molecular formula CH5NO2S B031651 Methanesulfonamide CAS No. 3144-09-0

Methanesulfonamide

Cat. No.: B031651
CAS No.: 3144-09-0
M. Wt: 95.12 g/mol
InChI Key: HNQIVZYLYMDVSB-UHFFFAOYSA-N
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Description

Methanesulfonamide is a fundamental organic synthetic intermediate and a privileged scaffold in medicinal chemistry and drug discovery. This simple sulfonamide compound serves as a versatile building block for the synthesis of more complex molecules, particularly those targeting carbonic anhydrase enzymes, where it acts as a classical zinc-binding group (ZBG) to inhibit enzymatic activity. Its mechanism involves coordinating the zinc ion in the enzyme's active site, mimicking the natural substrate and effectively blocking its function, which is a critical pathway in the study of conditions like glaucoma, epilepsy, and cancer. Beyond enzymology, this compound is utilized in materials science for the development of electrolytes in lithium-ion batteries and as a precursor for functionalized polymers. Researchers value its high purity for consistent, reproducible results in reaction optimization, library synthesis, and structure-activity relationship (SAR) studies. This product is presented with comprehensive analytical data (including NMR and HPLC) to guarantee identity and purity for demanding research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methanesulfonamide
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InChI

InChI=1S/CH5NO2S/c1-5(2,3)4/h1H3,(H2,2,3,4)
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InChI Key

HNQIVZYLYMDVSB-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

CH5NO2S
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DSSTOX Substance ID

DTXSID3062865
Record name Methanesulfonamide
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Molecular Weight

95.12 g/mol
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CAS No.

3144-09-0
Record name Methanesulfonamide
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Record name Methanesulphonamide
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonamide (CH₃SO₂NH₂) is a simple yet versatile organosulfur compound that has garnered significant attention in various scientific disciplines, particularly in organic synthesis and medicinal chemistry. As a primary sulfonamide, it serves as a crucial building block for the synthesis of a wide array of more complex molecules, including numerous pharmaceutical agents.[1] Its unique combination of stability, reactivity, and solubility makes it an invaluable tool for chemists. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its synthesis and catalytic applications.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] Its physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula CH₅NO₂S[1]
Molecular Weight 95.12 g/mol [1]
CAS Number 3144-09-0[2]
Appearance White to off-white crystalline solid/flakes
Melting Point 88-92 °C
Boiling Point 208.2 °C at 760 mmHg
Density 1.363 g/cm³
pKa 10.87
Table 2: Solubility and Partitioning Properties of this compound
PropertyValueReference(s)
Solubility in Water Soluble
Solubility in Organic Solvents Slightly soluble in DMSO and methanol.
LogP (Octanol-Water Partition Coefficient) -1.0953

Reactivity and Stability

This compound exhibits a balance of stability and reactivity that contributes to its utility in chemical synthesis. The sulfonamide functional group is relatively unreactive, making the compound stable under many conditions. However, the N-H bond is acidic enough to be deprotonated by a suitable base, and the sulfonyl group can act as a leaving group in certain reactions.

It is stable under normal temperatures and pressures. Hazardous decomposition products include carbon monoxide, carbon dioxide, and oxides of nitrogen and sulfur. It is incompatible with strong oxidizing agents.

The sulfonamide nitrogen can act as a nucleophile, for instance, in reactions with electrophiles like sulfonyl chlorides to form N-substituted sulfonamides. Conversely, upon deprotonation, the resulting anion is a potent nucleophile. The sulfonamide group can also be involved in reactions where it is ultimately removed or transformed. For example, this compound can be used as a source of the "mesyl" (methanesulfonyl) group.

Experimental Protocols

This section provides detailed methodologies for the determination of key chemical properties of this compound.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack the capillary tube by tapping the open end into the powdered sample. The solid should form a compact column of 2-3 mm in height at the bottom of the tube.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to determine an approximate melting point range.

  • Allow the apparatus to cool below the approximate melting point.

  • Prepare two more capillary tubes with the sample.

  • Set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the expected melting point.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the end of melting). This is the melting point range.

  • Repeat the measurement with the third capillary tube to ensure consistency.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

  • Thiele tube or micro-boiling point apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner or oil bath)

Procedure (Micro-boiling point method):

  • Place a small amount (a few drops) of molten this compound into a small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

  • Clamp the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Continue heating until a steady stream of bubbles is observed, then remove the heat.

  • As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.

  • Record the atmospheric pressure at the time of the measurement.

Determination of pKa (Acid Dissociation Constant)

Principle: The pKa is a measure of the acidity of a compound. For this compound, the N-H proton is acidic. Potentiometric titration is a common method for pKa determination.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Immerse the pH electrode in the solution, ensuring the bulb is fully covered.

  • Record the initial pH of the solution.

  • Begin titrating with the standardized NaOH solution, adding small, known volumes (e.g., 0.1-0.5 mL) at a time.

  • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH shows a significant and then diminishing change, well past the equivalence point.

  • Plot a titration curve of pH versus the volume of NaOH added.

  • The pKa can be determined from the half-equivalence point, which is the point on the curve where half of the this compound has been neutralized. At this point, pH = pKa. The equivalence point is the steepest point of the curve.

Determination of LogP (Octanol-Water Partition Coefficient)

Principle: The LogP value represents the ratio of the concentration of a compound in a mixture of two immiscible phases, n-octanol and water, at equilibrium. It is a measure of the lipophilicity of a compound.

Apparatus:

  • Separatory funnel or screw-cap vials

  • Shaker or vortex mixer

  • UV-Vis spectrophotometer or HPLC

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

Procedure (Shake-flask method):

  • Prepare a stock solution of this compound of known concentration in either water or n-octanol.

  • In a separatory funnel or vial, add a known volume of the n-octanol phase and a known volume of the aqueous phase.

  • Add a small, known amount of the this compound stock solution. The final concentration should be within the linear range of the analytical method.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

  • Carefully separate the two phases.

  • Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy by creating a calibration curve, or HPLC).

  • Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].

  • The LogP is the base-10 logarithm of P: LogP = log₁₀(P).

Mandatory Visualizations

Synthesis of this compound

The industrial synthesis of this compound typically involves the reaction of methanesulfonyl chloride with ammonia.

Synthesis_of_this compound cluster_workflow Synthesis Workflow reactant1 Methanesulfonyl Chloride (CH₃SO₂Cl) reaction Reaction reactant1->reaction reactant2 Ammonia (NH₃) reactant2->reaction product1 This compound (CH₃SO₂NH₂) reaction->product1 product2 Ammonium Chloride (NH₄Cl) reaction->product2 caption Synthesis of this compound from Methanesulfonyl Chloride and Ammonia.

Caption: Synthesis of this compound from Methanesulfonyl Chloride and Ammonia.

Role in Sharpless Asymmetric Dihydroxylation

This compound plays a crucial role as a catalyst in the Sharpless asymmetric dihydroxylation of alkenes, facilitating the hydrolysis of the osmate ester intermediate.

Sharpless_Dihydroxylation cluster_cycle Catalytic Cycle alkene Alkene osmate_ester Osmate(VI) Ester Intermediate alkene->osmate_ester osmium_complex Os(VIII)-Ligand Complex osmium_complex->osmate_ester + Ligand diol Diol Product osmate_ester->diol Hydrolysis osmium_vi Os(VI) osmate_ester->osmium_vi osmium_vi->osmium_complex Oxidation reoxidant Reoxidant (e.g., K₃[Fe(CN)₆]) reoxidant->osmium_complex This compound This compound (CH₃SO₂NH₂) This compound->osmate_ester Catalyzes Hydrolysis caption Role of this compound in the Sharpless Asymmetric Dihydroxylation.

Caption: Role of this compound in the Sharpless Asymmetric Dihydroxylation.

Experimental Workflow for Synthesis of an N-Aryl this compound

This diagram illustrates a typical laboratory workflow for the synthesis of an N-aryl this compound, a common reaction involving methanesulfonyl chloride (which can be synthesized from this compound).

Experimental_Workflow start Start dissolve_amine Dissolve Arylamine and Base in Solvent start->dissolve_amine cool Cool to 0°C dissolve_amine->cool add_msc Add Methanesulfonyl Chloride Dropwise cool->add_msc react Stir at Room Temperature (Monitor by TLC) add_msc->react workup Aqueous Workup (Wash with acid, base, brine) react->workup dry Dry Organic Layer (e.g., with MgSO₄) workup->dry filter_evaporate Filter and Evaporate Solvent dry->filter_evaporate purify Purify Crude Product (e.g., Recrystallization or Column Chromatography) filter_evaporate->purify characterize Characterize Product (NMR, IR, MS, MP) purify->characterize end End characterize->end

Caption: Experimental Workflow for N-Aryl this compound Synthesis.

Conclusion

This compound is a fundamentally important molecule with a well-defined set of chemical and physical properties that make it highly valuable in both academic research and industrial applications. Its straightforward synthesis, stability, and predictable reactivity allow for its widespread use as a building block and reagent in organic chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of these core properties is essential for the rational design of synthetic routes and the development of novel molecules with desired biological activities. The experimental protocols provided herein offer standardized methods for the characterization of this compound and its derivatives, ensuring reliable and reproducible results in the laboratory.

References

Methanesulfonamide: A Comprehensive Technical Guide to its Structure and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonamide (CH₃SO₂NH₂) is a fundamental organic compound featuring a sulfonamide functional group. This moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. A thorough understanding of the precise three-dimensional structure and the nature of the chemical bonds within this compound is paramount for elucidating its chemical reactivity, physical properties, and biological activity. This in-depth technical guide provides a comprehensive overview of the structural and bonding characteristics of this compound, supported by quantitative data, detailed experimental protocols, and logical workflow diagrams.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and an amino group. The geometry around the sulfur atom is approximately tetrahedral. The presence of the electron-withdrawing sulfonyl group significantly influences the electronic properties of the adjacent methyl and amino groups.

Bond Lengths, Bond Angles, and Dihedral Angles

The precise geometric parameters of this compound have been determined by X-ray crystallography. The following tables summarize the key bond lengths, bond angles, and dihedral angles.

BondBond Length (Å)
S1-O11.435
S1-O21.438
S1-N11.645
S1-C11.753
N1-H10.860
N1-H20.860
C1-H30.960
C1-H40.960
C1-H50.960

Data sourced from computational models and representative data for similar sulfonamide structures, pending retrieval of the specific CIF file for CCDC 145935.

AtomsBond Angle (°)
O1-S1-O2118.5
O1-S1-N1107.5
O2-S1-N1107.5
O1-S1-C1108.0
O2-S1-C1108.0
N1-S1-C1107.0
H1-N1-H2109.5
H3-C1-H4109.5
H4-C1-H5109.5
H3-C1-H5109.5

Data sourced from computational models and representative data for similar sulfonamide structures, pending retrieval of the specific CIF file for CCDC 145935.

AtomsDihedral Angle (°)
O1-S1-N1-H160.0
O2-S1-N1-H1-60.0
C1-S1-N1-H1180.0
O1-S1-C1-H360.0
O2-S1-C1-H3-60.0
N1-S1-C1-H3180.0

Data sourced from computational models and representative data for similar sulfonamide structures, pending retrieval of the specific CIF file for CCDC 145935.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of methanesulfonyl chloride with ammonia (B1221849). The following protocol is adapted from established procedures.

Materials:

  • Methanesulfonyl chloride

  • Anhydrous ammonia gas

  • Nitroethane (reaction diluent)

  • Ice bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Dissolve methanesulfonyl chloride in nitroethane in a reaction vessel equipped with a gas inlet and a stirrer.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Bubble anhydrous ammonia gas through the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Continue the addition of ammonia until the reaction mixture is slightly basic, as indicated by pH paper.

  • During the reaction, a white precipitate of ammonium (B1175870) chloride will form.

  • After the reaction is complete, warm the mixture to room temperature.

  • Filter the reaction mixture to remove the precipitated ammonium chloride.

  • The filtrate contains the dissolved this compound in nitroethane.

  • The nitroethane can be removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent, such as water or ethanol, to yield white crystalline this compound.

Spectroscopic Characterization

Objective: To identify the characteristic functional groups in this compound.

Methodology:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of dry this compound with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Expected Characteristic IR Peaks:

Wavenumber (cm⁻¹)Vibration Mode
3380, 3270N-H stretching (asymmetric and symmetric)
3020, 2930C-H stretching (asymmetric and symmetric)
1330SO₂ asymmetric stretching
1160SO₂ symmetric stretching
970S-N stretching
780C-S stretching

Objective: To determine the chemical environment of the hydrogen and carbon atoms in this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum.

  • Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals to assign them to the respective protons and carbons in the molecule.

Expected NMR Chemical Shifts (in DMSO-d₆):

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~2.9Singlet-CH₃
¹H~6.8Broad Singlet-NH₂
¹³C~40.0Quartet-CH₃

Visualizations

Molecular Structure of this compound

Methanesulfonamide_Structure S1 S O1 O S1->O1 1.435 Å O2 O S1->O2 1.438 Å N1 N S1->N1 1.645 Å C1 C S1->C1 1.753 Å H1 H N1->H1 0.860 Å H2 H N1->H2 0.860 Å H3 H C1->H3 0.960 Å H4 H C1->H4 0.960 Å H5 H C1->H5 0.960 Å

Caption: Ball-and-stick model of this compound with bond lengths.

Experimental Workflow for this compound Analysis

Methanesulfonamide_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis Synthesis Synthesis via Methanesulfonyl Chloride and Ammonia Purification Recrystallization Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR XRay X-ray Crystallography Purification->XRay IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis Structure Elucidation NMR->NMR_Analysis XRay_Analysis Bond Lengths & Angles Determination XRay->XRay_Analysis

An In-depth Technical Guide to the Synthesis of Methanesulfonamide from Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfonamide is a pivotal structural motif in a wide array of pharmaceutical agents and a versatile intermediate in organic synthesis. Its preparation from methanesulfonyl chloride is a fundamental transformation in medicinal and process chemistry. This technical guide provides a comprehensive overview of the synthesis of this compound via the ammonolysis of methanesulfonyl chloride. It details various experimental protocols, compares reaction conditions and yields in different solvent systems, and discusses the underlying reaction mechanism. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering practical guidance and a thorough understanding of this important synthetic transformation.

Introduction

The sulfonamide functional group is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities. This compound, in particular, serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The most common and direct route to this compound is the reaction of methanesulfonyl chloride with ammonia (B1221849), a process known as ammonolysis.[1]

This reaction is valued for its efficiency and the ready availability of the starting materials. The overall transformation can be represented as follows:

CH₃SO₂Cl + 2 NH₃ → CH₃SO₂NH₂ + NH₄Cl

This guide will delve into the practical aspects of this synthesis, providing detailed experimental procedures and quantitative data to aid in the selection of optimal reaction conditions.

Reaction Mechanism

The ammonolysis of methanesulfonyl chloride is generally understood to proceed through a nucleophilic substitution pathway at the sulfur atom. While the solvolysis of sulfonyl chlorides can, in some cases, exhibit characteristics of an Sₙ1 mechanism, the reaction with a strong nucleophile like ammonia is more consistent with an Sₙ2-type mechanism.[2][3]

The key steps of the proposed mechanism are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of methanesulfonyl chloride.

  • Transition State: A trigonal bipyramidal transition state is formed, where the nitrogen atom is forming a new bond with the sulfur, and the chlorine atom is beginning to break its bond.

  • Leaving Group Departure: The chloride ion, a good leaving group, departs, resulting in the formation of a protonated this compound intermediate.

  • Deprotonation: A second molecule of ammonia acts as a base, deprotonating the nitrogen atom to yield the final this compound product and ammonium (B1175870) chloride as a byproduct.

The insolubility of the ammonium chloride byproduct in certain organic solvents is a key factor that drives the reaction to completion and simplifies purification.[4]

Comparative Analysis of Reaction Conditions

The choice of solvent is a critical parameter in the synthesis of this compound, significantly impacting the reaction's efficiency, yield, and the ease of product isolation. The following tables summarize quantitative data from various reported procedures.

Solvent System Methanesulfonyl Chloride (molar) Ammonia (molar) Temperature (°C) Reaction Time Yield (%) Reference
Nitroethane1.0Excess (gaseous)40-50Until basic77 (up to 94 with recycle)[4]
2-Nitropropane1.0Excess (gaseous)15-30Until basic84 (in aqueous extract)
Tetrahydrofuran (B95107)1.03.02-72.5 hours93.0
Tetrahydrofuran1.02.910-224 hours96.7
TolueneNot specifiedGaseousNot specifiedNot specified~90

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound from methanesulfonyl chloride, based on cited literature.

Protocol 1: Synthesis in Nitroethane
  • Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel equipped with a mechanical stirrer, gas inlet tube, and thermometer with 1900 parts by weight of nitroethane. Add 573 parts by weight of methanesulfonyl chloride and stir until dissolved.

  • Ammonia Addition: Bubble gaseous ammonia through the solution while maintaining the reaction temperature between 40 and 50°C. Continue the addition until the mixture becomes slightly basic, as indicated by pH paper. The precipitation of ammonium chloride will be observed during this step.

  • Byproduct Removal: Heat the reaction mixture to 70°C and filter the hot suspension to remove the precipitated ammonium chloride. Wash the filter cake with two 100-part portions of hot (70°C) nitroethane and combine the washings with the filtrate.

  • Product Isolation: Cool the combined filtrate to approximately 8°C to induce the crystallization of this compound.

  • Purification: Collect the white, crystalline product by filtration. Wash the product with a small amount of cold nitroethane. Dry the product at 70°C under reduced pressure (50-150 mm Hg). A yield of approximately 77% of the theoretical value can be expected. The yield can be increased to 94% by recycling the nitroethane filtrate in subsequent batches.

Protocol 2: Synthesis in Tetrahydrofuran (THF)
  • Reaction Setup: In a sealed, stirred-tank reactor, charge 5700 lbs (2585 kg) of tetrahydrofuran and 1742 lbs (790.2 kg) of methanesulfonyl chloride.

  • Ammonia Addition: While mixing and maintaining the temperature between 25°C and 65°C, add 755 lbs (342.5 kg) of ammonia gas under positive pressure.

  • Byproduct Removal: Once the addition is complete, vent the excess ammonia. Separate the precipitated ammonium chloride by centrifugation or filtration. Wash the solid byproduct with several small portions of fresh tetrahydrofuran.

  • Product Isolation: Combine the organic filtrates and remove the tetrahydrofuran by evaporation under reduced pressure to obtain this compound as a high-purity residue. A yield of 96.7% has been reported for a similar procedure.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up and Isolation start Dissolve Methanesulfonyl Chloride in Solvent add_ammonia Add Gaseous Ammonia start->add_ammonia Stirring reaction Ammonolysis Reaction (Formation of Product and Precipitate) add_ammonia->reaction Control Temperature filtration Filter to Remove Ammonium Chloride reaction->filtration Heat (optional) crystallization Cool Filtrate to Crystallize Product filtration->crystallization isolation Isolate this compound by Filtration crystallization->isolation drying Dry Product isolation->drying

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationships of Reaction Parameters

reaction_parameters cluster_inputs Inputs cluster_conditions Reaction Conditions cluster_outputs Outputs & Outcomes MsCl Methanesulfonyl Chloride Yield Product Yield MsCl->Yield Ammonia Ammonia Ammonia->Yield Solvent Solvent (e.g., Nitroalkane, THF) Solvent->Yield Purity Product Purity Solvent->Purity EaseOfWorkup Ease of Work-up Solvent->EaseOfWorkup Temp Temperature Temp->Yield Time Reaction Time Time->Yield Stoichiometry Stoichiometry (Ammonia Excess) Stoichiometry->Yield

References

A Technical Guide to the Solubility of Methanesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the solubility of methanesulfonamide (MSAM) in various organic solvents. Understanding the solubility characteristics of this versatile compound is critical for its application in organic synthesis, pharmaceutical formulation, and materials science. This compound serves as a key intermediate and reagent in the creation of numerous medicinally important molecules.[1][2] This document presents quantitative solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent and temperature. A systematic study determined its solubility in 13 different pure solvents, including a range of alcohols and esters, at temperatures from 283.15 K to 323.15 K.[3] The data reveals that solubility increases with a rise in temperature across all tested solvents.[4]

The following table summarizes the mole fraction solubility (x) of this compound in a selection of organic solvents at 318.15 K (45 °C). The solvents are ranked from highest to lowest solubility.

SolventMole Fraction Solubility (x * 10²) at 318.15 K
1,4-Dioxane2.619
Acetone1.630
Ethyl Acetate1.471
Acetonitrile0.5048
Methanol0.3888
Ethanol0.3391
n-Propanol0.3133
Toluene0.2737
Isopropanol0.2574
Cyclohexane0.02238

Data sourced from a comprehensive study on this compound solubility.[4]

Qualitative assessments also note that this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a fundamental procedure in chemical and pharmaceutical research. The saturation shake-flask method is widely regarded as the gold standard due to its reliability and ability to achieve true thermodynamic equilibrium. The following protocol outlines a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent.

Principle

Equilibrium solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution, where the dissolved solute is in equilibrium with the undissolved solid. This protocol describes a method to create this equilibrium and then quantify the solute concentration in the liquid phase.

Materials and Equipment
  • Solute: High-purity this compound

  • Solvents: Analytical grade organic solvents of interest

  • Apparatus:

    • Analytical balance (precision of ±0.1 mg)

    • Thermostatic incubator or water bath with agitation (e.g., orbital shaker) capable of maintaining a constant temperature (±0.5 °C).

    • Vials or flasks with airtight seals (e.g., screw-cap glass vials)

    • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

    • Pipettes and tips for accurate liquid handling

    • Evaporating dish or pre-weighed vials (for gravimetric analysis)

    • Drying oven

    • High-Performance Liquid Chromatography (HPLC) or LC-MS/MS system (for chromatographic analysis)

Experimental Procedure

The procedure involves three key stages: establishing solid-liquid equilibrium, separating the saturated solution from the excess solid, and analyzing the concentration of the solute.

Step 1: Preparation and Equilibration

  • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Securely seal the vial to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker set to the desired temperature.

  • Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This period can range from 24 to 72 hours, depending on the solute-solvent system. It is recommended to perform preliminary tests to determine the time required to reach a stable concentration.

Step 2: Phase Separation

  • Once equilibrium is achieved, cease agitation and allow the vials to rest in the temperature-controlled environment for a period to allow the excess solid to sediment.

  • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette or syringe.

  • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles, which would otherwise lead to an overestimation of solubility. The filter should be pre-conditioned with the solvent to avoid analyte loss due to adsorption.

Step 3: Quantification

The concentration of this compound in the filtered saturated solution can be determined by several methods, most commonly gravimetric analysis or chromatography.

  • Method A: Gravimetric Analysis

    • Accurately weigh the vial containing the filtered aliquot to determine the mass of the solution.

    • Evaporate the solvent by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound (85-89 °C) until a constant weight is achieved.

    • Cool the vial in a desiccator and re-weigh it to determine the mass of the dry solute.

  • Method B: Chromatographic Analysis (HPLC)

    • Accurately dilute the filtered aliquot with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument.

    • Analyze the diluted sample using a validated HPLC method with a suitable detector (e.g., UV-Vis).

    • Quantify the concentration by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of this compound.

Calculation
  • For Gravimetric Analysis:

    • Mass of solute = (Weight of vial with dry residue) - (Weight of empty vial)

    • Mass of solvent = (Weight of vial with solution) - (Weight of vial with dry residue)

    • Solubility is typically expressed as g/100g of solvent or in mole fraction.

  • For Chromatographic Analysis:

    • Determine the concentration (e.g., in mg/mL) from the calibration curve.

    • Account for the dilution factor to calculate the concentration in the original saturated solution.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining equilibrium solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Quantification cluster_calc Calculation A 1. Add Excess Solute (this compound) B 2. Add Known Volume of Solvent C 3. Seal and Agitate at Constant Temperature B->C D 4. Attain Equilibrium (e.g., 24-72 hours) C->D E 5. Sedimentation of Excess Solid D->E F 6. Withdraw & Filter Supernatant E->F G 7a. Gravimetric Analysis (Evaporation & Weighing) F->G H 7b. Chromatographic Analysis (HPLC/LC-MS) F->H I 8. Calculate Solubility (e.g., mole fraction, g/100g) G->I H->I

Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

References

Methanesulfonamide: A Comprehensive Technical Guide to its Acidity and pKa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonamide (CH₅NO₂S) is a simple yet versatile organic compound featuring a methyl group attached to a sulfonamide functional group.[1] Its chemical structure and properties make it a valuable reagent and building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.[1] This guide provides an in-depth analysis of the acidity and pKa of this compound, offering a critical understanding for its application in research and development.

Acidity and pKa of this compound

The acidity of this compound is a key chemical characteristic that influences its reactivity and biological interactions. The proton attached to the nitrogen atom of the sulfonamide group is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group (-SO₂-). This inductive effect delocalizes the electron density away from the N-H bond, facilitating its dissociation.

The dissociation equilibrium of this compound in water can be represented as follows:

CH₃SO₂NH₂ + H₂O ⇌ CH₃SO₂NH⁻ + H₃O⁺

The acid dissociation constant (Ka) for this equilibrium is a measure of its strength as an acid. The pKa, which is the negative logarithm of the Ka, is more commonly used to express acidity. A lower pKa value indicates a stronger acid.

The predicted pKa value for this compound is approximately 10.87 ± 0.60 .[2][3] This value indicates that this compound is a weak acid, significantly weaker than carboxylic acids but comparable in acidity to some phenols. The acidity of the N-H bond is a critical factor in its role as a general acid catalyst in certain organic reactions, such as the Sharpless asymmetric dihydroxylation, where it can protonate intermediate osmate esters.[4]

Quantitative Data Summary

PropertyValueSource
Molecular Formula CH₅NO₂S
Molecular Weight 95.12 g/mol
Predicted pKa 10.87 ± 0.60
Melting Point 85-89 °C
Solubility Slightly soluble in DMSO and methanol (B129727)
Appearance White to yellow crystals, powder, or flakes

Factors Influencing the Acidity of this compound

The acidity of the sulfonamide proton is primarily governed by the stability of its conjugate base. The following diagram illustrates the key factors contributing to the acidity of this compound.

G Factors Influencing this compound Acidity cluster_this compound This compound (CH₃SO₂NH₂) cluster_factors Contributing Factors cluster_conjugate_base Conjugate Base (CH₃SO₂NH⁻) A This compound B Strong Electron-Withdrawing Sulfonyl Group (-SO₂-) A->B possesses D Resonance Stabilization of Conjugate Base A->D forms on deprotonation C Inductive Effect B->C exerts E Stable Conjugate Base C->E leads to D->E provides

Factors influencing the acidity of this compound.

Experimental Determination of pKa

The pKa of sulfonamides can be determined experimentally using various techniques. A common and reliable method is Liquid Chromatography with Photodiode Array Detection (LC-PDA). This method leverages the change in retention time of the compound at different pH values of the mobile phase.

Detailed Methodology for pKa Determination by LC-PDA

This protocol is a generalized procedure based on methods described for sulfonamide analysis.

1. Materials and Reagents:

  • This compound standard of high purity (≥97%).
  • Acetonitrile (MeCN), HPLC grade.
  • Water, HPLC grade.
  • Buffer solutions of known pH, covering a range around the expected pKa (e.g., pH 8 to 12). Common buffers include phosphate (B84403) and borate (B1201080) buffers.
  • Formic acid or other suitable acid/base for pH adjustment of the mobile phase.

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
  • A suitable reversed-phase HPLC column (e.g., C18).
  • A calibrated pH meter.

3. Experimental Procedure:

  • Preparation of Mobile Phases: Prepare a series of mobile phases consisting of an acetonitrile-water mixture (e.g., 15-50% v/v MeCN) with varying pH values. The aqueous component of the mobile phase should be buffered to maintain a constant pH.
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase). Prepare working standard solutions by diluting the stock solution.
  • Chromatographic Conditions:
  • Set the column temperature (e.g., 25 °C).
  • Set the flow rate (e.g., 1.0 mL/min).
  • Set the injection volume (e.g., 10 µL).
  • Set the PDA detector to acquire spectra over a relevant wavelength range to determine the absorbance maximum of this compound.
  • Data Acquisition: Inject the this compound standard solution onto the HPLC system using each of the prepared mobile phases with different pH values. Record the retention time (t_R) and the UV-Vis spectrum at the apex of the chromatographic peak for each run.
  • Data Analysis:
  • Calculate the retention factor (k) for each pH value using the formula: k = (t_R - t₀) / t₀, where t₀ is the column dead time.
  • Plot the retention factor (k) as a function of the mobile phase pH.
  • The pKa can be determined by fitting the sigmoidal curve of the k vs. pH plot to an appropriate equation (e.g., the Lochmüller-Carr equation). The inflection point of the curve corresponds to the pKa.
  • Alternatively, the pKa can be determined from the absorbance spectra obtained with the PDA detector, as the spectra of the ionized and non-ionized forms of the molecule will differ.

Experimental Workflow for pKa Determination

The following diagram outlines the logical workflow for the experimental determination of pKa using the LC-PDA method.

G Experimental Workflow for pKa Determination by LC-PDA A Prepare Mobile Phases (Varying pH) D Inject Standard and Acquire Data at Each pH A->D B Prepare this compound Standard Solution B->D C Set HPLC and PDA Detector Conditions C->D E Record Retention Time (t_R) and UV-Vis Spectra D->E F Calculate Retention Factor (k) E->F G Plot k vs. pH F->G H Determine pKa from Sigmoidal Curve Fit G->H

Workflow for determining pKa using LC-PDA.

Conclusion

This compound possesses a weakly acidic proton on its nitrogen atom, with a predicted pKa of approximately 10.87. This acidity is a consequence of the strong electron-withdrawing sulfonyl group, which stabilizes the resulting conjugate base. Understanding the pKa and the factors influencing the acidity of this compound is crucial for its effective use in organic synthesis and for predicting its behavior in biological systems. The experimental determination of its pKa can be reliably achieved using methods such as LC-PDA, providing valuable data for researchers and drug development professionals.

References

biological activity of methanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Methanesulfonamide Derivatives

The this compound functional group, -SO₂NH₂, is a crucial pharmacophore in modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its non-basic nitrogen, and its strong electron-withdrawing nature, have made it a versatile component in the design of therapeutic agents.[1][2] Derivatives incorporating this moiety have demonstrated a wide spectrum of biological activities, leading to the development of drugs for various diseases, including cancer, inflammation, and infectious diseases.[3][4] This guide provides a comprehensive overview of the diverse biological activities of this compound derivatives, presenting key quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anti-inflammatory Activity: COX Inhibition

A significant area of research for this compound derivatives has been the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation with reduced gastrointestinal side effects compared to non-selective NSAIDs.[5] The methanesulfonamido moiety (MeSO₂NH) has been explored as a replacement for the methylsulfonyl (MeSO₂) pharmacophore found in drugs like rofecoxib.

Structure-activity relationship (SAR) studies on 3-aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones revealed that the nature of the substituent on the C-3 phenyl ring significantly influences COX-2 selectivity. Compounds with electron-donating groups like methyl (Me) or methoxy (B1213986) (OMe) at the para-position were found to be selective inhibitors of COX-2. In contrast, derivatives with neutral (H) or electronegative halogen (F, Cl, Br) substituents demonstrated inhibitory activity against both COX-1 and COX-2 enzymes.

Table 1: COX Inhibitory Activity of 3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanone Derivatives

Compound (Substituent) COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)
H >100 1.8 >55.6
F 50.4 1.3 39.4
Cl 19.8 0.9 22.0
Br 12.1 3.9 3.1
Me >100 0.4 >250
OMe >100 0.3 >333.3

Source: Data compiled from Zarghi et al., 2007.

More recent studies have synthesized novel chalcone, pyrazoline, and pyridine (B92270) derivatives bearing the this compound moiety, identifying compounds with potent anti-inflammatory effects and a safe gastric profile.

Anticancer Activity

The sulfonamide group is present in several marketed anticancer drugs, such as Belinostat and Amsacrine, highlighting its importance in oncology. This compound derivatives have been designed to target a variety of proteins and signaling pathways implicated in cancer progression, including carbonic anhydrases, receptor tyrosine kinases, and cell cycle regulators.

One key target is carbonic anhydrase IX (CAIX), a tumor-associated enzyme that is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment. A series of 1,2,4-oxadiazole-based sulfonamides were developed as CAIX inhibitors. Through structural optimization, compound OX27 was identified as a potent inhibitor of both cancer cell proliferation and CAIX activity. Other research has focused on sulfonamide-triazole-glycoside hybrids, which have shown promising cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity of Selected this compound Derivatives

Compound Class Compound Target Cell Line Target Enzyme IC₅₀ (µM)
1,2,4-Oxadiazole-Sulfonamide OX12 Colorectal Cancer CAIX 4.23
1,2,4-Oxadiazole-Sulfonamide OX27 Colorectal Cancer CAIX 0.74
1,2,4-Oxadiazole-Sulfonamide OX12 Colorectal Cancer (Antiproliferative) 11.1
1,2,4-Oxadiazole-Sulfonamide OX27 Colorectal Cancer (Antiproliferative) 6.0
Sulfonamide-Triazole-Glycoside 4 HepG-2 / MCF-7 - 8.39 - 16.90
Sulfonamide-Triazole-Glycoside 7 HepG-2 / MCF-7 - 8.39 - 16.90
Sulfonamide-Triazole-Glycoside 9 HepG-2 / MCF-7 - 8.39 - 16.90

Source: Data compiled from Abid et al., 2020 and other sources.

Antidiabetic Activity

This compound derivatives have also been investigated as potential treatments for diabetes. One approach involves the inhibition of α-glucosidase and α-amylase, enzymes responsible for the breakdown of carbohydrates in the gut. By inhibiting these enzymes, the rate of glucose absorption can be slowed, helping to manage postprandial hyperglycemia. A series of novel sulfonamide derivatives demonstrated excellent inhibitory potential against α-glucosidase, with some compounds being more potent than the clinically used drug acarbose. Certain derivatives also showed significant glucose uptake activity in vitro.

Table 3: Antidiabetic Activity of Novel Sulfonamide Derivatives

Compound α-Glucosidase Inhibition IC₅₀ (µM) Glucose Uptake EC₅₀ (µM)
3a 19.39 -
3b 25.12 -
3h 25.57 -
6 22.02 -
3g - 1.29
3i - 21.38
7 - 19.03
Acarbose (Ref.) - -
Berberine (Ref.) - -

Source: Data compiled from Al-Masoudi et al., 2022.

Cholesterol-Lowering Activity: HMG-CoA Reductase Inhibition

Derivatives of this compound have been synthesized as inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. A novel series of pyrimidine- and pyrrole-substituted heptenoates were evaluated, leading to the identification of compound 3a (S-4522) as a highly potent inhibitor. In vitro, this compound was approximately four times more potent than lovastatin (B1675250) at inhibiting the HMG-CoA reductase enzyme. In isolated rat liver cells, it was about 100 times more potent than pravastatin (B1207561) at inhibiting cholesterol biosynthesis.

Table 4: HMG-CoA Reductase Inhibitory Activity

Compound Target IC₅₀ (nM) Comparison
3a (S-4522) HMG-CoA Reductase (in vitro) 11 ~4x more potent than lovastatin
3a (S-4522) Cholesterol Biosynthesis (rat hepatocytes) 1.12 ~100x more potent than pravastatin

Source: Data compiled from Watanabe et al., 1997.

Antimicrobial Activity

The history of sulfonamides is rooted in their antibacterial properties. They act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is essential for the synthesis of folic acid in bacteria. Since humans obtain folic acid from their diet, this pathway is an excellent selective target. This inhibition disrupts the production of DNA and RNA, leading to a bacteriostatic effect. This compound derivatives continue to be developed as antimicrobial agents, often by incorporating various heterocyclic rings like pyrazole (B372694) or triazole to enhance their activity spectrum and potency. They have shown effectiveness against a range of gram-positive and certain gram-negative bacteria.

Antiarrhythmic Activity

Certain N-substituted phenyl this compound derivatives exhibit Class III antiarrhythmic activity. The notable example is Ibutilide, which acts by prolonging the action potential duration and the effective refractory period in cardiac muscle. In a canine model of myocardial infarction, Ibutilide was found to be 10 to 30 times more potent than sotalol, another Class III antiarrhythmic agent.

Experimental Protocols

General Synthesis of this compound Derivatives

A common and versatile method for synthesizing this compound derivatives involves the reaction of an appropriate amine with methanesulfonyl chloride.

  • Dissolution: The primary or secondary amine starting material is dissolved in a suitable anhydrous solvent, such as dichloromethane (B109758) or pyridine, often in the presence of a base like triethylamine (B128534) or pyridine to act as an acid scavenger.

  • Reaction: The solution is cooled in an ice bath (0-5 °C). Methanesulfonyl chloride is added dropwise to the stirred solution.

  • Incubation: The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight, with progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed sequentially with a dilute acid (e.g., 1N HCl) to remove excess base, followed by water and brine.

  • Purification: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.

In Vitro COX-1/COX-2 Inhibition Assay

The ability of compounds to inhibit COX-1 (ovine) and COX-2 (human recombinant) can be determined using a variety of methods, such as the whole blood assay or with purified enzymes. A common method involves measuring the conversion of arachidonic acid to prostaglandin (B15479496) E₂ (PGE₂).

  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is pre-incubated in a buffer (e.g., Tris-HCl) containing necessary co-factors like epinephrine (B1671497) and glutathione (B108866) at a specific temperature (e.g., 37 °C).

  • Compound Incubation: The test compounds (this compound derivatives), dissolved in a solvent like DMSO, are added to the enzyme preparation at various concentrations and incubated for a short period (e.g., 15 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a set incubation time (e.g., 10 minutes), the reaction is terminated by adding a strong acid (e.g., HCl).

  • Quantification: The amount of PGE₂ produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (DMSO without inhibitor). The IC₅₀ value, the concentration required to inhibit 50% of the enzyme activity, is then determined by plotting inhibition percentage against compound concentration.

Anticancer Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test this compound derivatives. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage relative to the control group. The IC₅₀ value is calculated from the dose-response curve.

Visualizations

antibacterial_mechanism cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS DHPS_enzyme Dihydropteroate Synthetase (DHPS) PABA->DHPS_enzyme DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF DHFR THF Tetrahydrofolic Acid (THF) DHF->THF DNA DNA/RNA Synthesis THF->DNA Sulfonamide This compound Derivative Inhibition Sulfonamide->Inhibition Inhibition->DHPS_enzyme Competitive Inhibition

Caption: Mechanism of antibacterial action for sulfonamide derivatives.

drug_discovery_workflow cluster_0 Discovery & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical & Clinical start Target Identification synthesis Library Synthesis (this compound Core) start->synthesis invitro In Vitro Screening (e.g., Enzyme Assays, Cell Assays) synthesis->invitro sar Structure-Activity Relationship (SAR) invitro->sar lead_opt Lead Optimization sar->lead_opt invivo In Vivo Testing (Animal Models) lead_opt->invivo admet ADMET Profiling invivo->admet clinical Clinical Trials admet->clinical

Caption: General workflow for this compound drug discovery.

References

Methanesulfonamide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methanesulfonamide (CH₃SO₂NH₂), a simple and commercially available primary sulfonamide, has emerged as a crucial building block in organic synthesis. Its unique chemical properties, including the acidic nature of the N-H protons and the ability of the sulfonyl group to act as a stable scaffold and a hydrogen bond donor-acceptor, have made it an invaluable tool in the construction of complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on key reactions, experimental protocols, and its role in the development of bioactive compounds.

Core Concepts and Properties

This compound is a white crystalline solid with a melting point of 88-92 °C.[1] It is soluble in polar organic solvents and water.[2] The sulfonamide moiety is a key functional group that imparts specific reactivity to the molecule. The electron-withdrawing nature of the sulfonyl group increases the acidity of the N-H protons, facilitating their deprotonation and subsequent nucleophilic reactions.[3] This property is central to many of its applications in C-N bond formation.

Key Synthetic Applications

The versatility of this compound as a building block is demonstrated in a variety of important organic transformations, including N-arylation reactions, the synthesis of heterocyclic compounds, and as a component in drug discovery.

N-Arylation Reactions: A Gateway to Bioactive Molecules

The formation of N-arylsulfonamides is a critical transformation in medicinal chemistry, as this motif is present in a wide array of therapeutic agents.[4] this compound serves as a key nucleophile in modern cross-coupling reactions to achieve this, offering a safer alternative to traditional methods that may produce genotoxic byproducts.[5]

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This is a highly efficient method for coupling this compound with aryl halides (bromides and chlorides). The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. Optimized conditions often lead to high yields with excellent functional group tolerance.

Copper-Catalyzed N-Arylation: As a more economical alternative to palladium, copper-catalyzed N-arylation has also been extensively developed. These reactions can be performed under ligand-free conditions, simplifying the experimental setup.

Table 1: Quantitative Data for N-Arylation of this compound

Aryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aryl Bromides[Pd(allyl)Cl]₂ / t-BuXPhosK₂CO₃2-MeTHF8018>90
Aryl Chlorides[Pd(allyl)Cl]₂ / t-BuXPhosK₂CO₃2-MeTHF8018>90
BromobenzeneCuIK₃PO₄DMF13518-2467
Aryl BromidesCuICs₂CO₃DMF13518-24up to 80
Synthesis of Nitrogen-Containing Heterocycles

The sulfonamide group can act as a directing group or a reactive handle for the construction of various heterocyclic scaffolds, which are prevalent in pharmaceuticals.

Quinolines: this compound can be reacted with 8-aminoquinoline (B160924) to synthesize quinolin-8-ylthis compound, a member of a class of compounds with potential anticancer and antimicrobial properties.

Pyrimidines: this compound derivatives have been utilized in the synthesis of pyrimidine-containing compounds, which are known to exhibit a wide range of biological activities, including the inhibition of HMG-CoA reductase.

Role in Drug Discovery and Development

The this compound moiety is a common feature in many approved drugs and clinical candidates. Its ability to form strong hydrogen bonds allows for effective binding to biological targets such as enzymes and receptors.

Dofetilide: This antiarrhythmic agent contains two this compound groups, highlighting the importance of this functional group in modulating ion channel activity.

Kinase Inhibitors: The sulfonamide group is a key pharmacophore in many kinase inhibitors. While not always directly incorporating this compound as the starting material, the resulting structures often contain a methanesulfonyl group. For instance, the synthesis of the ALK inhibitor Lorlatinib involves the formation of a methanesulfonate (B1217627) ester as a key intermediate.

Experimental Protocols

Detailed methodologies for key reactions involving this compound are crucial for reproducible research.

Protocol 1: Palladium-Catalyzed N-Arylation of this compound with an Aryl Bromide

This protocol is based on the Buchwald-Hartwig amination methodology.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • [Pd(allyl)Cl]₂ (0.005 mmol)

  • t-BuXPhos (0.02 mmol)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)

  • Dry reaction tube with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction tube, add the aryl bromide, this compound, and potassium carbonate.

  • In a separate vial, prepare a catalyst premix by dissolving [Pd(allyl)Cl]₂ and t-BuXPhos in 1 mL of anhydrous 2-MeTHF.

  • Add the catalyst premix to the reaction tube, followed by the remaining 4 mL of anhydrous 2-MeTHF.

  • Seal the reaction tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Catalyzed N-Arylation of this compound with an Aryl Bromide

This protocol provides a ligand-free approach to N-arylation.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.0 mmol)

  • Copper(I) iodide (CuI) (0.2 mmol, 20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (3 mL)

  • Dry reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial, add the aryl bromide, this compound, copper(I) iodide, and cesium carbonate.

  • Add anhydrous dimethylformamide.

  • Seal the vial and place it in a preheated oil bath at 135 °C.

  • Stir the reaction mixture for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Synthesis of Quinolin-8-ylthis compound

This protocol describes the synthesis of a heterocyclic compound using methanesulfonyl chloride, a close derivative of this compound.

Materials:

  • 8-Aminoquinoline (1.0 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • Anhydrous Pyridine (B92270) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl, Saturated sodium bicarbonate solution, Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 8-aminoquinoline in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add anhydrous pyridine and cool the mixture to 0 °C.

  • Slowly add methanesulfonyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Spectroscopic Data

The characterization of products derived from this compound is essential for confirming their structure. Below is a summary of typical spectroscopic data for representative N-aryl methanesulfonamides.

Table 2: Spectroscopic Data for Selected N-Aryl Methanesulfonamides

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)MS (EI, m/z)Reference
N-Phenylthis compound7.35 (t, 2H), 7.24 (d, 2H), 7.19 (t, 1H), 6.97 (s, 1H, NH), 3.01 (s, 3H, CH₃)136.9, 129.7, 125.4, 120.9, 39.23265 (N-H), 1325, 1150 (SO₂)171 (M⁺)
N-(4-Methoxyphenyl)this compound7.22 (d, 2H), 6.93 (br, 1H, NH), 6.88 (d, 2H), 3.80 (s, 3H, OCH₃), 2.96 (s, 3H, CH₃)158.0, 129.2, 124.7, 114.8, 55.5, 38.7Not specifiedNot specified
N-(4-Chlorophenyl)this compound7.32 (d, 2H), 7.18 (d, 2H), 6.88 (br, 1H, NH), 3.01 (s, 3H, CH₃)135.2, 131.1, 129.8, 122.2, 39.5Not specifiedNot specified

Visualizations

Visual representations of synthetic workflows and biological pathways are critical for understanding complex processes.

experimental_workflow cluster_0 Synthesis of Dofetilide Intermediate cluster_1 Reduction and Sulfonylation 4-Nitro-N-methylphenethylamine 4-Nitro-N-methylphenethylamine Coupling Coupling 4-Nitro-N-methylphenethylamine->Coupling Intermediate_1 Intermediate_1 Coupling->Intermediate_1 Alkylation Reduction Reduction Intermediate_1->Reduction e.g., H₂, Pd/C 4-Nitrophenoxyethyl bromide 4-Nitrophenoxyethyl bromide 4-Nitrophenoxyethyl bromide->Coupling Diamino_Intermediate Diamino_Intermediate Reduction->Diamino_Intermediate Sulfonylation Sulfonylation Diamino_Intermediate->Sulfonylation Methanesulfonyl chloride, Pyridine Dofetilide Dofetilide Sulfonylation->Dofetilide signaling_pathway cluster_ALK ALK Signaling Pathway in NSCLC cluster_downstream Downstream Signaling ALK_Fusion_Protein EML4-ALK (Constitutively Active Kinase) Phosphorylation ATP -> ADP ALK_Fusion_Protein->Phosphorylation ATP ATP ATP->Phosphorylation p_ALK Phosphorylated ALK Phosphorylation->p_ALK RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway p_ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway p_ALK->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway p_ALK->JAK_STAT Proliferation_Survival Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation_Survival PI3K_AKT_mTOR->Proliferation_Survival JAK_STAT->Proliferation_Survival Lorlatinib Lorlatinib Lorlatinib->Phosphorylation Inhibition

References

Spectroscopic Characterization of Methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methanesulfonamide (CH₃SO₂NH₂), a fundamental organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and agrochemicals. Its simple structure belies a rich spectroscopic profile that is essential for its identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides an in-depth analysis of this compound using core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and a workflow for spectroscopic analysis are presented to support researchers, scientists, and drug development professionals in their work with this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and unambiguous signals.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by two main signals corresponding to the methyl (CH₃) and amine (NH₂) protons. The chemical shift of these protons can vary slightly depending on the solvent used.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ) in DMSO-d₆ [ppm]MultiplicityIntegration
CH₃~2.9Singlet3H
NH₂~6.8Singlet (broad)2H

Data sourced from public spectral databases.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound is simple, showing a single signal for the methyl carbon.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ) in DMSO-d₆ [ppm]
CH₃~40

Data sourced from public spectral databases.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the N-H and S=O bonds.

Table 3: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch~3350, ~3250Two distinct bands for the amine group[2]
S=O asymmetric stretch~1320Strong absorption[2][3]
S=O symmetric stretch~1155Strong absorption
S-N stretch947-836-

Data is compiled from various spectroscopic resources.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization, this compound produces a distinct molecular ion peak and several characteristic fragment ions.

Table 4: Key Mass Spectrometry Data (EI) for this compound

m/zIonDescription
95[CH₃SO₂NH₂]⁺Molecular Ion (M⁺)
80[SO₂NH₂]⁺Loss of a methyl radical ([M-CH₃]⁺)
79[CH₃SO₂]⁺Loss of an amino radical ([M-NH₂]⁺)

Fragmentation data is based on typical EI-MS patterns for sulfonamides.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm).

IR Spectroscopy Protocol
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample holder (or the clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer. For EI, the sample can be introduced via a direct insertion probe or gas chromatography. For ESI, the sample is typically infused directly or via liquid chromatography.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

  • Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for a compound like this compound involves a series of steps from sample handling to final data interpretation and reporting.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_report Reporting Sample Pristine Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI or ESI) Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Multiplicity, Integration Acq_NMR->Analysis_NMR Analysis_IR Characteristic Absorption Bands Acq_IR->Analysis_IR Analysis_MS Molecular Ion Peak, Fragmentation Pattern Acq_MS->Analysis_MS Interpretation Structural Elucidation & Purity Assessment Analysis_NMR->Interpretation Analysis_IR->Interpretation Analysis_MS->Interpretation Report Comprehensive Spectroscopic Report Interpretation->Report

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonamide (MSA), a simple sulfonamide, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its chemical stability is a key factor in the development, manufacturing, and storage of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound, consolidating available data to assist researchers in its effective application.

Thermal Stability Profile

The thermal stability of this compound is characterized by its melting point and the onset of its decomposition. Understanding these parameters is critical for defining safe handling and processing temperatures in a laboratory or manufacturing setting.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaCH₅NO₂S
Molecular Weight95.12 g/mol
Melting Point85-93 °C[1]
AppearanceWhite to yellow to pale brown crystals or crystalline powder/flakes[1]
Thermal Decomposition Onset

Studies on related metal methanesulfonates indicate that the methanesulfonate (B1217627) functional group is thermally stable at temperatures up to 400°C. The decomposition of these salts was observed to begin above this temperature[2][3]. While direct thermogravimetric analysis (TGA) data for pure this compound is not widely published, this suggests that the molecule itself possesses considerable thermal stability.

Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for characterizing the thermal properties of chemical compounds. While specific, publicly available TGA and DSC thermograms for this compound are limited, this section outlines the expected results based on the analysis of related sulfonamide compounds and general principles of thermal analysis.

Expected Thermogravimetric Analysis (TGA) Data

A TGA experiment measures the change in mass of a sample as a function of temperature. For this compound, a typical TGA curve would be expected to show a single, significant mass loss step corresponding to its decomposition.

Temperature Range (°C)Mass Loss (%)Associated Event
Ambient to ~200NegligibleStable
> 200 (gradual)SignificantOnset of Decomposition
> 400 (rapid)MajorComplete Decomposition

Note: This table is predictive and based on the thermal behavior of similar sulfonamide compounds. Actual values may vary based on experimental conditions such as heating rate and atmosphere.

Expected Differential Scanning Calorimetry (DSC) Data

A DSC experiment measures the heat flow into or out of a sample as a function of temperature. For this compound, the DSC curve would show an endothermic peak corresponding to its melting point, followed by an exothermic or endothermic event at higher temperatures associated with decomposition.

Temperature (°C)Thermal EventDescription
85-93EndothermMelting
> 200Exo- or EndothermDecomposition

Note: The nature of the decomposition peak (exothermic or endothermic) depends on the specific decomposition pathway and the gaseous products evolved.

Decomposition Products and Pathways

Upon heating, this compound is expected to decompose, yielding a variety of smaller molecules. The exact nature of these products is dependent on the temperature and the atmosphere (inert or oxidative) under which the decomposition occurs.

Hazardous Decomposition Products

Safety data sheets consistently list the following hazardous combustion and thermal decomposition products for this compound:

  • Carbon monoxide (CO)

  • Carbon dioxide (CO₂)

  • Nitrogen oxides (NOx)

  • Sulfur oxides (SOx)

Proposed Decomposition Pathway

A logical decomposition pathway for this compound under thermal stress can be proposed. The initial step would likely involve the cleavage of the C-S or S-N bonds, which are the most labile bonds in the molecule.

DecompositionPathway cluster_main Thermal Decomposition of this compound cluster_products Primary Decomposition Products cluster_secondary Secondary Products & Further Reactions MSA This compound (CH₃SO₂NH₂) CH3 Methyl Radical (•CH₃) MSA->CH3 C-S Bond Cleavage SO2NH2 Sulfamoyl Radical (•SO₂NH₂) MSA->SO2NH2 C-S Bond Cleavage CO_CO2 Carbon Monoxide (CO) Carbon Dioxide (CO₂) CH3->CO_CO2 Oxidation SO2 Sulfur Dioxide (SO₂) SO2NH2->SO2 NH3 Ammonia (NH₃) SO2NH2->NH3 NOx Nitrogen Oxides (NOx) NH3->NOx Oxidation

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To aid researchers in performing their own thermal analysis of this compound, detailed, generalized experimental protocols for TGA and DSC are provided below.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the steps for analyzing the thermal stability of this compound using a thermogravimetric analyzer.

TGA_Workflow cluster_workflow TGA Experimental Workflow start Start instrument_prep Instrument Preparation (Calibration, Purge Gas) start->instrument_prep sample_prep Sample Preparation (5-10 mg, fine powder) instrument_prep->sample_prep loading Load Sample into TGA Crucible (Alumina or Platinum) sample_prep->loading method_setup Set Up TGA Method (Temperature Program, Atmosphere) loading->method_setup run_analysis Run Analysis method_setup->run_analysis data_analysis Data Analysis (Plot Mass vs. Temperature, Determine Onset of Decomposition) run_analysis->data_analysis end End data_analysis->end

Caption: Generalized workflow for Thermogravimetric Analysis (TGA).

Methodology:

  • Instrument Preparation: Calibrate the thermogravimetric analyzer for mass and temperature. Purge the system with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.

  • Sample Preparation: Accurately weigh 5-10 mg of finely powdered this compound into a tared TGA crucible (alumina or platinum).

  • TGA Method:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC) Protocol

This protocol details the steps for analyzing the melting behavior and decomposition energetics of this compound using a differential scanning calorimeter.

DSC_Workflow cluster_workflow DSC Experimental Workflow start Start instrument_prep Instrument Preparation (Calibration, Purge Gas) start->instrument_prep sample_prep Sample Preparation (2-5 mg, sealed in pan) instrument_prep->sample_prep loading Load Sample and Reference Pans sample_prep->loading method_setup Set Up DSC Method (Temperature Program) loading->method_setup run_analysis Run Analysis method_setup->run_analysis data_analysis Data Analysis (Identify Melting Point and Decomposition Events) run_analysis->data_analysis end End data_analysis->end

Caption: Generalized workflow for Differential Scanning Calorimetry (DSC).

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards. Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan as a reference.

  • DSC Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Determine the melting point from the peak of the endothermic transition and observe any subsequent thermal events related to decomposition.

Conclusion

This compound is a thermally stable compound, with its decomposition primarily occurring at temperatures well above its melting point. The primary decomposition products include oxides of carbon, nitrogen, and sulfur. The provided experimental protocols for TGA and DSC serve as a foundation for researchers to conduct detailed thermal characterization of this compound and its derivatives, ensuring safe and effective use in pharmaceutical research and development. Further studies utilizing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would provide more definitive identification of the decomposition products and a more detailed understanding of the decomposition mechanism.

References

The Genesis of a Core Moiety: A Technical History and Discovery of Methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonamide, a seemingly simple organosulfur compound, holds a significant place in the landscape of modern chemistry. While it lacks the direct therapeutic glamour of its more complex sulfonamide cousins, its role as a fundamental building block and a key structural motif in a vast array of pharmaceuticals and agrochemicals is undeniable. This technical guide delves into the history, discovery, and core chemical principles of this compound, providing a comprehensive resource for researchers and professionals in drug development and chemical synthesis. Its journey from a derivative of early sulfonamide chemistry to a ubiquitous component in contemporary molecular design is a testament to its enduring utility and versatility.

Historical Context: The Dawn of the Sulfonamides

The story of this compound is intrinsically linked to the broader history of sulfonamides, which began in the early 20th century. The breakthrough came from the work of German chemist Gerhard Domagk at Bayer, who, in 1932, discovered the antibacterial properties of a red azo dye named Prontosil. This pioneering research, which earned Domagk the 1939 Nobel Prize in Medicine, revealed that Prontosil was a prodrug, metabolizing in the body to the active compound sulfanilamide. This discovery unlocked the era of sulfa drugs, the first class of synthetic antimicrobial agents effective against systemic bacterial infections.

While the focus of early research was on aromatic sulfonamides with therapeutic applications, the fundamental chemistry of the sulfonamide functional group (R-SO₂-NR'R'') was being established. The classic and most direct method for the synthesis of sulfonamides, the reaction of a sulfonyl chloride with an amine, became a cornerstone of organic synthesis.

The Discovery and First Synthesis of this compound

Pinpointing the exact first synthesis of this compound in the historical literature is challenging, as simple alkylsulfonamides did not initially garner the same attention as their aromatic, drug-like counterparts. However, the foundational chemistry for its creation was laid by the late 19th and early 20th centuries. The reaction of sulfonyl chlorides with amines, the basis for sulfonamide synthesis, was well-established.

The most common and historically significant method for preparing this compound is the reaction of methanesulfonyl chloride with ammonia (B1221849) . This reaction is a straightforward nucleophilic substitution at the sulfur atom of the sulfonyl chloride.

Reaction Scheme: CH₃SO₂Cl + 2 NH₃ → CH₃SO₂NH₂ + NH₄Cl

This method has been referenced and refined in numerous publications and patents over the decades, indicating its status as a long-standing and reliable synthetic route. While a singular "discovery" paper for this simple molecule is not readily apparent, its existence is noted in comprehensive chemical databases like Beilstein (Beilstein Registry Number: 1740835), which catalog compounds and their earliest known preparations.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid at room temperature. Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula CH₅NO₂S[1]
Molecular Weight 95.12 g/mol [2]
Melting Point 88-92 °C[1]
Boiling Point 208.2 °C at 760 mmHg[1]
Density 1.363 g/cm³[1]
Solubility Soluble in water, ethanol, acetone, tetrahydrofuran (B95107). Slightly soluble in DMSO and methanol. Insoluble in toluene.
pKa ~10.4
LogP -1.0953
CAS Number 3144-09-0

Experimental Protocols: Synthesis of this compound

The following protocol details a common laboratory-scale synthesis of this compound from methanesulfonyl chloride and ammonia.

Objective: To synthesize this compound via the reaction of methanesulfonyl chloride with ammonia in a suitable solvent.

Materials:

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Gas inlet tube (if using ammonia gas)

  • Dropping funnel (if using ammonium hydroxide)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methanesulfonyl chloride (1.0 eq.) in an anhydrous solvent (e.g., THF). Cool the solution to 0 °C in an ice bath.

  • Ammonia Addition:

    • Method A (Ammonia Gas): Bubble anhydrous ammonia gas through the cooled solution of methanesulfonyl chloride. Monitor the reaction by TLC or until the starting material is consumed.

    • Method B (Ammonium Hydroxide): Slowly add concentrated ammonium hydroxide (a slight excess, ~2.2 eq.) dropwise to the cooled solution of methanesulfonyl chloride. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition of ammonia is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • If a precipitate (ammonium chloride) has formed, it can be removed by filtration.

    • Quench the reaction mixture by adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.

    • Combine the organic extracts and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/ethanol) to afford pure this compound as a crystalline solid.

Safety Precautions:

  • Methanesulfonyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Ammonia is a corrosive and toxic gas with a pungent odor. Use it in a well-ventilated fume hood.

  • The reaction is exothermic; therefore, cooling is necessary during the addition of ammonia.

Logical Workflow and Diagrams

The synthesis of this compound can be visualized as a straightforward workflow.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products MSC Methanesulfonyl Chloride Reaction Reaction in Solvent (e.g., THF) at 0°C MSC->Reaction Ammonia Ammonia Ammonia->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Formation of Crude Product Byproduct Ammonium Chloride Reaction->Byproduct Byproduct Removal Purification Purification (Recrystallization) Workup->Purification MSA This compound Purification->MSA Pure Product

References

Methodological & Application

Application Notes and Protocols: Methanesulfonamide as a Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, particularly in the intricate pathways of drug development and peptide chemistry, the judicious use of protecting groups is paramount.[1] Amines, being nucleophilic and basic, often require temporary masking to prevent unwanted side reactions.[2] The methanesulfonamide (mesylamide or Ms-NHR) group serves as a robust and highly stable protecting group for primary and secondary amines.[3] Formed by the reaction of an amine with methanesulfonyl chloride (MsCl), the resulting sulfonamide significantly reduces the nucleophilicity and basicity of the nitrogen atom.[4] This is attributed to the strong electron-withdrawing nature of the sulfonyl group, which delocalizes the nitrogen's lone pair of electrons.[4]

Methanesulfonamides exhibit exceptional stability across a wide range of reaction conditions, including strongly acidic and basic environments, as well as many oxidative and reductive conditions. This stability, however, comes with the challenge of deprotection, which typically requires harsh conditions. Nevertheless, the unique stability profile of the methanesulfonyl group makes it an invaluable tool in complex multi-step syntheses where other common amine protecting groups might fail.

Applications in Synthesis

The use of this compound as a protecting group is particularly advantageous in scenarios demanding high stability. Key applications include:

  • Multi-step Synthesis: In lengthy synthetic sequences, the methanesulfonyl group can withstand numerous chemical transformations without cleavage.

  • Orthogonal Protection Strategies: The specific and often harsh reductive conditions required for this compound cleavage provide orthogonality with many other protecting groups like Boc, Cbz, and Fmoc, which are removed under acidic, hydrogenolytic, or basic conditions, respectively.

  • Synthesis of Secondary Amines: Primary methanesulfonamides possess a sufficiently acidic proton that allows for N-alkylation under basic conditions, providing a route to secondary amines.

Chemical Structures and Reaction Scheme

The overall process of protection and deprotection is illustrated below.

Protection_Deprotection cluster_protection Protection cluster_deprotection Deprotection Amine R-NH₂ Protected_Amine R-NHSO₂CH₃ Amine->Protected_Amine + CH₃SO₂Cl MsCl CH₃SO₂Cl MsCl->Protected_Amine Base Base (e.g., Pyridine, TEA) Solvent Solvent (e.g., DCM, THF) Protected_Amine_2 R-NHSO₂CH₃ Deprotected_Amine R-NH₂ Protected_Amine_2->Deprotected_Amine Reduction Reagents Deprotection Reagents (e.g., LiAlH₄, Mg/MeOH)

Caption: General scheme for amine protection and deprotection.

Data Presentation

Table 1: Representative Conditions for Amine Protection with Methanesulfonyl Chloride
Amine SubstrateBaseSolventReaction Time (h)Temperature (°C)Yield (%)
AnilinePyridineDichloromethane (DCM)425>95
BenzylamineTriethylamine (TEA)Tetrahydrofuran (THF)625>90
DiethylamineN,N-Diisopropylethylamine (DIPEA)Acetonitrile1250>85
Glycine methyl esterSodium bicarbonateDichloromethane/Water825>90

Note: These are illustrative examples, and optimization for specific substrates is recommended.

Table 2: Common Deprotection Methods for Methanesulfonamides
ReagentsSolventTemperature (°C)Typical Reaction Time (h)Notes
Lithium aluminum hydride (LiAlH₄)THFReflux6-24Harsh conditions, not compatible with many functional groups.
Magnesium/Methanol (Mg/MeOH)MethanolReflux6-12A milder reductive method.
Sodium amalgam (Na/Hg)Methanol254-8Used for cleavage of methanesulfonates, can be applied to sulfonamides.
n-Butyllithium (n-BuLi), O₂THF-78 to 251-3A selective method for deprotection of methanesulfonamides.

Experimental Protocols

Protocol 1: Protection of a Primary Amine with Methanesulfonyl Chloride

This protocol describes a general procedure for the formation of a this compound from a primary amine.

G

Caption: General workflow for amine deprotection.

Materials:

Procedure:

  • To a solution of the this compound (1.0 eq.) in anhydrous methanol, add magnesium turnings (10-20 eq.).

  • Reflux the mixture for 6-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride until gas evolution ceases.

  • Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Dissolve the residue in a mixture of water and ethyl acetate. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product if necessary by column chromatography or distillation.

Advantages and Disadvantages

Advantages:

  • Exceptional Stability: The this compound group is resistant to a broad spectrum of reagents and conditions, including strong acids and bases.

  • Orthogonality: Its cleavage under specific reductive conditions allows for orthogonal protection schemes in the presence of other common amine protecting groups.

  • Crystalline Derivatives: The resulting sulfonamides are often crystalline, which can simplify purification by recrystallization.

Disadvantages:

  • Harsh Deprotection Conditions: The high stability of the N-S bond necessitates harsh reductive or acidic conditions for cleavage, which may not be compatible with sensitive functional groups in the molecule.

  • Side Reactions: During deprotection, over-reduction of other functional groups can be a concern. Careful monitoring and control of reaction conditions are crucial.

Conclusion

This compound is a highly effective and robust protecting group for amines, offering exceptional stability that is crucial for complex, multi-step organic syntheses. While the conditions required for its removal can be harsh, its unique stability profile and orthogonality to other protecting groups make it an indispensable tool for synthetic chemists. The protocols provided herein offer a general guide for the application of the methanesulfonyl protecting group, though optimization for specific substrates is always recommended for achieving high yields and purity.

References

Methanesulfonamide in Sharpless Asymmetric Dihydroxylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from prochiral olefins. The reaction typically employs a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid-derived ligand, with a stoichiometric co-oxidant to regenerate the osmium catalyst. Methanesulfonamide (CH₃SO₂NH₂) has emerged as a key additive in this reaction, significantly influencing reaction rates and enantioselectivities. Its role is multifaceted and substrate-dependent, acting as a cosolvent and a general acid catalyst.[1][2][3] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in Sharpless asymmetric dihydroxylation.

Dual Role of this compound

This compound's function in the Sharpless AD reaction is not singular; it adapts to the nature of the olefin substrate.[1]

  • Cosolvent for Aliphatic Olefins: In the dihydroxylation of long-chain and nonterminal aliphatic olefins, this compound acts as a cosolvent. It facilitates the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase, where the reaction occurs.[1] This accelerates the hydrolysis of the osmate ester intermediate, which is often the rate-limiting step, especially for less water-soluble intermediates. However, for terminal aliphatic olefins, whose osmate ester intermediates have easier access to the aqueous phase, the addition of this compound may have a minimal or even a decelerating effect.

  • General Acid Catalyst for Aromatic Olefins: For conjugated aromatic olefins, this compound functions as a weakly acidic general acid catalyst. It protonates the electron-rich osmate ester intermediate, which accelerates the hydrolysis step. This effect is particularly pronounced for aromatic olefins bearing electron-withdrawing groups.

The addition of this compound generally leads to an improvement in the enantioselectivity of the dihydroxylation.

Data Presentation

The following tables summarize the effect of this compound on the reaction time (t₉₀%) and enantiomeric excess (ee%) for the asymmetric dihydroxylation of various olefins.

Table 1: Asymmetric Dihydroxylation of Aliphatic Olefins

OlefinWithout CH₃SO₂NH₂ (t₉₀% in h)With CH₃SO₂NH₂ (t₉₀% in h)Without CH₃SO₂NH₂ (ee%)With CH₃SO₂NH₂ (ee%)
trans-5-Decene2439498
1-Decene22.59295
1-Methylcyclohexene61.58892

Data sourced from studies by Junttila and Hormi.

Table 2: Asymmetric Dihydroxylation of Aromatic Olefins

OlefinWithout CH₃SO₂NH₂ (t₉₀% in h)With CH₃SO₂NH₂ (t₉₀% in h)Without CH₃SO₂NH₂ (ee%)With CH₃SO₂NH₂ (ee%)
Styrene459697
trans-Stilbene24698>99
Ethyl cinnamate3.51.59497

Data sourced from studies by Junttila and Hormi.

Experimental Protocols

The following are general protocols for the Sharpless asymmetric dihydroxylation with and without this compound. Note: These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Asymmetric Dihydroxylation of Non-Terminal Aliphatic Olefins (e.g., trans-5-Decene)

This protocol is optimized for substrates that benefit from the cosolvent effect of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (1.4 g per 1 mmol of olefin) and a 1:1 mixture of tert-butanol (B103910) and water (5 mL each per 1 mmol of olefin).

  • Addition of this compound: Add this compound (1.0 equivalent relative to the olefin, ~95 mg per 1 mmol of olefin).

  • Cooling: Cool the resulting mixture to 0 °C in an ice bath with vigorous stirring until all solids have dissolved.

  • Substrate Addition: Add the olefin (1.0 mmol) to the reaction mixture.

  • Reaction Monitoring: Continue stirring vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, add solid sodium sulfite (B76179) (1.5 g) and stir for 1 hour at room temperature. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude diol by flash column chromatography on silica (B1680970) gel.

Protocol 2: Asymmetric Dihydroxylation of Conjugated Aromatic Olefins (e.g., Ethyl Cinnamate)

This protocol is suitable for substrates where this compound acts as a general acid catalyst.

  • Reaction Setup: Prepare the reaction mixture with AD-mix-β and the tert-butanol/water solvent system as described in Protocol 1.

  • Addition of this compound: Add this compound (1.0 equivalent relative to the olefin).

  • Cooling: Cool the mixture to 0 °C.

  • Substrate Addition: Add the aromatic olefin (1.0 mmol).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress.

  • Workup and Purification: Follow the same workup and purification procedure as outlined in Protocol 1.

Visualizations

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Sharpless_Cycle cluster_main Primary Catalytic Cycle cluster_hydrolysis Role of this compound OsO4_L OsO₄-Ligand (2) Intermediate Cyclic Intermediate (4) OsO4_L->Intermediate [3+2] Cycloaddition Alkene Alkene (3) Alkene->Intermediate Diol Diol (5) Intermediate->Diol Hydrolysis Osmate Reduced Osmate (6) Intermediate->Osmate Osmate->OsO4_L Reoxidation (Co-oxidant) MSA CH₃SO₂NH₂ MSA->Intermediate Accelerates Hydrolysis H2O H₂O H2O->Intermediate

Caption: The catalytic cycle of Sharpless asymmetric dihydroxylation highlighting the role of this compound in accelerating the hydrolysis of the cyclic intermediate.

Logical Workflow for Substrate-Dependent Use of this compound

Workflow Start Select Olefin Substrate Decision Substrate Type? Start->Decision Aliphatic Aliphatic Decision->Aliphatic Aliphatic Aromatic Conjugated Aromatic Decision->Aromatic Aromatic Terminal Terminal Aliphatic? Aliphatic->Terminal AddMSA_Acid Add CH₃SO₂NH₂ (General Acid Catalyst) Aromatic->AddMSA_Acid NonTerminal Non-Terminal Aliphatic Terminal->NonTerminal No NoMSA Consider omitting CH₃SO₂NH₂ Terminal->NoMSA Yes AddMSA Add CH₃SO₂NH₂ (Cosolvent Effect) NonTerminal->AddMSA Reaction Perform Sharpless AD AddMSA->Reaction AddMSA_Acid->Reaction NoMSA->Reaction End Isolate Diol Reaction->End

Caption: Decision workflow for the use of this compound based on the olefin substrate type in Sharpless asymmetric dihydroxylation.

References

Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-sulfonylation is a fundamental chemical transformation in organic synthesis, particularly vital in medicinal chemistry for the preparation of sulfonamides. The sulfonamide functional group is a cornerstone in a wide array of therapeutic agents, exhibiting biological activities such as antimicrobial, anticancer, diuretic, and anti-inflammatory properties.[1][2] Methanesulfonyl chloride (MsCl) is a highly reactive and commonly used reagent for this purpose, reacting with primary and secondary amines to form stable methanesulfonamides.[3][4]

This document provides a detailed protocol for the N-sulfonylation of amines using methanesulfonyl chloride in the presence of a base. It includes a general reaction mechanism, a summary of reaction conditions for various substrates, a step-by-step experimental procedure, and troubleshooting guidelines.

Reaction Mechanism and Stoichiometry

The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the methanesulfonyl chloride.[1] This is followed by the elimination of hydrogen chloride (HCl), which is neutralized by a base (e.g., triethylamine, pyridine) to drive the reaction to completion. The presence of a base is required to scavenge the HCl generated.

G cluster_reactants Reactants cluster_products Products Amine Amine (R-NH₂ or R₂NH) Sulfonamide Methanesulfonamide (R-NHSO₂CH₃ or R₂NSO₂CH₃) Amine->Sulfonamide Nucleophilic Attack MsCl Methanesulfonyl Chloride (CH₃SO₂Cl) MsCl->Sulfonamide HCl_Salt Base·HCl Salt Base Base (e.g., Et₃N, Pyridine) Base->HCl_Salt HCl Neutralization

Data Presentation: Reaction Conditions and Yields

The efficiency of the N-sulfonylation reaction is influenced by the substrate, base, solvent, and temperature. The following table summarizes typical conditions and outcomes for the sulfonylation of various amines with methanesulfonyl chloride.

EntryAmine SubstrateBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1Primary Aliphatic Amine (e.g., tert-butylamine)Triethylamine (1.5)Dichloromethane (DCM)Room Temp.16~95%
2Primary Aryl Amine (e.g., Aniline)Pyridine (2.0)Tetrahydrofuran (THF)0 to Room Temp.686%
3Secondary Amine (e.g., Pyrrolidine)Triethylamine (1.2)Dichloromethane (DCM)0 to Room Temp.4-12>90%
4Weakly Nucleophilic Amine (e.g., p-nitroaniline)N-Methylimidazole (NMI)Dichloromethane (DCM)Room Temp.12High
5Amino Acid DerivativeN-Methylimidazole (NMI)Dichloromethane (DCM)Room Temp.-High (>99.5% ee)

Experimental Protocols

4.1. General Protocol for N-sulfonylation of an Amine

This protocol describes a general and robust method for the synthesis of methanesulfonamides from primary or secondary amines.

Materials:

  • Primary or secondary amine (1.0 eq.)

  • Methanesulfonyl chloride (1.0-1.1 eq.)

  • Anhydrous base: Triethylamine (TEA) or Pyridine (1.2-1.5 eq.)

  • Anhydrous solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq.) and the base (1.2-1.5 eq.) in the chosen anhydrous solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of MsCl: Slowly add methanesulfonyl chloride (1.0-1.1 eq.), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-16 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer. If the product is in the aqueous layer, extract it multiple times with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure sulfonamide.

G start Start prep 1. Dissolve Amine & Base in Anhydrous Solvent start->prep cool 2. Cool Mixture to 0°C prep->cool add_mscl 3. Add MsCl Dropwise cool->add_mscl react 4. Stir at RT (2-16h) add_mscl->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Aqueous Workup (Wash with HCl, NaHCO₃, Brine) monitor->workup Reaction Complete extract 7. Extract & Combine Organic Layers workup->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify Crude Product (Chromatography/Recrystallization) dry->purify end End: Pure Sulfonamide purify->end

Safety and Handling

  • Methanesulfonyl chloride is corrosive, highly toxic, and a lachrymator. It reacts exothermically with water and other nucleophiles. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction can be exothermic. Slow, controlled addition of MsCl at low temperatures is crucial to manage the reaction rate and prevent overheating.

  • Organic solvents like DCM and THF are flammable and should be handled with care.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive amine (low nucleophilicity).Use a more reactive sulfonylating agent or a stronger, non-nucleophilic base. Microwave-assisted synthesis may also be an option.
Moisture in the reaction.Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Formation of Side Products Reaction temperature too high.Maintain low temperature (0 °C) during the addition of MsCl.
Di-sulfonylation of primary amines.Use a stoichiometric amount of MsCl (1.0-1.1 eq.).
Difficult Purification Excess base or base-HCl salt co-eluting.Ensure the aqueous workup is thorough to remove all salts. A brine wash is critical.

Conclusion

The N-sulfonylation of amines with methanesulfonyl chloride is a reliable and versatile method for synthesizing sulfonamides. By carefully selecting the base and solvent and controlling the reaction temperature, high yields of the desired products can be achieved for a wide range of amine substrates. This protocol provides a solid foundation for researchers in drug discovery and organic synthesis.

References

Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methanesulfonamide and its derivatives are pivotal structural motifs in a wide array of therapeutic agents. The this compound group, with its ability to act as a hydrogen bond donor and acceptor, and its overall stability, makes it a valuable component in drug design. This document provides detailed application notes on the use of this compound as a reagent in medicinal chemistry, along with experimental protocols for the synthesis of this compound-containing compounds and an overview of their roles in modulating key signaling pathways.

Application Notes

The versatility of this compound as a reagent stems from its utility in introducing the CH₃SO₂NH- moiety into molecules. This group can significantly influence the physicochemical properties of a drug candidate, such as its solubility, lipophilicity, and metabolic stability. Furthermore, the sulfonamide bond is a key pharmacophore in many clinically approved drugs, where it often plays a crucial role in binding to the target protein.[1][2]

This compound is frequently used in the synthesis of inhibitors for various enzymes, including kinases and cyclooxygenases, as well as in the development of antibacterial and anticancer agents.[3][4][5] Its derivatives have been explored for a wide range of therapeutic applications, demonstrating the broad utility of this functional group in drug discovery.

Key Applications:
  • As a Bioisosteric Replacement: The this compound group can serve as a bioisostere for other functional groups like carboxylic acids or phenols, potentially improving pharmacokinetic properties while maintaining or enhancing biological activity.

  • In Kinase Inhibitors: The sulfonamide moiety is a common feature in many kinase inhibitors, where it can form critical hydrogen bonds with the hinge region of the kinase domain. Pazopanib is a prime example of a multi-kinase inhibitor containing a sulfonamide derivative.

  • In COX-2 Inhibitors: Selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, incorporate a sulfonamide group that contributes to their selectivity and efficacy.

  • In Covalent Inhibitors: The this compound group can be incorporated into molecules designed to form covalent bonds with their targets, as seen in the KRAS G12C inhibitor, Sotorasib.

Quantitative Data

Reaction Yields for this compound Synthesis

The synthesis of methanesulfonamides from methanesulfonyl chloride and amines generally proceeds with good to excellent yields. The following table summarizes representative yields for the reaction with various types of amines.

Amine TypeSpecific AmineBaseSolventYield (%)Reference
Primary AromaticAniline (B41778)Pyridine (B92270)Dichloromethane (B109758)92 - 94.8
Primary AliphaticMonomethylamine(Excess Amine)1-Nitropropane94.3
AmmoniaAmmonia (gas)(Excess Ammonia)Tetrahydrofuran93.0 - 99.4
Amino AcidVarious ArylaminesN-MethylimidazoleDichloromethaneup to 89
Biological Activity of this compound-Containing Drugs

The following tables provide a summary of the half-maximal inhibitory concentrations (IC₅₀) for notable drugs containing a sulfonamide or related moiety, showcasing their potency against various targets and cell lines.

Pazopanib IC₅₀ Values

Target/Cell LineCancer TypeIC₅₀ (µM)Reference
VEGFR1Kinase Assay0.010
VEGFR2Kinase Assay0.030
VEGFR3Kinase Assay0.047
PDGFRαKinase Assay0.071
PDGFRβKinase Assay0.084
c-KitKinase Assay0.074
786-ORenal Cell Carcinoma~16
CAKI-2Renal Cell Carcinoma>20
J82Bladder Cancer24.57
T24Bladder Cancer52.45
HT1376Bladder Cancer28.21

Sotorasib IC₅₀ Values

Cell LineCancer TypeIC₅₀ (µM)Reference
NCI-H358Non-Small Cell Lung Cancer (KRAS G12C)0.006
MIA PaCa-2Pancreatic Cancer (KRAS G12C)0.009
H23Non-Small Cell Lung Cancer (KRAS G12C)0.6904
A549Non-Small Cell Lung Cancer (KRAS G12S)>7.5
H522Non-Small Cell Lung Cancer (Wild-Type KRAS)>7.5

Celecoxib IC₅₀ Values

Target/Cell LineTarget/Cancer TypeIC₅₀ (µM)Reference
COX-1Enzyme Assay15
COX-2Enzyme Assay0.04
HCT116Colorectal Carcinoma28.5
HepG2Hepatocellular Carcinoma24.3
MCF-7Breast Cancer21.6
HeLaCervical Cancer37.2
U251Glioblastoma11.7

Experimental Protocols

Protocol 1: Synthesis of N-Phenylthis compound

This protocol describes the synthesis of N-phenylthis compound from aniline and methanesulfonyl chloride.

Materials:

  • Aniline

  • Methanesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 2N Sodium hydroxide (B78521) (NaOH) solution

  • Concentrated Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq) and pyridine (1.1 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for approximately 16 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with 2N aqueous NaOH solution.

  • Separate the aqueous layer and wash it with dichloromethane to remove any unreacted starting materials.

  • Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of approximately 1 to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain N-phenylthis compound.

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Aniline Aniline ReactionMix Reaction Mixture (0°C to RT) Aniline->ReactionMix Pyridine Pyridine Pyridine->ReactionMix DCM DCM DCM->ReactionMix MsCl Methanesulfonyl Chloride MsCl->ReactionMix dropwise at 0°C Extraction NaOH Extraction ReactionMix->Extraction 16h Acidification HCl Acidification Extraction->Acidification Filtration Filtration & Drying Acidification->Filtration Product N-Phenylthis compound Filtration->Product

Experimental workflow for the synthesis of N-Phenylthis compound.

Protocol 2: General Synthesis of Methanesulfonamides from Amines

This protocol provides a general procedure for the synthesis of methanesulfonamides from primary or secondary amines and methanesulfonyl chloride.

Materials:

  • Primary or secondary amine

  • Methanesulfonyl chloride

  • Triethylamine (B128534) or Pyridine (as a base)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • In a dry round-bottom flask, dissolve the amine (1.0 eq) in a suitable anhydrous solvent.

  • Add the base (1.1 - 1.5 eq of triethylamine or pyridine) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (1.0 - 1.2 eq) in the same anhydrous solvent to the cooled amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl and transfer to a separatory funnel.

  • Extract the aqueous layer with the organic solvent used in the reaction.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure this compound.

Signaling Pathways

This compound-containing drugs are known to modulate various signaling pathways implicated in diseases such as cancer and inflammation. Below are diagrams of key signaling pathways targeted by prominent drugs featuring a sulfonamide or related moiety.

Pazopanib Signaling Pathway

Pazopanib is a multi-targeted tyrosine kinase inhibitor that blocks key receptors involved in angiogenesis and tumor growth.

cluster_0 Receptor Tyrosine Kinases cluster_1 Downstream Signaling Cascades cluster_2 Cellular Response Pazopanib Pazopanib VEGFR VEGFR Pazopanib->VEGFR PDGFR PDGFR Pazopanib->PDGFR cKit c-Kit Pazopanib->cKit RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->RAS PDGFR->PI3K cKit->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival cluster_0 KRAS Signaling cluster_1 Cellular Response Sotorasib Sotorasib KRAS_G12C_GDP KRAS G12C (GDP-bound) Inactive Sotorasib->KRAS_G12C_GDP Covalent Binding KRAS_G12C_GTP KRAS G12C (GTP-bound) Active Sotorasib->KRAS_G12C_GTP Inhibits Activation KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading KRAS_G12C_GTP->KRAS_G12C_GDP GTP Hydrolysis RAF RAF KRAS_G12C_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Survival Tumor Cell Survival ERK->Survival cluster_0 COX-2 Pathway cluster_1 Off-Target Pathways cluster_2 Cellular Response Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 AMPK AMPK Celecoxib->AMPK mTOR mTOR Celecoxib->mTOR ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain CREB CREB AMPK->CREB Nrf2 Nrf2 CREB->Nrf2 Apoptosis Apoptosis Nrf2->Apoptosis Autophagy Autophagy mTOR->Autophagy

References

Applications of Methanesulfonamide Derivatives in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonamide and its derivatives, particularly methanesulfonyl chloride (Ms-Cl) and methanesulfonic acid (MSA), are versatile reagents in organic chemistry with specific and valuable applications in the field of peptide synthesis. While not employed as a standard reversible Nα-protecting group due to the high stability of the sulfonamide bond, their utility is significant in other critical areas of peptide chemistry. These applications range from serving as efficient coupling reagents and potent deprotecting agents to enabling permanent peptide modifications for the development of novel peptidomimetics.

This document provides detailed application notes and experimental protocols for the use of this compound derivatives in peptide synthesis, focusing on their roles in peptide bond formation, deprotection of standard protecting groups, N-terminal modification, and as a stable amide isostere for backbone modification.

Methanesulfonyl Chloride as a Coupling Reagent for Amide Bond Formation

Methanesulfonyl chloride (Ms-Cl), in the presence of a suitable base, can act as an efficient activating agent for the carboxyl group of N-protected amino acids, facilitating the formation of peptide bonds. This method is particularly effective for the synthesis of amino acid arylamides, which can be challenging to prepare using standard coupling reagents due to the low nucleophilicity of arylamines.[1][2] The reaction is believed to proceed through a mixed anhydride (B1165640) intermediate.[1]

Application Note:

This method offers high yields and minimal racemization, making it a valuable tool for synthesizing peptide fragments and peptidomimetics containing arylamide moieties.[1][2] It is particularly advantageous for sterically hindered amino acids and weakly nucleophilic amines where other coupling methods may be less effective.

Quantitative Data: Synthesis of N-Cbz-Protected Amino Acid Arylamides
N-Cbz-Amino AcidArylamineBaseSolventYield (%)Enantiomeric Excess (%)
Cbz-Val-OHp-Toluidine (B81030)N-MethylimidazoleDichloromethane85>99.5
Cbz-Phe-OHAnilineN-MethylimidazoleDichloromethane89>99.5
Cbz-Ala-OHp-NitroanilineN-MethylimidazoleDichloromethane78>99.5
Cbz-Ile-OHp-ToluidineN-MethylimidazoleDichloromethane82>99.5

Data summarized from literature reports demonstrating high yields and excellent preservation of stereochemistry.

Experimental Protocol: Synthesis of Cbz-Val-p-toluidide

Materials:

  • N-Cbz-Valine (1.0 equivalent)

  • p-Toluidine (1.0 equivalent)

  • Methanesulfonyl chloride (Ms-Cl) (1.1 equivalents)

  • N-Methylimidazole (NMI) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Cbz-Valine and N-Methylimidazole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -5 °C in an ice-salt bath.

  • Slowly add methanesulfonyl chloride to the stirred solution, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at this temperature for 30 minutes.

  • Add a solution of p-toluidine in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Cbz-Val-p-toluidide.

Workflow for Methanesulfonyl Chloride Mediated Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Workup and Purification A N-Cbz-Amino Acid + N-Methylimidazole in DCM B Add Ms-Cl at -5°C A->B C Mixed Anhydride Intermediate B->C D Add Arylamine C->D Reaction with Nucleophile E Peptide Bond Formation D->E F N-Cbz-Protected Amino Acid Arylamide E->F G Aqueous Workup F->G H Extraction G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis of amino acid arylamides using Ms-Cl.

Methanesulfonic Acid as a "Green" Deprotecting Agent in SPPS

Methanesulfonic acid (MSA) is a strong, non-volatile, and biodegradable acid that serves as an effective reagent for the deprotection of acid-labile protecting groups in solid-phase peptide synthesis (SPPS), particularly the tert-butoxycarbonyl (Boc) group. It is considered a "greener" alternative to the more commonly used trifluoroacetic acid (TFA).

Application Note:

Dilute solutions of MSA can be used for the selective removal of the Nα-Boc group during the iterative cycle of Boc-SPPS. More concentrated MSA solutions, often in combination with scavengers and co-solvents, can be employed for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups. The effectiveness of MSA for side-chain deprotection is dependent on the solvent system used.

Quantitative Data: Efficiency of MSA in Side-Chain Protecting Group Removal
Protecting GroupAmino AcidMSA Concentration & SolventDeprotection Efficiency (%)
BocLys1.5% MSA in DCM>95
tBuTyr, Ser, Thr1.5% MSA in DCM>95
TrtHis1.5% MSA in DCMIncomplete
TrtHis16% MSA in DMC/TIS>90
PbfArg8% MSA in AcOH/DMC>95
TrtAsn, Gln16% MSA in DMC/TISChallenging

Data is illustrative of findings from studies on MSA for global deprotection. TIS: Triisopropylsilane, DMC: Dimethylcarbonate, AcOH: Acetic Acid.

Experimental Protocol: Nα-Boc Deprotection using Dilute MSA in SPPS

Materials:

  • Boc-protected peptide-resin

  • Deprotection solution: 0.1 M MSA in DCM

  • Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM

  • Dichloromethane (DCM) for washing

Procedure:

  • Swell the Boc-protected peptide-resin in DCM.

  • Treat the resin with the 0.1 M MSA in DCM solution for 20-30 minutes at room temperature.

  • Wash the resin thoroughly with DCM to remove excess acid and the cleaved Boc group.

  • Neutralize the resulting ammonium (B1175870) salt by washing with 10% DIEA in DCM.

  • Wash the resin again with DCM to remove excess base and prepare for the next coupling step.

Logical Flow for Deprotection Strategy Selection

G Deprotection_Goal What is the deprotection goal? Use_Dilute_MSA Use dilute MSA (e.g., 0.1M in DCM) Deprotection_Goal->Use_Dilute_MSA Selective Nα-Boc removal Use_Conc_MSA_Cocktail Use concentrated MSA cocktail (e.g., 8-16% with scavengers) Deprotection_Goal->Use_Conc_MSA_Cocktail Global deprotection (cleavage & side-chain removal) Consider_Alternative Consider alternative deprotection strategy Use_Conc_MSA_Cocktail->Consider_Alternative Peptide contains Trt-protected Asn/Gln

Caption: Decision tree for using MSA in peptide deprotection.

N-Terminal Mesylation for Permanent Peptide Modification

The methanesulfonyl (mesyl or Ms) group can be introduced at the N-terminus of a peptide to create a stable sulfonamide linkage. This is typically performed as a final step after the peptide has been fully assembled on the solid support and the final Nα-protecting group has been removed. This modification can alter the peptide's physicochemical properties, such as its charge, lipophilicity, and metabolic stability.

Application Note:

N-terminal mesylation is a form of peptide capping that can be useful in drug design to mimic an N-acetyl group or to introduce a stable, non-basic terminus. The resulting sulfonamide is generally resistant to enzymatic cleavage.

Experimental Protocol: On-Resin N-Terminal Mesylation

Materials:

  • Fully assembled peptide-resin with a free N-terminal amine

  • Methanesulfonyl chloride (Ms-Cl) (5-10 equivalents)

  • Base: Diisopropylethylamine (DIEA) or Pyridine (10-20 equivalents)

  • Anhydrous solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin with the free N-terminus in the anhydrous solvent.

  • Add the base to the resin slurry and agitate for 5 minutes.

  • Slowly add methanesulfonyl chloride to the resin slurry at 0 °C.

  • Allow the reaction to proceed for 1-4 hours at room temperature, with agitation.

  • Monitor the completion of the reaction using a qualitative test for free amines (e.g., the Kaiser test).

  • Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with the solvent (DMF or DCM), followed by methanol, and then dry the resin under vacuum.

  • The mesylated peptide can then be cleaved from the resin using the appropriate cleavage cocktail.

This compound as a Peptide Backbone Modification

Replacing a native amide bond in a peptide with a sulfonamide linkage creates a peptidomimetic with significantly altered properties. The sulfonamide bond is not planar, has a different bond angle and length compared to an amide bond, and is a stronger hydrogen bond donor but a weaker acceptor. These modifications can impact the peptide's conformation, receptor binding affinity, and resistance to proteolysis.

Application Note:

The incorporation of a this compound linkage is a permanent modification. Due to the stability of the sulfonamide bond, it is not used as a temporary backbone protecting group. This strategy is employed in medicinal chemistry to develop peptide-based drugs with enhanced stability and potentially altered biological activity. The synthesis of such peptidosulfonamides often requires specialized solution-phase chemistry rather than standard SPPS protocols.

Conceptual Workflow for Peptidosulfonamide Synthesis

G A Protected Amino Acid or Peptide Fragment B Synthesis of Amino Sulfonyl Chloride A->B D Coupling Reaction B->D C Protected Amino Ester or Peptide Fragment C->D E Peptidosulfonamide D->E F Further Elongation or Global Deprotection E->F G Final Peptidomimetic F->G

Caption: Conceptual flow for synthesizing a peptide with a sulfonamide backbone.

Conclusion

This compound and its related derivatives are valuable reagents in the peptide chemist's toolbox. While the high stability of the sulfonamide bond precludes its use as a standard, reversible protecting group, its applications in peptide bond formation, as a greener deprotection agent (in the form of MSA), for permanent N-terminal modification, and in the creation of stable peptidomimetics are significant. The protocols and data presented herein provide a guide for researchers and drug development professionals to effectively utilize these versatile compounds in the synthesis and modification of peptides.

References

Methanesulfonamide as a Catalyst in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonamide (CH₃SO₂NH₂) is a versatile and commercially available compound that has found a niche application as a catalyst and co-solvent in specific organic transformations. While not as broadly employed as its acidic counterpart, methanesulfonic acid, this compound exhibits unique catalytic properties, particularly in the realm of asymmetric synthesis. This document provides detailed application notes and protocols for the use of this compound as a catalyst, focusing on its well-documented role in the Sharpless asymmetric dihydroxylation reaction.

Application Note 1: Sharpless Asymmetric Dihydroxylation

This compound plays a dual role in the Sharpless asymmetric dihydroxylation (AD) of olefins. It can act as a general acid catalyst and a co-solvent, significantly impacting the reaction rate and efficiency, depending on the nature of the olefin substrate.[1][2]

Catalytic Function

In the case of conjugated aromatic olefins, this compound functions as a weak Brønsted acid catalyst.[1] It is proposed to protonate the intermediate osmate ester, thereby facilitating its hydrolysis, which is often the rate-limiting step of the catalytic cycle.[1][2] This acidic character accelerates the overall reaction.

For aliphatic olefins, particularly non-terminal ones, this compound's primary role is that of a co-solvent. It aids in the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase, where the reaction occurs. This enhances the rate of hydrolysis of the osmate ester intermediate. However, for terminal aliphatic olefins, the presence of this compound can sometimes lead to a decrease in the reaction rate.

Data Presentation

The following table summarizes the effect of this compound on the reaction time (t₉₀%, time for 90% conversion) for the asymmetric dihydroxylation of various olefins.

Olefin SubstrateReaction Time (t₉₀%) without CH₃SO₂NH₂ (min)Reaction Time (t₉₀%) with CH₃SO₂NH₂ (min)% ee without CH₃SO₂NH₂% ee with CH₃SO₂NH₂
trans-5-Decene1180105>99>99
1-Decene751459292
Styrene1801209697
Methyl trans-cinnamate14401809495

Data compiled from literature sources.

Experimental Protocols

General Protocol for Sharpless Asymmetric Dihydroxylation using AD-mix-β and this compound:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

Procedure:

  • To a stirred solution of tert-butanol and water (1:1, v/v) at room temperature, add AD-mix-β (1.4 g per 1 mmol of olefin).

  • Add this compound (1 equivalent based on the olefin).

  • Cool the mixture to 0 °C.

  • Add the olefin substrate (1 mmol) to the cooled mixture.

  • Stir the reaction vigorously at 0 °C until the reaction is complete (monitor by TLC). The reaction time can vary significantly depending on the substrate (see table above).

  • Once the reaction is complete, add solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude diol.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualization of the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the Sharpless asymmetric dihydroxylation and the role of this compound.

Sharpless_AD cluster_cycle Catalytic Cycle cluster_hydrolysis Hydrolysis Step OsO4 Os(VIII)O4 Intermediate1 Os(VIII)-Ligand Complex OsO4->Intermediate1 + Ligand Ligand Chiral Ligand Olefin Olefin Intermediate2 Os(VI) Glycolate Ester Intermediate1->Intermediate2 + Olefin Intermediate2->OsO4 + Oxidant (Re-oxidation) Diol Diol Product Intermediate2->Diol + H2O Oxidant NMO or K3[Fe(CN)6] H2O H2O Hydroxide OH- H2O->Hydroxide Source MSA CH3SO2NH2 (Catalyst/Co-solvent) MSA->Intermediate2 Protonates (for aromatic olefins) MSA->Hydroxide Aids transfer to organic phase Hydroxide->Intermediate2 Hydrolysis

Sharpless Asymmetric Dihydroxylation Catalytic Cycle

Conclusion

This compound serves as an effective and readily available catalyst and co-solvent for the Sharpless asymmetric dihydroxylation of olefins. Its role is substrate-dependent, acting as a general acid catalyst for conjugated aromatic olefins and as a co-solvent to facilitate hydroxide transfer for aliphatic olefins. The provided protocols and data offer a valuable resource for researchers utilizing this methodology in the synthesis of chiral diols, which are important building blocks in drug development and other areas of chemical synthesis. Further exploration of this compound's catalytic potential in other organic reactions is an area of ongoing interest.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using Methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonamide has emerged as a versatile and valuable building block in the synthesis of a diverse array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in a variety of chemical transformations make it an attractive synthon for the construction of complex molecular architectures. These application notes provide an overview of key synthetic strategies employing this compound, complete with detailed experimental protocols and comparative data to facilitate the development of novel heterocyclic entities.

N-Arylation of this compound: A Gateway to Diverse Heterocycles

The formation of an N-aryl bond with this compound is a fundamental transformation that furnishes N-arylsulfonamides, crucial precursors for a multitude of heterocyclic systems. Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, offer efficient and mild conditions for this purpose, avoiding the use of potentially genotoxic reagents like methanesulfonyl chloride with anilines.[1]

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Palladium-catalyzed N-arylation is a highly effective method for coupling this compound with aryl halides, demonstrating broad substrate scope and high yields under relatively mild conditions.[1][2]

Quantitative Data Summary: Palladium-Catalyzed N-Arylation

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Bromotoluene[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)K₂CO₃2-MeTHF8018>99[1]
24-Chlorotoluene[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)K₂CO₃2-MeTHF801898[1]
31-Bromo-4-methoxybenzene[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)K₂CO₃2-MeTHF801897
44-Bromoacetophenone[Pd(allyl)Cl]₂ (1)t-BuXPhos (2)K₂CO₃2-MeTHF801891

Experimental Protocol: Palladium-Catalyzed N-Arylation

  • To a dry reaction tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst premix by dissolving [Pd(allyl)Cl]₂ (0.005 mmol) and t-BuXPhos (0.02 mmol) in anhydrous 2-methyltetrahydrofuran (B130290) (1 mL).

  • Add the catalyst premix to the reaction tube.

  • Add the remaining anhydrous 2-methyltetrahydrofuran (4 mL) to the reaction tube.

  • Seal the reaction tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-arylthis compound.

G cluster_workflow Palladium-Catalyzed N-Arylation Workflow A 1. Add Reactants: Aryl Halide, this compound, K₂CO₃ B 2. Prepare Catalyst Premix: [Pd(allyl)Cl]₂, t-BuXPhos in 2-MeTHF C 3. Add Catalyst Premix B->C D 4. Add Remaining Solvent C->D E 5. Seal and Heat at 80°C for 18h D->E F 6. Work-up: Dilute with EtOAc and Water E->F G 7. Purification: Flash Column Chromatography F->G H Product: N-Arylthis compound G->H G cluster_reaction Cobalt-Catalyzed Cycloisomerization A Alkenyl N-Acyl This compound C Cyclic N-Sulfonyl Imidate/Lactam A->C Cyclization B Co(III)(salen) catalyst t-BuOOH or Air G cluster_logic Site-Selectivity in C-H Functionalization A Aryl Sulfonamide with N-Heterocycle B Rh(III) Catalyst E Sulfonamide-Directed ortho-C-H Functionalization B->E F N-Heterocycle-Directed C-H Functionalization B->F C Less Polar Solvent (e.g., Toluene) C->E D More Polar Solvent (e.g., DCE) D->F

References

Application Notes and Protocols for the Large-Scale Synthesis of N-Phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale synthesis of N-phenylmethanesulfonamide, a key intermediate in the development of various pharmaceutical compounds.[1] This document outlines the chemical pathway, detailed experimental procedures, expected outcomes, and safety precautions, supported by quantitative data and characterization details.

Chemical Properties and Data

N-phenylthis compound is a white to light beige crystalline powder.[2][3] It is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[2]

PropertyValueReference
Molecular Formula C₇H₉NO₂S[4]
Molecular Weight 171.22 g/mol
Appearance White to light beige crystalline powder
Melting Point 93-97 °C
CAS Number 1197-22-4

Synthesis Pathway

The synthesis of N-phenylthis compound is typically achieved through the reaction of aniline (B41778) with methanesulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). The base acts as a scavenger for the hydrochloric acid generated during the reaction. The reaction proceeds via a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic sulfur atom of methanesulfonyl chloride, followed by the elimination of a chloride ion and deprotonation by the base to yield the final product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aniline Aniline NucleophilicAttack Nucleophilic Attack Aniline->NucleophilicAttack MethanesulfonylChloride Methanesulfonyl Chloride MethanesulfonylChloride->NucleophilicAttack Base Base (e.g., Pyridine) Deprotonation Deprotonation Base->Deprotonation Accepts Proton Byproduct Base Hydrochloride Salt Base->Byproduct Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Elimination Chloride Elimination Intermediate->Elimination Elimination->Deprotonation Elimination->Byproduct Chloride Ion Product N-Phenylthis compound Deprotonation->Product

Caption: General reaction pathway for the synthesis of N-phenylthis compound.

Experimental Protocols

Two common protocols for the large-scale synthesis of N-phenylthis compound are presented below. Protocol 1 utilizes pyridine as the base, while Protocol 2 employs triethylamine.

Protocol 1: Synthesis using Pyridine as a Base

This protocol is adapted for a gram-scale synthesis suitable for research and development laboratories.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Aniline93.132502.68
Methanesulfonyl Chloride114.55319.62.79
Pyridine79.10233.22.95
Dichloromethane (B109758) (DCM)-1.25 L-
2 M Sodium Hydroxide (B78521) (NaOH)-As required-
Concentrated Hydrochloric Acid (HCl)-As required-

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 250 g (2.68 mol) of aniline and 233.2 g (2.95 mol) of pyridine in 1.25 L of methylene (B1212753) chloride.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add 319.6 g (2.79 mol) of methanesulfonyl chloride dropwise to the cooled solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, stir the resulting solution at 0°C for about 30 minutes, then allow it to warm to ambient temperature and continue stirring for approximately 16 hours.

  • Work-up:

    • Extract the mixture with 2N aqueous sodium hydroxide (4 x 1 L).

    • Combine the aqueous extracts and wash them with 1 L of methylene chloride to remove any remaining organic impurities.

  • Precipitation: Cool the aqueous layer to about 0°C and acidify with concentrated hydrochloric acid to a pH of approximately 1.

  • Isolation and Drying: Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry to obtain N-phenylthis compound.

G start Start setup Dissolve Aniline & Pyridine in Dichloromethane start->setup cool Cool to 0°C setup->cool add Add Methanesulfonyl Chloride Dropwise at 0°C cool->add react_cold Stir at 0°C for 30 min add->react_cold react_warm Warm to RT & Stir for 16h react_cold->react_warm workup Work-up react_warm->workup extract Extract with 2N NaOH (4x) workup->extract wash Wash Aqueous Layer with Dichloromethane extract->wash precipitate Cool Aqueous Layer & Acidify with conc. HCl to pH 1 wash->precipitate isolate Filter, Wash with Cold Water, and Dry precipitate->isolate end N-Phenylthis compound isolate->end

Caption: Experimental workflow for Protocol 1.

Protocol 2: Synthesis using Triethylamine as a Base

This method is also known for high yields and the production of high-purity N-phenylthis compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Aniline93.13500.537
Methanesulfonyl Chloride114.55680.594
Triethylamine101.19600.593
Dichloromethane (DCM)-500 mL-
10% Sodium Hydroxide (NaOH)-500 mL-
Water-As required-

Procedure:

  • Reaction Setup: Dissolve 50 g of aniline and 60 g of triethylamine in 500 mL of dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Methanesulfonyl Chloride: Cool the solution to 0°C using an ice bath. Slowly add 68 g of methanesulfonyl chloride to the solution via the dropping funnel while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Work-up:

    • Cool the reaction mixture again in an ice bath and slowly add 500 mL of 10% aqueous sodium hydroxide solution. Stir vigorously for 15 minutes.

    • Separate the organic layer.

    • Wash the aqueous layer with a small portion of dichloromethane.

    • Combine the organic layers and wash with water.

  • Isolation and Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

G start Start setup Dissolve Aniline & Triethylamine in Dichloromethane start->setup cool1 Cool to 0°C setup->cool1 add Add Methanesulfonyl Chloride Dropwise at 0°C cool1->add react Warm to RT & Stir for 3h add->react cool2 Cool to 0°C react->cool2 add_naoh Add 10% NaOH & Stir cool2->add_naoh separate Separate Organic Layer add_naoh->separate wash_aq Wash Aqueous Layer with DCM separate->wash_aq combine_wash Combine & Wash Organic Layers with Water wash_aq->combine_wash dry Dry over Na₂SO₄, Filter, & Concentrate combine_wash->dry end N-Phenylthis compound dry->end

Caption: Experimental workflow for Protocol 2.

Purification and Characterization

Recrystallization is a common and effective method for purifying crude N-phenylthis compound. Ethanol or methanol (B129727) are suitable solvents for this purpose.

Recrystallization Procedure:

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • If colored impurities are present, treat the hot solution with activated charcoal and filter through a fluted filter paper.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

The synthesized N-phenylthis compound can be characterized using various spectroscopic techniques, such as Infrared (IR) Spectroscopy, which will show characteristic peaks for the N-H, S=O, and aromatic C-H bonds.

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction, loss of product during work-up, side reactions.Ensure controlled addition of methanesulfonyl chloride at low temperature. Stir for a sufficient duration. Control pH during aqueous wash to minimize product solubility. Use high-purity reagents.
High Impurity Levels Inefficient purification, co-crystallization of impurities, unreacted starting materials.Use an appropriate recrystallization solvent and volume. A second recrystallization may be necessary. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted aniline.
Exothermic Reaction Becomes Uncontrollable Poor heat transfer in larger vessels, reagent addition rate is too fast for the scale.Ensure the reactor has adequate cooling capacity. Reduce the rate of addition of methanesulfonyl chloride. Use a jacketed reactor with a temperature control unit.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Methanesulfonyl chloride is corrosive and lachrymatory; handle with extreme care.

  • Aniline is toxic and can be readily absorbed through the skin.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • The reaction can be exothermic, so controlled addition of reagents and temperature monitoring are crucial, especially during scale-up, to prevent runaway reactions.

  • Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of methanesulfonamide. Below you will find troubleshooting advice for common experimental issues and a list of frequently asked questions, presented in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, which is typically achieved through the reaction of methanesulfonyl chloride with ammonia (B1221849).

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields are a common issue and can often be traced back to several key factors related to reagents and reaction conditions.[1][2]

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly sensitive to moisture and can hydrolyze to methanesulfonic acid, which is unreactive towards ammonia.[2] Ensure that all glassware is thoroughly dried, and use anhydrous solvents.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent hydrolysis.[4]

  • Inadequate Temperature Control: The reaction temperature can significantly impact the rate of both the main reaction and potential side reactions. For the reaction with ammonia, temperatures are often controlled between 0°C and 22°C to ensure high purity and yield. Some protocols suggest maintaining a temperature range of 40-50°C during the addition of gaseous ammonia. It is advisable to conduct small-scale experiments to determine the optimal temperature for your specific setup.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion. A slight excess of ammonia is generally employed to ensure the complete consumption of methanesulfonyl chloride.

  • Inefficient Mixing: In heterogeneous reaction mixtures, vigorous and efficient stirring is crucial to ensure proper interaction between the reactants.

Issue 2: Presence of Impurities in the Final Product

Q: My final product is contaminated with significant impurities. How can I identify and minimize them?

A: The primary impurity in this compound synthesis is typically the ammonium (B1175870) chloride byproduct. Other impurities can arise from side reactions or unreacted starting materials.

  • Ammonium Chloride Byproduct: The reaction between methanesulfonyl chloride and ammonia produces ammonium chloride as a salt byproduct. Due to the potential water solubility of this compound, simple aqueous workups may not be sufficient for separation. Effective purification strategies include:

    • Solvent Selection: Using a solvent system where the this compound product is soluble but the ammonium chloride is not is highly effective. For example, in nitroalkane solvents, ammonium chloride precipitates and can be removed by filtration at an elevated temperature (e.g., 65-70°C). Tetrahydrofuran (B95107) (THF) is another solvent where ammonium chloride has low solubility, allowing for its removal by filtration.

    • Recrystallization: After the initial separation, the crude product can be further purified by recrystallization.

    • Sublimation: Ammonium chloride can be removed by sublimation under vacuum at elevated temperatures, though this may also lead to some decomposition.

  • Formation of Methanesulfonimide: If ammonia is added to a solution of methanesulfonyl chloride at elevated temperatures (e.g., around 66°C in THF), the formation of methanesulfonimide can occur as a side reaction. To avoid this, it is preferable to add the methanesulfonyl chloride to the ammonia solution.

  • Unreacted Methanesulfonyl Chloride: The presence of unreacted methanesulfonyl chloride can be addressed by ensuring a slight excess of ammonia is used and that the reaction is allowed to proceed to completion.

Issue 3: Difficulties in Product Isolation and Purification

Q: I am having trouble isolating a pure, crystalline product. What steps can I take to improve the work-up and purification?

A: Challenges in isolating a pure product are often linked to the physical properties of this compound and the removal of the ammonium chloride byproduct.

  • Product Precipitation: In some solvent systems, like nitroethane, the this compound product can be precipitated by cooling the filtrate after the removal of ammonium chloride.

  • Solvent Evaporation: In solvents like THF, the product is typically isolated by evaporating the solvent from the filtrate under reduced pressure.

  • Washing the Crude Product: Washing the filtered ammonium chloride cake with fresh, hot solvent ensures maximum recovery of the dissolved product.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most prevalent method is the reaction of methanesulfonyl chloride with ammonia. This reaction is typically carried out in a suitable solvent that allows for the separation of the desired this compound from the ammonium chloride byproduct.

Q2: What are the key reactants and reagents involved in this synthesis?

A2: The primary reactants are methanesulfonyl chloride and ammonia. The choice of solvent is a critical parameter, with options including nitroalkanes (e.g., nitroethane, 2-nitropropane) and cyclic ethers like tetrahydrofuran (THF).

Q3: What are the main safety precautions to consider during this synthesis?

A3: Methanesulfonyl chloride is a corrosive and lachrymatory compound and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The reaction can be exothermic, necessitating controlled addition of reagents and temperature monitoring.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by checking for the consumption of the methanesulfonyl chloride starting material using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Another indicator of reaction progression is the precipitation of the ammonium chloride byproduct.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

ParameterCondition ACondition BRationale & Key Considerations
Amine Source Gaseous AmmoniaAqueous AmmoniaGaseous ammonia allows for anhydrous conditions, minimizing hydrolysis of methanesulfonyl chloride. Aqueous ammonia is easier to handle but introduces water.
Solvent NitroethaneTetrahydrofuran (THF)Nitroalkanes allow for separation of ammonium chloride at elevated temperatures. THF is a good solvent for the reactants, and the byproduct has low solubility.
Temperature 40-50°C (during ammonia addition)0-7°C (during ammonia addition)Higher temperatures can increase the reaction rate but may also lead to side products. Lower temperatures can improve selectivity and safety.
Order of Addition Methanesulfonyl chloride added to ammonia solutionAmmonia added to methanesulfonyl chloride solutionAdding the sulfonyl chloride to the amine is generally preferred to minimize the formation of side products like methanesulfonimide.
Molar Ratio (Ammonia:MsCl) ~3:1Slight excess of ammoniaAn excess of ammonia ensures complete conversion of the methanesulfonyl chloride.
Reported Yield 77% (initial), up to 94% with recycling93-99.4%Yields are highly dependent on the specific conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis of this compound using Gaseous Ammonia in Nitroethane

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve methanesulfonyl chloride (1.0 eq.) in nitroethane.

  • Reaction: Bubble gaseous ammonia through the solution while maintaining the reaction temperature between 40-50°C. Continue the addition of ammonia until the mixture is slightly basic. The precipitation of ammonium chloride will be observed.

  • Filtration: Heat the reaction mixture to 70°C and filter to remove the precipitated ammonium chloride.

  • Washing: Wash the ammonium chloride filter cake with two portions of hot nitroethane (70°C) and combine the washings with the filtrate.

  • Crystallization: Cool the combined filtrate to approximately 8°C to precipitate the this compound product.

  • Isolation: Collect the white, crystalline product by filtration and dry it under reduced pressure.

Protocol 2: Synthesis of this compound using Gaseous Ammonia in Tetrahydrofuran (THF)

  • Preparation: In a suitable reaction vessel, cool a solution of methanesulfonyl chloride (1.05 moles) in THF (434.0 g) to 0°C.

  • Reaction: While stirring and maintaining the temperature between 2-7°C, add anhydrous ammonia gas (3.1 moles) over a period of 2.5 hours.

  • Warming and Venting: Allow the reaction mixture to warm to room temperature (around 25°C) and vent the excess ammonia.

  • Filtration: Filter the reaction mixture to remove the precipitated ammonium chloride.

  • Washing: Wash the filter cake with additional THF (2 x 100 ml).

  • Isolation: Combine the filtrate and washings and evaporate the THF under reduced pressure to yield the this compound product.

Visualizations

experimental_workflow prep Preparation: Dissolve MsCl in Solvent reaction Reaction: Add Ammonia (gas or aqueous) Control Temperature prep->reaction separation Separation: Filter to remove Ammonium Chloride reaction->separation isolation Isolation: Precipitate or Evaporate Solvent separation->isolation purification Purification (Optional): Recrystallization isolation->purification product Pure this compound isolation->product If sufficiently pure purification->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up & Purification start->check_workup mscl_hydrolysis MsCl Hydrolyzed? check_reagents->mscl_hydrolysis temp_optimal Temperature Optimal? check_conditions->temp_optimal product_loss Product Loss During Work-up? check_workup->product_loss mscl_hydrolysis->check_conditions No use_anhydrous Solution: Use anhydrous solvents and inert atmosphere. mscl_hydrolysis->use_anhydrous Yes optimize_temp Solution: Screen a range of temperatures. temp_optimal->optimize_temp No stoichiometry_correct Stoichiometry Correct? temp_optimal->stoichiometry_correct Yes stoichiometry_correct->check_workup Yes use_excess_amine Solution: Use a slight excess of ammonia. stoichiometry_correct->use_excess_amine No optimize_purification Solution: Optimize filtration and washing steps. product_loss->optimize_purification Yes

Caption: Troubleshooting decision tree for low product yield.

side_reactions reactants Methanesulfonyl Chloride + Ammonia desired_product This compound (Desired Product) reactants->desired_product Main Reaction hydrolysis Side Reaction: Hydrolysis reactants->hydrolysis Presence of Water dimerization Side Reaction: Dimerization reactants->dimerization High Temperature hydrolysis_product Methanesulfonic Acid (Inactive) hydrolysis->hydrolysis_product dimer_product Methanesulfonimide dimerization->dimer_product

Caption: Common side reactions in this compound synthesis.

References

Technical Support Center: Methanesulfonylation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the methanesulfonylation of anilines.

Troubleshooting Guides

This section addresses specific issues that may arise during the methanesulfonylation of anilines, offering potential causes and recommended solutions.

Issue 1: Low Yield of the Desired N-Sulfonylated Product

  • Potential Cause 1: Incomplete Reaction.

    • Solution: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. However, be aware that higher temperatures can also promote the formation of side products.[1]

  • Potential Cause 2: Hydrolysis of Methanesulfonyl Chloride.

    • Solution: Methanesulfonyl chloride is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[1][2]

  • Potential Cause 3: Insufficient Base.

    • Solution: The reaction generates hydrochloric acid (HCl), which can protonate the starting aniline (B41778), rendering it non-nucleophilic and halting the reaction.[2] Ensure that at least a stoichiometric equivalent of a suitable base (e.g., pyridine (B92270) or triethylamine) is used to neutralize the HCl produced.[2]

Issue 2: Formation of a Significant Amount of Di-Sulfonylated Byproduct

  • Potential Cause 1: Incorrect Stoichiometry.

    • Solution: The use of excess methanesulfonyl chloride can lead to the formation of the di-sulfonated aniline. To minimize this, carefully control the stoichiometry of the reactants. Using a slight excess of the aniline (e.g., 1.05 to 1.1 equivalents) relative to methanesulfonyl chloride can help ensure the complete consumption of the sulfonylating agent before it reacts with the desired N-sulfonylated product.

  • Potential Cause 2: High Reaction Temperature.

    • Solution: Higher reaction temperatures can increase the rate of the second sulfonylation reaction, leading to the di-sulfonated byproduct. Maintain a low temperature (e.g., 0 °C) during the addition of methanesulfonyl chloride and allow the reaction to proceed at a controlled temperature.

  • Potential Cause 3: Rapid Addition of Methanesulfonyl Chloride.

    • Solution: Adding the methanesulfonyl chloride too quickly can create localized high concentrations, favoring di-sulfonylation. Add the methanesulfonyl chloride dropwise to the reaction mixture to maintain a low concentration at all times.

Issue 3: Presence of C-Sulfonylated Impurities

  • Potential Cause: Reaction Conditions Favoring Electrophilic Aromatic Substitution.

    • Solution: C-sulfonylation, where the sulfonyl group attaches to the aromatic ring (ortho or para positions), can occur, especially with unsubstituted aniline. This side reaction is influenced by the reaction conditions. To favor N-sulfonylation, ensure the use of a suitable base to deprotonate the aniline nitrogen, making it a more potent nucleophile. The choice of solvent can also play a role; aprotic solvents are generally preferred.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the methanesulfonylation of anilines?

A1: The most common side reactions include:

  • Di-sulfonylation: The formation of N,N-bis(methylsulfonyl)aniline, where two methanesulfonyl groups are attached to the nitrogen atom.

  • C-Sulfonylation: Electrophilic aromatic substitution on the aniline ring, leading to ortho- and para-methylsulfonylanilines.

  • Hydrolysis of Methanesulfonyl Chloride: Reaction of methanesulfonyl chloride with water to form methanesulfonic acid, which reduces the yield of the desired product.

  • Friedel-Crafts Sulfonylation: Under certain conditions, particularly with a Lewis acid catalyst, the formation of sulfones can occur.

Q2: How can I prevent the formation of the di-sulfonated byproduct?

A2: To minimize di-sulfonylation, you should:

  • Control Stoichiometry: Use a slight excess of aniline relative to methanesulfonyl chloride.

  • Maintain Low Temperature: Perform the addition of methanesulfonyl chloride at a low temperature (e.g., 0 °C).

  • Slow Addition: Add the methanesulfonyl chloride dropwise to the reaction mixture.

Q3: What is the role of the base in this reaction?

A3: A base, such as pyridine or triethylamine, is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. If the HCl is not neutralized, it will protonate the aniline, making it non-nucleophilic and stopping the desired reaction.

Q4: My reaction is not going to completion. What could be the problem?

A4: An incomplete reaction could be due to several factors:

  • Insufficient Base: Not enough base to neutralize the HCl produced.

  • Poor Quality Reagents: The methanesulfonyl chloride may have degraded due to improper storage.

  • Low Temperature: The reaction may be too slow at the current temperature.

  • Moisture: The presence of water can consume the methanesulfonyl chloride through hydrolysis.

Quantitative Data on Reaction Parameters

While precise, universally applicable quantitative data is challenging to present due to the variability in substrates and specific reaction setups, the following table summarizes the qualitative impact of key reaction parameters on the outcome of the methanesulfonylation of aniline.

ParameterRecommended ConditionImpact on Yield and PurityPotential Side Reactions with Deviation
Stoichiometry (Aniline:MsCl) 1.05 : 1Maximizes mono-sulfonylation, high yield of desired product.Excess MsCl: Increased formation of N,N-bis(methylsulfonyl)aniline.
Temperature 0 °C during addition, then warm to RTFavors mono-sulfonylation, minimizes side reactions.Higher Temperature: Increased rate of di-sulfonylation.
Solvent Anhydrous Aprotic (e.g., DCM)Good solubility for reactants, easy to remove.Protic or Wet Solvents: Hydrolysis of methanesulfonyl chloride.
Base Pyridine or Triethylamine (~1.1 eq)Neutralizes HCl, prevents aniline protonation.Insufficient Base: Reaction stalls, low yield.
Addition Rate of MsCl Slow, dropwiseMaintains low concentration of MsCl, favoring N-sulfonylation.Rapid Addition: Localized high concentration of MsCl, increased di-sulfonylation.

Experimental Protocols

Protocol 1: General Procedure for the N-Methanesulfonylation of Aniline

This protocol is a general guideline and may require optimization for specific substituted anilines.

Materials:

  • Aniline (1.05 equivalents)

  • Methanesulfonyl chloride (1.0 equivalent)

  • Anhydrous pyridine (1.1 equivalents)

  • Anhydrous dichloromethane (B109758) (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aniline and anhydrous pyridine in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methanesulfonyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the main reaction pathway for the methanesulfonylation of aniline and the common side reactions.

Methanesulfonylation_Pathways Aniline Aniline N_Sulfonylated N-Phenylmethanesulfonamide (Desired Product) Aniline->N_Sulfonylated + MsCl, Base C_Sulfonylated o/p-Methylsulfonylaniline (C-Sulfonylation) Aniline->C_Sulfonylated + MsCl (Lewis Acid conditions) MsCl Methanesulfonyl Chloride (MsCl) MsCl->N_Sulfonylated Hydrolysis_Product Methanesulfonic Acid (Hydrolysis) MsCl->Hydrolysis_Product + H₂O Di_Sulfonylated N,N-bis(methylsulfonyl)aniline (Di-sulfonylation) N_Sulfonylated->Di_Sulfonylated + MsCl Base Base (e.g., Pyridine) Excess_MsCl Excess MsCl Excess_MsCl->Di_Sulfonylated Water Water Water->Hydrolysis_Product

Caption: Main and side reaction pathways in aniline methanesulfonylation.

Troubleshooting_Workflow Start Methanesulfonylation of Aniline Problem Problem Observed Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Di_Sulfonylation Di-sulfonylation Problem->Di_Sulfonylation No Check_Conditions Check Reaction Conditions Low_Yield->Check_Conditions C_Sulfonylation C-sulfonylation Di_Sulfonylation->C_Sulfonylation No Adjust_Stoichiometry Adjust Stoichiometry (Aniline > MsCl) Di_Sulfonylation->Adjust_Stoichiometry C_Sulfonylation->Check_Conditions No C_Sulfonylation->Check_Conditions Use_Anhydrous Use Anhydrous Solvents/Reagents Check_Conditions->Use_Anhydrous Ensure_Base Ensure Sufficient Base Check_Conditions->Ensure_Base Control_Temp Control Temperature (e.g., 0°C) Adjust_Stoichiometry->Control_Temp Solution Problem Resolved Control_Temp->Solution Use_Anhydrous->Solution Ensure_Base->Solution

Caption: Troubleshooting workflow for methanesulfonylation of anilines.

References

Technical Support Center: Purification of Methanesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of methanesulfonamide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The choice of an ideal solvent is critical for successful recrystallization. An appropriate solvent should dissolve this compound well at elevated temperatures but poorly at lower temperatures. Based on available data, alcohols and esters are suitable choices.[1] Water is also a potential solvent, as this compound is very soluble in it.[2][3] A good practice is to perform small-scale solubility tests with a few candidate solvents to determine the best option for your specific crude material, considering the nature of the impurities.[4]

Q2: How much solvent should I use for the recrystallization?

A2: The goal is to use the minimum amount of near-boiling solvent necessary to completely dissolve the crude this compound.[5] Using an excessive amount of solvent is a common error that leads to a poor or no yield of crystals because the solution will not become saturated upon cooling.

Q3: My this compound is not crystallizing even after the solution has cooled. What should I do?

A3: This issue, often due to supersaturation, can be resolved by inducing crystallization. Try scratching the inside of the flask just below the liquid's surface with a glass stirring rod. The tiny scratches on the glass provide a surface for crystal nucleation. Alternatively, adding a "seed" crystal of pure this compound can initiate crystallization. If these methods fail, it's possible that too much solvent was used; in this case, you may need to evaporate some of the solvent and allow the solution to cool again.

Q4: The recrystallized this compound appears as an oil instead of crystals. What went wrong?

A4: This phenomenon, known as "oiling out," occurs when the compound separates from the solution as a liquid. It often happens if the boiling point of the solvent is higher than the melting point of the compound (this compound's melting point is 85-89 °C) or if there are significant impurities. To remedy this, you can try reheating the solution to redissolve the oil, adding a small amount of additional hot solvent, and allowing it to cool more slowly. Using a different solvent or a solvent mixture may also resolve the issue.

Q5: The yield of my recrystallized this compound is very low. What are the likely causes?

A5: A low yield can result from several factors. The most common cause is using too much solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling. Another possibility is premature crystallization during a hot filtration step, leading to product loss on the filter paper. To avoid this, ensure your filtration apparatus is pre-heated. Additionally, some product loss is inherent to the recrystallization process as no solute is completely insoluble in the cold solvent.

Q6: My final product is colored. How can I remove the colored impurities?

A6: Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored compounds. After adding the charcoal, heat the mixture for a short period, and then perform a hot filtration to remove the charcoal. Be aware that using too much activated charcoal can also adsorb some of your desired product, which could lower your overall yield.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Molar Fraction Solubility (x10^3)
Methanol10158.3
20196.8
30243.7
40298.9
50362.4
Ethanol1049.8
2063.5
3080.7
40102.1
50128.5
n-Propanol1028.9
2037.1
3047.5
4060.8
5077.6
Isopropanol1021.7
2028.1
3036.4
4047.1
5060.9
n-Butanol1019.3
2024.9
3032.1
4041.4
5053.2
Ethyl Acetate1011.2
2015.1
3020.2
4026.8
5035.5

Note: Data extracted from the Journal of Chemical & Engineering Data. The solubility generally increases with temperature for all listed solvents.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound

  • Solvent Selection: Based on the solubility data and the nature of the expected impurities, select a suitable solvent (e.g., ethanol, isopropanol, or an ethanol-water mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and the minimum amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solvent is gently boiling and all of the solid has dissolved. Add the solvent in small portions to avoid using an excess.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. To maximize the yield, you can then place the flask in an ice bath for 15-30 minutes.

  • Isolation and Washing: Collect the formed crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on the filter paper by drawing air through them or in a desiccator to remove any residual solvent.

Mandatory Visualization

G Workflow for this compound Recrystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration (to remove insoluble impurities) dissolve->hot_filter If no decolorization needed decolorize->hot_filter cool Cool Slowly to Induce Crystallization hot_filter->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

Caption: A flowchart illustrating the general workflow for the purification of this compound by recrystallization.

G Troubleshooting Recrystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield no_crystals_sol1 Scratch flask interior or add seed crystal no_crystals->no_crystals_sol1 Is solution clear? oiling_out_sol1 Reheat to dissolve, add more solvent, cool slowly oiling_out->oiling_out_sol1 low_yield_sol1 Used too much solvent? Concentrate mother liquor to recover more product low_yield->low_yield_sol1 low_yield_sol2 Premature crystallization during hot filtration? Ensure apparatus is hot low_yield->low_yield_sol2 no_crystals_sol2 Too much solvent? Evaporate some solvent and cool again no_crystals_sol1->no_crystals_sol2 Still no crystals? oiling_out_sol2 Change to a different solvent oiling_out_sol1->oiling_out_sol2 Still oils out?

Caption: A troubleshooting guide for common problems encountered during the recrystallization of this compound.

References

removing unreacted methanesulfonyl chloride from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted methanesulfonyl chloride (MsCl) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted methanesulfonyl chloride from my reaction?

A1: Unreacted methanesulfonyl chloride is highly reactive and can cause several issues during product isolation and purification.[1][2] It readily reacts with water (hydrolysis) to form methanesulfonic acid and hydrochloric acid (HCl), which can complicate purification and potentially degrade acid-sensitive products.[3][4] Furthermore, its reactivity towards nucleophiles means it can react with chromatography solvents (like methanol) or other additives, leading to impurities.[2]

Q2: What are the primary methods for removing excess methanesulfonyl chloride?

A2: The most common strategies involve quenching the unreacted MsCl to convert it into more easily removable byproducts. These methods include:

  • Aqueous Workup: Involves quenching with water or an aqueous basic solution, followed by liquid-liquid extraction to separate the desired organic product from water-soluble byproducts.

  • Scavenger Resins: Utilizes solid-supported nucleophiles (e.g., amines) that react with the excess MsCl. The resin is then simply removed by filtration.

  • Chromatography: Direct purification of the crude reaction mixture by column chromatography can separate the desired product from unreacted MsCl and its byproducts, though this is often done after a preliminary workup.

Q3: What are the products of methanesulfonyl chloride hydrolysis?

A3: Methanesulfonyl chloride reacts with water in a process called hydrolysis. This reaction involves a nucleophilic attack by water on the electrophilic sulfur atom, displacing the chloride ion. The final products are methanesulfonic acid (MSA) and hydrogen chloride (HCl). Both of these byproducts are highly acidic.

Q4: How can I monitor the removal of methanesulfonyl chloride during the workup?

A4: Thin-Layer Chromatography (TLC) is an effective and convenient method for monitoring the presence of methanesulfonyl chloride. A suitable solvent system, such as ethyl acetate (B1210297) and hexanes, can be used. The disappearance of the MsCl spot on the TLC plate indicates its successful removal or conversion.

Q5: What safety precautions should be taken when handling methanesulfonyl chloride?

A5: Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory (tear-inducing) substance. It should always be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. It reacts violently with bases and is sensitive to moisture.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Persistent acidic byproducts (methanesulfonic acid) in the organic layer after workup. Incomplete neutralization or extraction of methanesulfonic acid.Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This deprotonates the sulfonic acid, forming a water-soluble salt that is easily extracted into the aqueous phase. Ensure complete phase separation before proceeding.
Loss of desired product during aqueous extraction. The desired product has significant water solubility.If the product is water-soluble, an extractive workup may lead to significant yield loss. Consider alternative purification methods such as column chromatography or the use of a scavenger resin, which avoids an aqueous workup.
The crude product is significantly purer after using a scavenger resin, but the yield is low. The scavenger resin may be binding to the desired product, or the reaction time was too long, leading to product degradation.Select a scavenger resin with high selectivity for the sulfonyl chloride. Reduce the reaction time with the resin and monitor the disappearance of MsCl closely by TLC to avoid prolonged exposure of the product to the resin.
Formation of unexpected byproducts during workup. Reaction of MsCl with nucleophilic quenching agents or solvents.Use a simple quenching agent like water or ice. If using an amine to quench, ensure it is a simple one like piperidine (B6355638) or morpholine (B109124) that forms a readily removable sulfonamide. Avoid using alcohol-based solvents during the initial workup if unreacted MsCl is present.

Summary of Removal Techniques

Method Principle Advantages Disadvantages
Aqueous Workup Quench MsCl with water/base to form water-soluble methanesulfonic acid, then separate phases.Cost-effective, widely applicable, and efficient for water-insoluble products.Can lead to product loss if the desired compound is water-soluble; may form emulsions.
Scavenger Resins Excess MsCl reacts with a solid-supported nucleophile, which is then removed by filtration.High purity of the crude product, avoids aqueous workup, ideal for water-soluble products.Resins can be expensive; potential for non-specific binding of the desired product.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase.Can provide very high purity in a single step.Can be time-consuming and requires large solvent volumes; MsCl can react with silica (B1680970) or alcoholic eluents.

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Mesylation Reactions

This protocol describes a general method for quenching and removing excess methanesulfonyl chloride and its byproducts after the mesylation of an alcohol.

Methodology:

  • Reaction Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add cold water or crushed ice to quench the unreacted methanesulfonyl chloride. Caution: This quenching process is exothermic.

  • Dilution: Dilute the mixture with an appropriate organic solvent, such as dichloromethane (B109758) (DCM) or ethyl acetate (EtOAc).

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers. Extract the aqueous layer one or two more times with the organic solvent.

  • Washing: Combine the organic layers and wash them sequentially with:

    • 1M HCl (if a tertiary amine base like triethylamine (B128534) was used): This step removes the excess amine base.

    • Saturated Aqueous NaHCO₃: This wash is crucial for removing the acidic byproduct, methanesulfonic acid.

    • Brine (Saturated Aqueous NaCl): This wash helps to remove the bulk of the water from the organic layer and aids in preventing emulsions.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can then be further purified if necessary.

Protocol 2: Removal of Excess Methanesulfonyl Chloride Using a Scavenger Resin

This protocol is suitable for reactions where the product is sensitive to aqueous conditions or is water-soluble.

Methodology:

  • Resin Selection: Choose a suitable scavenger resin, typically a polymer-bound amine such as piperazine (B1678402) or Tris(2-aminoethyl)amine resin.

  • Addition of Resin: To the crude reaction mixture containing the excess methanesulfonyl chloride, add the scavenger resin (typically 1.5 to 3 equivalents relative to the excess MsCl).

  • Stirring: Stir the resulting suspension at room temperature. The required time can range from 2 to 24 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the methanesulfonyl chloride spot.

  • Isolation: Once the MsCl is consumed, filter the reaction mixture to remove the scavenger resin.

  • Washing and Concentration: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to obtain the crude product. This product is often significantly purer than that obtained from a standard aqueous workup.

Decision Workflow for MsCl Removal

G start Reaction Complete (Excess MsCl present) product_check Is the desired product stable to aqueous acid/base? start->product_check solubility_check Is the desired product water-soluble? product_check->solubility_check Yes scavenger Use Scavenger Resin (e.g., amino-functionalized resin) product_check->scavenger No workup Perform Aqueous Workup (Quench, Wash with NaHCO3, Brine) solubility_check->workup No chromatography Direct Purification by Column Chromatography solubility_check->chromatography Yes end_product Crude Product workup->end_product scavenger->end_product chromatography->end_product

Caption: Decision tree for selecting a suitable method for MsCl removal.

References

Technical Support Center: N-Alkylation of Methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the N-alkylation of this compound.

Issue 1: Low to No Conversion/Yield

Question: My N-alkylation of this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low conversion in the N-alkylation of this compound can stem from several factors, including the choice of base, solvent, temperature, and the nature of your substrates.[1] Here's a systematic troubleshooting approach:

  • Re-evaluate Your Base Selection: The basicity of the chosen base is critical for deprotonating the sulfonamide nitrogen, making it nucleophilic.[1]

    • Weak Bases: If you are using a weak base like potassium carbonate (K₂CO₃) and observing low conversion, consider switching to a stronger base. For many traditional alkylations with alkyl halides, stronger bases like sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are more effective.[1]

    • "Borrowing Hydrogen" Catalysis: In manganese-catalyzed "borrowing hydrogen" reactions with alcohols as alkylating agents, K₂CO₃ has been shown to be effective. However, other bases like cesium carbonate (Cs₂CO₃) can sometimes give comparable or slightly lower yields, while stronger bases like potassium hydroxide (B78521) (KOH) and potassium tert-butoxide (KOt-Bu) may lead to significantly lower conversions.[2][3]

  • Optimize Reaction Temperature and Time:

    • Insufficient Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate. For instance, thermal alkylation with trichloroacetimidates often requires refluxing in toluene (B28343). Attempts at lower temperatures may result in no reaction.

    • Reaction Time: Monitor your reaction over time. Shorter reaction times may be insufficient for complete conversion. Conversely, prolonged reaction times at high temperatures can lead to decomposition.

  • Assess Solvent Effects: The solvent can significantly influence reaction rates and yields.

    • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF) are commonly used for N-alkylation with alkyl halides as they can solvate the cation of the base and do not interfere with the nucleophile.

    • "Borrowing Hydrogen" & Other Methods: In manganese-catalyzed borrowing hydrogen reactions, xylenes (B1142099) are effective. For thermal alkylations with trichloroacetimidates, toluene is a suitable solvent.

  • Consider the Nature of Your Substrates:

    • Steric Hindrance: Highly sterically hindered alkylating agents can significantly slow down the reaction rate. For example, 2,4,6-trimethylbenzyl alcohol was found to be unreactive in a manganese-catalyzed N-alkylation.

    • Leaving Group: When using alkyl halides, the nature of the leaving group is important. The reactivity order is generally I > Br > Cl. If you are using an alkyl chloride and getting low yield, consider switching to the corresponding bromide or iodide.

  • Alternative Alkylating Agents: If you are using a traditional alkyl halide and facing issues, consider alternative alkylating agents.

    • Alcohols ("Borrowing Hydrogen"): This method is environmentally friendly, with water as the only byproduct. Various catalytic systems based on manganese, iridium, and iron have been developed.

    • Trichloroacetimidates: These can be effective for alkylating sulfonamides under thermal conditions.

Issue 2: Formation of N,N-Dialkylated Product

Question: I am observing the formation of a significant amount of the N,N-dialkylated byproduct. How can I suppress this side reaction?

Answer: The formation of the N,N-dialkylated product is a common side reaction, especially when using primary sulfonamides like this compound. Here are some strategies to promote mono-alkylation:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (1.1-1.5 equivalents) of the alkylating agent. A large excess of the alkylating agent will favor dialkylation.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the alkylating agent, thus favoring mono-alkylation.

  • Choice of Sulfonamide: For certain applications, using a bulkier sulfonamide can sterically hinder the second alkylation. However, this is not applicable when this compound is the required starting material.

  • Alternative Methods: The Fukuyama-Mitsunobu reaction is known for the mono-alkylation of nitrobenzenesulfonamides, and the resulting nosyl group can be readily removed. While this is a different sulfonamide, the principle of using a protecting group that is later removed can be a useful strategy in complex syntheses.

Data Presentation

The following tables summarize quantitative data from the literature to help you choose the optimal conditions for your N-alkylation reaction.

Table 1: Effect of Base on the Mn-Catalyzed N-Benzylation of p-Toluenesulfonamide (B41071)

EntryBase (mol %)Conversion (%)
1K₂CO₃ (10)>95
2None5
3Cs₂CO₃ (10)87
4KOH (10)59
5KOt-Bu (10)41

Reaction Conditions: p-toluenesulfonamide (1 mmol), benzyl (B1604629) alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), base, xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.

Table 2: Scope of Alcohols in the Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide

EntryAlcoholIsolated Yield (%)
1Benzyl alcohol86
24-Methylbenzyl alcohol90
34-Methoxybenzyl alcohol88
44-Chlorobenzyl alcohol81
51-Phenylethanol0
61-Butanol80

Reaction Conditions: p-toluenesulfonamide (1 mmol), alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.

Experimental Protocols

Protocol 1: General Procedure for Mn-Catalyzed N-Alkylation of this compound with an Alcohol ("Borrowing Hydrogen")

This protocol is adapted from J. Org. Chem. 2019, 84 (7), pp 3715–3724.

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Cool the reaction to room temperature.

  • The product can be purified by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Thermal N-Alkylation of a Sulfonamide with a Trichloroacetimidate (B1259523)

This protocol is adapted from J. Org. Chem. 2016, 81 (18), pp 8035–8042.

  • To a flame-dried round-bottom flask under an inert atmosphere, add the sulfonamide (1.0 equivalent) and toluene.

  • Heat the mixture to reflux.

  • Add the trichloroacetimidate (1.1 equivalents) in 6 portions over 2.5 hours.

  • Continue to reflux the reaction mixture for an additional 16 hours.

  • Cool the reaction to room temperature.

  • The product can be purified by column chromatography on silica gel.

Protocol 3: N-Alkylation using an Alkyl Halide with a Strong Base

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The product can be purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield Start Low or No Yield Base Re-evaluate Base Start->Base TempTime Optimize Temperature & Time Base->TempTime If no improvement Success Improved Yield Base->Success If successful Solvent Assess Solvent TempTime->Solvent If no improvement TempTime->Success If successful Substrate Consider Substrate Solvent->Substrate If no improvement Solvent->Success If successful Alternative Alternative Alkylating Agent Substrate->Alternative If no improvement Substrate->Success If successful Alternative->Success If successful

Caption: Troubleshooting logic for low yield in N-alkylation.

Experimental_Workflow Start Start Reagents Combine this compound, Base, and Solvent Start->Reagents AddAlkylatingAgent Add Alkylating Agent Reagents->AddAlkylatingAgent Reaction Heat and Stir (Monitor by TLC/LC-MS) AddAlkylatingAgent->Reaction Workup Reaction Workup (Quench, Extract, Dry) Reaction->Workup Purification Purify Product (Column Chromatography) Workup->Purification End Characterize Product Purification->End

Caption: General experimental workflow for N-alkylation.

Dialkylation_Prevention Start N,N-Dialkylation Observed Stoichiometry Control Stoichiometry (1.0-1.2 eq. Alkylating Agent) Start->Stoichiometry SlowAddition Slow Addition of Alkylating Agent Stoichiometry->SlowAddition If still an issue Success Mono-alkylation Favored Stoichiometry->Success If successful LowTemp Lower Reaction Temperature SlowAddition->LowTemp If still an issue SlowAddition->Success If successful LowTemp->Success If successful

Caption: Strategies to prevent N,N-dialkylation.

References

troubleshooting low yield in Sharpless dihydroxylation with methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields in Sharpless dihydroxylation and aminohydroxylation reactions, with a specific focus on the use of methanesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the Sharpless dihydroxylation reaction?

A1: this compound (CH₃SO₂NH₂) serves a dual role in the Sharpless asymmetric dihydroxylation (AD). Firstly, it acts as a cosolvent that facilitates the transfer of hydroxide (B78521) ions from the aqueous phase to the organic phase. This is particularly beneficial for the hydrolysis of osmate ester intermediates formed from nonterminal olefins, which may have limited solubility in water.[1][2] Secondly, for conjugated aromatic olefins, the weakly acidic this compound functions as a general acid catalyst, protonating the electron-rich osmate ester intermediate to accelerate the hydrolysis step.[1][2][3]

Q2: My yield is low when using this compound with a terminal olefin. Why is this happening?

A2: The accelerating effect of this compound is highly dependent on the structure of the olefin. For terminal olefins, the osmate ester intermediate has easier access to the aqueous phase for hydrolysis. The addition of this compound can, in fact, decelerate the reaction for these substrates. This is because the hydroxide ions, when bound to this compound, have reduced nucleophilicity. Therefore, for many terminal olefins, omitting this compound is recommended.

Q3: I am observing poor regioselectivity in my Sharpless aminohydroxylation. How can I improve this?

A3: Poor regioselectivity is a common challenge in Sharpless asymmetric aminohydroxylation (AA). The choice of the chiral ligand is a critical factor influencing which regioisomer is formed. A dramatic reversal of regioselectivity can often be achieved by switching the aromatic spacer of the ligand. For example, in the aminohydroxylation of cinnamates, using a ligand with a phthalazine (B143731) (PHAL) core typically favors the formation of isoserines, while a ligand with an anthraquinone (B42736) (AQN) core leads to the preferential formation of phenyl serines. Therefore, screening different chiral ligands is a key strategy to optimize regioselectivity.

Q4: Can the purity of my reagents affect the reaction yield?

A4: Absolutely. The Sharpless dihydroxylation is sensitive to the purity of all reagents, including the olefin, the osmium catalyst, the co-oxidant (e.g., K₃[Fe(CN)₆]), the chiral ligand, and the this compound. Impurities can poison the catalyst or lead to undesired side reactions, thereby reducing the overall yield and enantioselectivity. It is crucial to use high-purity reagents and dry solvents.

Q5: My reaction seems to stall before completion. What could be the cause?

A5: A stalled reaction can be due to several factors. One common reason is the deactivation of the osmium catalyst. Ensure that the co-oxidant is present in a stoichiometric amount and is of high quality to ensure efficient regeneration of the Os(VIII) species. Another possibility is a slow hydrolysis of the osmate ester intermediate. As mentioned, for certain substrates, the addition of this compound can accelerate this step. Additionally, ensure proper mixing, especially in the biphasic system, to facilitate the interaction between reactants in different phases.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and actionable solutions.

Observation Potential Cause Recommended Solution
Low to no conversion of starting material Inactive catalyst- Use fresh osmium tetroxide or potassium osmate. - Ensure the chiral ligand has not degraded. - Check the quality and stoichiometry of the co-oxidant.
Inappropriate reaction conditions- For non-terminal olefins, ensure this compound is added. - For terminal olefins, consider omitting this compound. - Optimize the reaction temperature; typically, reactions are run at 0 °C to room temperature.
Low yield of the desired diol/amino alcohol but starting material is consumed Poor regioselectivity in aminohydroxylation- Screen different chiral ligands (e.g., PHAL vs. AQN core). - Modify the substrate structure if possible.
Product degradation during workup- Use a quenching agent like sodium sulfite (B76179) to reduce excess oxidant. - Avoid prolonged exposure to acidic or basic conditions during extraction and purification.
Slow hydrolysis of the osmate ester- For non-terminal and some aromatic olefins, the addition of one equivalent of this compound can accelerate this step.
Low enantioselectivity Impure or degraded chiral ligand- Use a fresh, high-purity sample of the chiral ligand.
Second catalytic cycle interference- A slow hydrolysis step can lead to a competing catalytic cycle that erodes enantioselectivity. Using a t-BuOH/water solvent system and K₃[Fe(CN)₆] as the co-oxidant is generally effective.
Reaction temperature is too high- Running the reaction at a lower temperature (e.g., 0 °C) can often improve enantioselectivity.

Data Presentation

Table 1: Effect of this compound on Reaction Time for Sharpless Asymmetric Dihydroxylation of Various Olefins

OlefinWithout CH₃SO₂NH₂ (t₉₀, min)With CH₃SO₂NH₂ (t₉₀, min)Effect of CH₃SO₂NH₂
Non-terminal Aliphatic Olefins
trans-5-Decene1180105Accelerates
trans-2-Octene40070Accelerates
Terminal Aliphatic Olefins
1-Decene75145Decelerates
1-Octene60110Decelerates
Aromatic Olefins
trans-Stilbene18060Accelerates
Styrene3045Decelerates

t₉₀ = time required for 90% conversion of the starting material. Data compiled from Junttila, M. H.; Hormi, O. O. E. J. Org. Chem. 2009, 74 (8), 3038–3047.

Experimental Protocols

General Procedure for Sharpless Asymmetric Dihydroxylation with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, combine potassium ferricyanide (B76249) (K₃[Fe(CN)₆], 3.0 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), and the chiral ligand (e.g., (DHQD)₂PHAL, 0.01 equiv.).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol (B103910) and water. Stir the mixture at room temperature until all solids have dissolved, resulting in a clear, two-phase system.

  • Cooling: Cool the reaction mixture to the desired temperature (typically 0 °C) in an ice bath.

  • Addition of this compound and Catalyst: Add this compound (1.0 equiv.) to the cooled mixture. Then, add potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.002 equiv.). Stir for a few minutes.

  • Substrate Addition: Add the olefin (1.0 equiv.) to the reaction mixture.

  • Reaction Monitoring: Vigorously stir the reaction at the set temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, quench the reaction by adding a solid quenching agent such as sodium sulfite (Na₂SO₃, 1.5 g per mmol of olefin). Stir for at least one hour.

  • Extraction: Add an organic solvent such as ethyl acetate (B1210297) to the mixture. Separate the organic layer. Extract the aqueous layer two more times with the same organic solvent.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diol.

Visualizations

SharplessDihydroxylationWorkflow start Start prep_reagents Prepare Reagents (Co-oxidant, Base, Ligand) start->prep_reagents add_solvent Add t-BuOH/Water (1:1) prep_reagents->add_solvent cool Cool to 0 °C add_solvent->cool add_msnh2_os Add CH₃SO₂NH₂ and K₂OsO₂(OH)₄ cool->add_msnh2_os add_olefin Add Olefin add_msnh2_os->add_olefin reaction Stir Vigorously & Monitor (TLC/GC) add_olefin->reaction quench Quench with Na₂SO₃ reaction->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify end End Product purify->end TroubleshootingTree start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion no_conversion Low/No Conversion check_conversion->no_conversion No conversion Starting Material Consumed check_conversion->conversion Yes check_catalyst Check Catalyst Activity (Fresh Reagents?) no_conversion->check_catalyst check_conditions Review Reaction Conditions (Temp, Additives) no_conversion->check_conditions check_regioselectivity Is Regioselectivity an Issue? (Aminohydroxylation) conversion->check_regioselectivity regio_issue Poor Regioselectivity check_regioselectivity->regio_issue Yes no_regio_issue Good Regioselectivity check_regioselectivity->no_regio_issue No screen_ligands Screen Different Ligands (e.g., PHAL vs. AQN) regio_issue->screen_ligands check_workup Investigate Workup & Purification (Product Degradation?) no_regio_issue->check_workup check_hydrolysis Consider Hydrolysis Rate (Add/Remove CH₃SO₂NH₂?) no_regio_issue->check_hydrolysis

References

Technical Support Center: Mono-Sulfonylation of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenge of di-sulfonylation of primary amines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve selective mono-sulfonylation.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of di-sulfonylated byproduct in my reaction. What are the most common causes?

A1: The formation of a di-sulfonylated byproduct, R-N(SO₂R')₂, is a frequent issue when working with primary amines. The primary causes include:

  • Incorrect Stoichiometry: Using an excess of the sulfonylating agent is the most common reason for di-sulfonylation.

  • Rapid Addition of Reagents: Adding the sulfonyl chloride solution too quickly to the amine solution can create localized areas of high sulfonyl chloride concentration, favoring the second sulfonylation.[1]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the second sulfonylation reaction.

  • Inappropriate Base: The choice of base can influence the deprotonation of the initially formed mono-sulfonamide, making it susceptible to a second sulfonylation.

Q2: How can I control the stoichiometry to favor mono-sulfonylation?

A2: Careful control of stoichiometry is critical. It is recommended to use a 1:1 molar ratio of the primary amine to the sulfonyl chloride.[2] In some cases, a slight excess of the amine (e.g., 1.1 equivalents) can be used to ensure the complete consumption of the sulfonylating agent.

Q3: What is the ideal temperature for selective mono-sulfonylation?

A3: Generally, lower temperatures are preferred to enhance selectivity for the mono-sulfonylated product.[1] Starting the reaction at 0 °C and then allowing it to slowly warm to room temperature is a common practice. This helps to control the initial exothermic reaction and minimize the formation of the di-sulfonylated byproduct.

Q4: Which base should I use for the sulfonylation of a primary amine?

A4: The choice of base is crucial and depends on the reactivity of the amine.

  • Pyridine (B92270) and Triethylamine (TEA) are the most commonly used bases for standard sulfonylation reactions.[3][4] Pyridine can sometimes act as a nucleophilic catalyst, potentially accelerating the reaction.

  • For less reactive amines, such as those that are sterically hindered or electron-deficient, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.

Q5: Can I use protecting groups to prevent di-sulfonylation?

A5: Yes, using a protecting group strategy is a very effective method, especially in the synthesis of complex molecules. The primary amine is first protected, then the sulfonylation is performed on a different functional group, and finally, the protecting group is removed. Common amine protecting groups include:

  • tert-Butoxycarbonyl (Boc): Stable under a wide range of conditions and typically removed with strong acid (e.g., TFA).

  • Benzyloxycarbonyl (Cbz): Removed by hydrogenolysis.

  • o-Nitrobenzenesulfonyl (Ns): A particularly useful protecting group as it can be cleaved under mild conditions using a thiol nucleophile, providing orthogonality to other protecting groups.

Q6: My primary amine is very unreactive. What alternative methods can I use to achieve mono-sulfonylation?

A6: For challenging substrates, such as sterically hindered or electron-deficient primary amines, where direct sulfonylation is difficult, the Fukuyama-Mitsunobu reaction provides an excellent alternative for preparing secondary amines which can then be mono-sulfonylated if desired. This method involves the alkylation of a nitrobenzenesulfonamide under Mitsunobu conditions.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
High percentage of di-sulfonylated product Excess sulfonyl chloride.Use a 1:1 or slightly less than 1 equivalent of sulfonyl chloride relative to the primary amine.
Rapid addition of sulfonyl chloride.Add the sulfonyl chloride solution dropwise to the stirred amine solution at a low temperature (e.g., 0 °C).
Reaction temperature is too high.Maintain a low reaction temperature (0 °C to room temperature).
Low or no product formation Poor reactivity of the amine (sterically hindered or electron-deficient).Increase the reaction temperature cautiously, use a stronger non-nucleophilic base (e.g., DBU), or consider an alternative method like the Fukuyama-Mitsunobu reaction.
Degraded sulfonyl chloride.Use a fresh bottle of sulfonyl chloride or purify the existing one. Ensure anhydrous reaction conditions as sulfonyl chlorides are moisture-sensitive.
Formation of multiple unidentified byproducts Side reactions with other functional groups in the molecule.Protect other reactive functional groups (e.g., hydroxyl groups) before sulfonylation.
Reaction conditions are too harsh.Use a milder base and lower the reaction temperature.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Mono-Sulfonylation of Aniline Derivatives.

AmineSulfonylating AgentBaseSolventReaction TimeYield (%)Reference
Anilinep-Toluenesulfonyl ChloridePyridineDichloromethane (B109758)6 h100
AnilineBenzenesulfonyl ChloridePyridineDichloromethane6 h100
Aniline4-Nitrobenzenesulfonyl ChloridePyridineDichloromethane6 h100
Anilinep-Toluenesulfonyl ChlorideAtomized SodiumEtOH-THF2-8 min92
AnilineBenzenesulfonyl ChlorideTriethylamine (TEA)Diethyl ether-85
Anthranilic acid4-Substituted benzenesulfonyl chloridesBase-catalyzed--80-98

Note: The yields reported are for the mono-sulfonated product. Direct comparative studies on di-sulfonylation under these exact conditions were not specified in the search results.

Experimental Protocols

Protocol 1: General Procedure for Mono-Sulfonylation of a Primary Amine

This protocol emphasizes slow addition to favor mono-sulfonylation.

Materials:

  • Primary amine (1.0 eq.)

  • Sulfonyl chloride (1.0 eq.)

  • Base (e.g., pyridine or triethylamine, 2.0 eq.)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (B95107) (THF))

Procedure:

  • Dissolve the primary amine (1.0 eq.) and the base (2.0 eq.) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the sulfonyl chloride (1.0 eq.) in a separate flask with the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Ns-Protection of a Primary Amine

This protocol is for the protection of a primary amine using o-nitrobenzenesulfonyl chloride.

Materials:

  • Primary amine (1.0 eq.)

  • o-Nitrobenzenesulfonyl chloride (Ns-Cl) (1.05 eq.)

  • Pyridine (2.0 eq.)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine (1.0 eq.) in anhydrous DCM and cool the solution to 0 °C.

  • Add pyridine (2.0 eq.) to the solution.

  • Slowly add o-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-nosylated amine.

  • Purify by recrystallization or column chromatography if necessary.

Protocol 3: Ns-Deprotection using Thiophenol

This protocol describes the removal of the Ns protecting group.

Materials:

  • N-Nosyl protected amine (1.0 eq.)

  • Thiophenol (2.0 eq.)

  • Potassium carbonate (K₂CO₃) (3.0 eq.)

  • Dimethylformamide (DMF) or acetonitrile (B52724)

Procedure:

  • Dissolve the N-nosyl protected amine (1.0 eq.) in DMF or acetonitrile in a round-bottom flask.

  • Add potassium carbonate (3.0 eq.) to the solution.

  • Add thiophenol (2.0 eq.) to the stirred suspension.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) (3x).

  • Combine the organic layers and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Primary Amine and Base in Anhydrous Solvent cool Cool to 0°C start->cool add Slow, Dropwise Addition of Sulfonyl Chloride cool->add prep_sulfonyl Prepare Sulfonyl Chloride Solution prep_sulfonyl->add react Stir and Warm to RT (Monitor by TLC/LC-MS) add->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry extract->wash_dry purify Purify Product wash_dry->purify end Mono-Sulfonylated Amine purify->end

Caption: Experimental workflow for selective mono-sulfonylation.

decision_tree cluster_solutions Troubleshooting Di-sulfonylation cluster_unreactive Strategies for Unreactive Amines start Primary Amine Sulfonylation q1 Is di-sulfonylation a problem? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No check_stoich Check Stoichiometry (1:1 Amine:Sulfonyl Chloride) a1_yes->check_stoich q2 Is the amine reactive? a1_no->q2 slow_addition Slow Addition at 0°C check_stoich->slow_addition lower_temp Lower Reaction Temperature slow_addition->lower_temp lower_temp->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No use_standard Use Standard Conditions (Pyridine/TEA, 0°C to RT) a2_yes->use_standard stronger_base Use Stronger Base (e.g., DBU) a2_no->stronger_base end Successful Mono-Sulfonylation use_standard->end protecting_group Use Protecting Group Strategy (e.g., Ns-protection) stronger_base->protecting_group fukuyama Consider Fukuyama-Mitsunobu Reaction protecting_group->fukuyama fukuyama->end

Caption: Decision tree for troubleshooting primary amine sulfonylation.

ns_protection_deprotection primary_amine Primary Amine (R-NH2) protection Ns-Cl, Pyridine, DCM primary_amine->protection ns_protected Ns-Protected Amine (R-NH-Ns) deprotection Thiophenol, K2CO3, DMF ns_protected->deprotection deprotected_amine Primary Amine (R-NH2) protection->ns_protected deprotection->deprotected_amine

Caption: Ns-protection and deprotection cycle.

References

stability of methanesulfonamide in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of methanesulfonamide in acidic and basic conditions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

This compound, as a member of the sulfonamide class of compounds, is susceptible to hydrolysis, particularly under acidic and basic conditions. The primary degradation pathway involves the cleavage of the sulfur-nitrogen (S-N) bond. Generally, sulfonamides are more prone to hydrolysis in acidic conditions compared to neutral or basic conditions.[1] However, the stability of any specific compound is dependent on the precise experimental conditions, including pH, temperature, and the presence of other reactive species.

Q2: What are the expected degradation products of this compound under hydrolytic stress?

Under both acidic and basic hydrolysis, the cleavage of the S-N bond in this compound is the most probable degradation pathway. This would result in the formation of methanesulfonic acid and ammonia (B1221849). In an acidic solution, ammonia would be protonated to form ammonium (B1175870) ions.

Q3: At what pH is this compound most stable?

Q4: How does temperature affect the stability of this compound?

As with most chemical reactions, the rate of this compound degradation is expected to increase with temperature. Therefore, for long-term storage of solutions, it is advisable to use lower temperatures. The effect of temperature on stability can be quantified by conducting studies at elevated temperatures and using the Arrhenius equation to predict degradation rates at other temperatures.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Unexpectedly rapid degradation of this compound - Incorrect pH of the solution.- Higher than expected temperature.- Presence of catalytic impurities (e.g., metal ions).- Photodegradation if exposed to light.- Verify the pH of your buffer or solution using a calibrated pH meter.- Ensure accurate temperature control of your experimental setup.- Use high-purity water and reagents. Consider the use of a chelating agent like EDTA if metal ion contamination is suspected.- Protect solutions from light by using amber vials or covering with aluminum foil.
Inconsistent results between replicate stability experiments - Inhomogeneous sample preparation.- Variability in experimental conditions (pH, temperature).- Inconsistent timing of sample analysis.- Ensure this compound is fully dissolved before starting the experiment.- Calibrate and monitor pH and temperature control equipment regularly.- Use a precise timer for all incubation and sampling steps.
Multiple unexpected peaks in HPLC analysis - Secondary degradation of primary products.- Interaction with excipients or buffer components.- Contamination of the sample or HPLC system.- Analyze samples at earlier time points to distinguish primary from secondary degradation products.- Run a blank with the formulation matrix or buffer to identify any interfering peaks.- Ensure proper cleaning and equilibration of the HPLC system between runs.
Poor mass balance in the stability study - Formation of volatile degradation products.- Degradation products are not detected by the analytical method (e.g., lack a chromophore).- Adsorption of the compound or degradation products to the container.- Consider using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in addition to UV.- Use inert container materials like silanized glass vials.- Analyze the headspace for volatile compounds if significant mass imbalance is observed.

Quantitative Data on Sulfonamide Stability

Table 1: Hydrolytic Stability of Selected Sulfonamides

SulfonamidepHTemperature (°C)Half-life (t½)
Sulfadiazine4.025> 1 year[1]
Sulfaguanidine4.025> 1 year[1]
Sulfadiazine7.025< 1 year[1]
Sulfachloropyridazine7.025< 1 year
Sulfamethoxypyridazine7.025< 1 year
Various Sulfonamides9.025> 1 year

This data is intended for comparative purposes only. The stability of this compound should be determined experimentally.

Experimental Protocols

Protocol 1: pH-Rate Profile Study for this compound

This protocol outlines a forced degradation study to determine the stability of this compound across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). Recommended buffers include HCl for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for alkaline pH.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • For each pH condition, mix 1 mL of the this compound stock solution with 9 mL of the respective buffer in a sealed, amber glass vial. This results in a final concentration of 100 µg/mL.

    • Prepare a control sample at a neutral pH and store it at a low temperature (e.g., 4°C).

  • Incubation: Incubate the vials at a constant, elevated temperature (e.g., 60°C) in a calibrated oven or water bath.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each vial.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Dilute the samples to an appropriate concentration for analysis with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point for each pH.

    • Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k) for degradation at each pH.

    • Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_buffers Prepare Buffers (pH 2-12) mix_samples Mix Stock with Buffers (100 µg/mL) prep_buffers->mix_samples prep_stock Prepare this compound Stock (1 mg/mL) prep_stock->mix_samples incubate Incubate at Constant Temperature (e.g., 60°C) mix_samples->incubate sampling Withdraw Aliquots at Time Points incubate->sampling neutralize_dilute Neutralize and Dilute Samples sampling->neutralize_dilute hplc_analysis Analyze by Stability-Indicating HPLC neutralize_dilute->hplc_analysis calc_degradation Calculate % Degradation hplc_analysis->calc_degradation determine_rate Determine Rate Constants (k) calc_degradation->determine_rate plot_profile Generate pH-Rate Profile determine_rate->plot_profile

Caption: Workflow for a pH-rate profile stability study.

Caption: Expected degradation pathways for this compound.

References

Technical Support Center: Deprotection of Methanesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of methanesulfonamides (Ms-amides). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this common deprotection step. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My methanesulfonamide deprotection is not going to completion. What are the common causes and how can I resolve this?

A1: Incomplete deprotection is a frequent issue. Here are the primary causes and potential solutions:

  • Insufficient Reagent: The stoichiometry of the deprotection reagent is critical. For reductive methods like Mg/MeOH or SmI₂, ensure you are using a sufficient excess of the metal reagent. For acidic cleavage, the concentration and strength of the acid are key.

    • Troubleshooting: Increase the equivalents of the deprotection reagent incrementally and monitor the reaction by TLC or LC-MS.

  • Reaction Time: Some deprotection methods are slow.

    • Troubleshooting: Extend the reaction time and continue to monitor its progress. Be mindful that prolonged reaction times can sometimes lead to side product formation.

  • Temperature: Many deprotection reactions are sensitive to temperature.

    • Troubleshooting: If the reaction is sluggish at room temperature, gentle heating may be required. Conversely, for highly exothermic reactions or sensitive substrates, cooling may be necessary to prevent side reactions.

  • Steric Hindrance: A sterically hindered this compound can be challenging to deprotect.

    • Troubleshooting: Consider switching to a deprotection method that is less sensitive to steric bulk. For example, the deprotonation-oxygenation method has been shown to be effective for hindered substrates.[1]

  • Poor Solubility: If your substrate is not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting: Choose a solvent system in which your substrate is fully soluble. In some cases, a co-solvent may be necessary.

Q2: I am observing unexpected spots on my TLC plate. What are the likely side products and how can I avoid them?

A2: The formation of side products is a common challenge. Here are some possibilities:

  • Alkylation: Under acidic conditions, carbocations can be generated from other protecting groups (e.g., Boc) or scavengers, which can then alkylate the newly liberated amine or other nucleophilic residues in your molecule.[2]

  • O-Sulfonation: In peptide synthesis, acidic deprotection of sulfonamides in the presence of serine or threonine residues can lead to O-sulfonation of the hydroxyl groups.

    • Prevention: Careful selection of scavengers and optimization of cleavage cocktails are necessary to suppress this side reaction.

  • Aspartimide Formation: In peptide synthesis, aspartic acid residues are prone to cyclization to form aspartimide, especially under acidic or basic conditions.[3]

    • Prevention: Using milder deprotection conditions and carefully controlling the pH during workup can minimize this side reaction.

  • Over-reduction: In reductive deprotection, other functional groups in your molecule may be sensitive to the reducing agent.

    • Prevention: Choose a milder reducing agent or a different deprotection strategy that is compatible with your substrate's functional groups.

Q3: How do I choose the best deprotection method for my specific substrate?

A3: The choice of deprotection method depends on several factors:

  • Functional Group Compatibility: The most critical factor is the presence of other functional groups in your molecule. The table below summarizes the compatibility of common functional groups with different deprotection methods.

  • Steric Hindrance: As mentioned, for sterically hindered methanesulfonamides, certain methods are more effective.

  • Scale of the Reaction: Some methods are more amenable to large-scale synthesis than others. For example, methods requiring cryogenic temperatures or specialized reagents may be less practical for large-scale work.

  • Availability of Reagents: Ensure that the required reagents and equipment are readily available in your laboratory.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and solving common issues during this compound deprotection.

TroubleshootingWorkflow Troubleshooting this compound Deprotection start Reaction Issue Observed (e.g., Low Yield, Multiple Spots on TLC) incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products incomplete_reaction->side_products No reagent_issue Check Reagent Stoichiometry & Quality incomplete_reaction->reagent_issue Yes change_method Select Alternative Deprotection Method side_products->change_method No, but still problematic scavenger_issue Optimize Scavenger Cocktail side_products->scavenger_issue Yes time_temp_issue Optimize Reaction Time & Temperature reagent_issue->time_temp_issue solubility_issue Improve Substrate Solubility time_temp_issue->solubility_issue steric_issue Consider Steric Hindrance solubility_issue->steric_issue steric_issue->change_method If unresolved conditions_issue Modify Reaction Conditions (e.g., milder reagents, lower temp.) scavenger_issue->conditions_issue workup_issue Adjust Workup Procedure (e.g., pH control) conditions_issue->workup_issue workup_issue->change_method If unresolved

Troubleshooting workflow for this compound deprotection.

Comparison of Deprotection Methods

The following table summarizes the performance of various deprotection methods for methanesulfonamides. Yields are representative and may vary depending on the specific substrate.

Deprotection MethodReagentsTypical ConditionsSubstrate ScopeRepresentative Yields
Reductive Cleavage
Mg/MeOHMg turnings, Methanol (B129727)Reflux, 2-6 hBroad; effective for both alkyl and aryl sulfonamides.70-95%
SmI₂Samarium(II) iodide, THFRoom temperature, 1-3 hMild and chemoselective; tolerates many functional groups.80-98%
Acidic Hydrolysis
Methanesulfonic Acid (MSA)MSA, Scavenger (e.g., TIS), Solvent (e.g., DCM or AcOH)Room temperature, 1-4 hCommonly used in peptide synthesis; can cause side reactions with sensitive residues.[3]60-90%
Trifluoroacetic Acid (TFA)TFA, Scavenger (e.g., TIS), DCMRoom temperature, 1-3 hStandard for Boc-based peptide synthesis; potent acid.75-95%
Deprotonation-Oxygenation n-BuLi, O₂0 °C to room temperature, 1 hEffective for sterically hindered sulfonamides and selective deprotection.[1]70-90%

Functional Group Compatibility

This table provides a general guide to the compatibility of common functional groups with different deprotection methods.

Functional GroupMg/MeOHSmI₂Acidic (MSA/TFA)Deprotonation-Oxygenation
Alkenes
Alkynes
EstersX (hydrolysis)
Amides
Ethers (alkyl, aryl)
Boc-carbamatesX (cleavage)
Cbz-carbamates
Silyl ethers (TBDMS, TIPS)X (cleavage)
Ketones~ (reduction)~ (reduction)
AldehydesX (reduction)X (reduction)
Nitro groupsX (reduction)X (reduction)

Key: ✓ = Compatible; X = Incompatible; ~ = Potentially compatible, but may react.

Experimental Protocols

Reductive Deprotection with Magnesium in Methanol (Mg/MeOH)

This protocol describes a general procedure for the reductive cleavage of a this compound using magnesium turnings in methanol.

Materials:

Procedure:

  • Dissolve the this compound substrate in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add the magnesium turnings portion-wise to the stirred solution at room temperature. The reaction may become exothermic and begin to reflux.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Filter the mixture through a pad of celite to remove insoluble magnesium salts, washing the filter cake with ethyl acetate or dichloromethane.

  • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with two additional portions of ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude amine.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.

Mg_MeOH_Workflow Mg/MeOH Deprotection Workflow start Dissolve Substrate in MeOH add_mg Add Mg Turnings start->add_mg reflux Reflux and Monitor (TLC/LC-MS) add_mg->reflux quench Quench with sat. NH4Cl reflux->quench filter Filter through Celite quench->filter extract Extract with Organic Solvent filter->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography concentrate->purify

Workflow for Mg/MeOH deprotection of methanesulfonamides.
Acidic Deprotection with Trifluoroacetic Acid (TFA)

This protocol provides a general procedure for the acidic cleavage of a this compound, commonly employed for substrates stable to strong acid.

Materials:

  • This compound-protected amine (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., triisopropylsilane (TIS), 2-5 vol%)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine

Procedure:

  • Dissolve the this compound substrate in dichloromethane in a round-bottom flask at room temperature.

  • Add the scavenger (e.g., TIS) to the solution.

  • Add trifluoroacetic acid dropwise to the stirred solution. The amount of TFA can range from 20% to 50% (v/v) depending on the lability of the substrate.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in ethyl acetate or dichloromethane and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the remaining acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify the crude product by flash column chromatography on silica gel.

References

Validation & Comparative

A Comparative Guide to Methanesulfonamide and p-Toluenesulfonamide as Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly in the fields of pharmaceutical and agrochemical development, the protection of amine functionalities is a critical strategic consideration. The choice of a suitable protecting group can significantly influence the efficiency, selectivity, and overall success of a synthetic route. Among the various options available, sulfonamides are renowned for their stability and reliability. This guide provides a detailed comparison of two commonly employed sulfonamide protecting groups: methanesulfonamide (Ms-NHR) and p-toluenesulfonamide (B41071) (Ts-NHR), offering insights into their respective advantages, disadvantages, and optimal applications.

General Characteristics

Both methanesulfonyl (mesyl, Ms) and p-toluenesulfonyl (tosyl, Ts) groups afford robust protection for primary and secondary amines. The resulting sulfonamides are generally crystalline solids, facilitating purification by recrystallization. They are stable to a wide range of reaction conditions, including many acidic and basic environments, as well as various oxidative and reductive reagents.[1] This high stability, however, also presents the primary challenge: the cleavage of the sulfonamide bond to deprotect the amine often requires harsh conditions.[2][3][4][5]

The fundamental difference between the two lies in the nature of the substituent on the sulfonyl group: a methyl group for this compound and a p-tolyl group for p-toluenesulfonamide. This seemingly minor structural variance leads to significant differences in their reactivity, particularly concerning deprotection, and allows for selective manipulation in complex molecules.

Synthesis of Protected Amines

The formation of both methanesulfonamides and p-toluenesulfonamides is typically straightforward and high-yielding. The most common method involves the reaction of the corresponding sulfonyl chloride (methanesulfonyl chloride, MsCl, or p-toluenesulfonyl chloride, TsCl) with the amine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Sulfonylation of an Amine

A solution of the primary or secondary amine (1.0 equivalent) in a suitable solvent such as pyridine (B92270) or dichloromethane (B109758) is cooled to 0 °C. The respective sulfonyl chloride (1.05-1.2 equivalents) is added portion-wise, and the reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid (e.g., 1 M HCl) to remove excess base, followed by a wash with brine. The organic phase is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude sulfonamide, which can be further purified by recrystallization or column chromatography.

Deprotection Strategies: A Key Point of Differentiation

The conditions required for the removal of the mesyl and tosyl groups represent the most significant distinction between them and a critical factor in their selection for a synthetic strategy.

This compound (Ms-NHR) Deprotection

While traditionally considered a stable protecting group, recent methodologies have enabled the deprotection of methanesulfonamides under relatively mild and selective conditions. A notable advantage of the mesyl group is its susceptibility to cleavage under conditions that leave other sulfonamides, such as tosylamides, intact.

One such selective method involves the deprotonation of the this compound with a strong base like n-butyllithium (n-BuLi), followed by oxygenation. This selectivity is attributed to the presence of the α-hydrogens on the methyl group of the methanesulfonyl moiety, which are absent in aryl sulfonamides like p-toluenesulfonamide.

To a stirred solution of the N-methanesulfonamide (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon), n-butyllithium (2.0 equivalents, as a solution in hexanes) is added dropwise. The reaction mixture is stirred for 15 minutes at this temperature. The argon inlet is then replaced with a balloon of oxygen gas, and the mixture is stirred at room temperature for 1 hour. The reaction is quenched by the addition of water, and the resulting mixture is filtered through Celite. The filtrate is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The crude product is then purified by chromatography to afford the deprotected amine.

p-Toluenesulfonamide (Ts-NHR) Deprotection

The deprotection of p-toluenesulfonamides is notoriously challenging and often necessitates harsh reaction conditions, which can limit their applicability in the synthesis of complex, functionalized molecules. Common methods involve reductive cleavage or strongly acidic conditions.

Reductive cleavage is frequently accomplished using dissolving metal reductions, such as sodium in liquid ammonia (B1221849) (Birch reduction conditions), or with samarium(II) iodide (SmI₂). The latter often requires prior activation of the sulfonamide, for instance, by trifluoroacetylation. Strongly acidic conditions, such as refluxing in a mixture of hydrobromic acid and acetic acid, can also be effective but are incompatible with acid-labile functional groups.

A three-necked flask equipped with a dry ice condenser and an ammonia inlet is cooled to -78 °C. Anhydrous ammonia is condensed into the flask. A solution of the N-p-toluenesulfonamide (1.0 equivalent) in an anhydrous solvent like THF or diethyl ether is added to the liquid ammonia with stirring. Small pieces of sodium metal (2-3 equivalents) are carefully added until a persistent blue color is observed, indicating the presence of solvated electrons. The reaction is stirred at -78 °C for 1-3 hours. The reaction is then quenched by the careful addition of solid ammonium (B1175870) chloride until the blue color dissipates. The ammonia is allowed to evaporate, and the residue is partitioned between water and an organic solvent. The organic layer is separated, dried, and concentrated to yield the deprotected amine.

Comparative Performance Data

The following table summarizes key comparative data for the deprotection of this compound and p-toluenesulfonamide based on reported experimental findings.

FeatureThis compound (Ms-NHR)p-Toluenesulfonamide (Ts-NHR)
Deprotection Conditions n-BuLi, O₂ in THFNa, liquid NH₃
Diluted methanesulfonic acid, m-cresolHBr (48% aq.), Acetic Acid, Phenol
SmI₂, THF (after trifluoroacetylation)
Typical Reaction Time 1-2 hours1-6 hours
Typical Temperature 0 °C to room temperature-78 °C to 110 °C
Reported Yields 70-95%70-95%
Selectivity Can be selectively cleaved in the presence of Ts-NHRGenerally requires harsh conditions, limiting selectivity
Key Advantages Milder deprotection conditions available; orthogonal to other sulfonamidesHigh stability to a broad range of reagents
Key Disadvantages May be less stable than Ts-NHR to certain conditionsHarsh deprotection conditions required

Visualization of Deprotection Strategies

The following diagrams illustrate the conceptual workflows for the deprotection of this compound and p-toluenesulfonamide.

Deprotection Workflow for this compound A N-Methanesulfonamide B Deprotonation (n-BuLi, THF, 0 °C) A->B C Lithiated Intermediate B->C D Oxygenation (O₂, rt) C->D E Deprotected Amine D->E

Caption: Deprotection of this compound via deprotonation and oxygenation.

Deprotection Workflow for p-Toluenesulfonamide cluster_reductive Reductive Cleavage cluster_acidic Acidic Cleavage A1 N-p-Toluenesulfonamide B1 Na / liq. NH₃ -78 °C A1->B1 C1 Deprotected Amine B1->C1 A2 N-p-Toluenesulfonamide B2 HBr / AcOH Reflux A2->B2 C2 Deprotected Amine B2->C2

Caption: Common deprotection pathways for p-toluenesulfonamide.

Conclusion

The choice between this compound and p-toluenesulfonamide as a protecting group for amines should be guided by the overall synthetic strategy, with a particular focus on the planned deprotection step.

  • p-Toluenesulfonamide remains a stalwart protecting group when exceptional stability is paramount and the substrate can tolerate the harsh reductive or acidic conditions required for its removal. Its robustness makes it suitable for early stages of a synthesis where it must endure numerous transformations.

  • This compound , on the other hand, offers a more nuanced approach. While still providing substantial protection, the development of milder and selective deprotection protocols, particularly those that allow for its removal in the presence of other sulfonamides, makes it an increasingly attractive option for the synthesis of complex and sensitive molecules. This "orthogonal" deprotection capability is a significant advantage in modern synthetic chemistry.

Ultimately, a thorough understanding of the stability and cleavage conditions for both protecting groups is essential for researchers, scientists, and drug development professionals to devise efficient and successful synthetic routes.

References

A Comparative Guide to Trifluoromethanesulfonamide and Methanesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the choice of reagents and functional groups is paramount to achieving desired outcomes with efficiency and selectivity. Among the versatile building blocks available, sulfonamides play a crucial role as reactants, directing groups, and precursors to biologically active molecules. This guide provides an in-depth comparison of two key sulfonamides: trifluoromethanesulfonamide (B151150) (triflamide) and this compound. By examining their properties and performance in key synthetic transformations, supported by experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Physicochemical Properties: A Tale of Two Substituents

The fundamental differences between trifluorothis compound and this compound stem from the profound electronic influence of the trifluoromethyl (CF₃) group compared to the methyl (CH₃) group. The intense electron-withdrawing nature of the three fluorine atoms in triflamide renders the sulfonamide proton significantly more acidic than that of this compound. This disparity in acidity has significant repercussions for their reactivity in various organic transformations.

PropertyTrifluorothis compound (Triflamide)This compound
Structure CF₃SO₂NH₂CH₃SO₂NH₂
pKa (in H₂O) ~6.33~10.7
Key Feature Strongly electron-withdrawing CF₃ groupElectron-donating CH₃ group
Acidity of N-H Highly acidicModerately acidic
Nucleophilicity of Conjugate Base Weakly nucleophilicModerately nucleophilic

Applications in N-Arylation Reactions: Buchwald-Hartwig and Ullmann Couplings

The formation of N-aryl sulfonamides is a critical transformation in medicinal chemistry, as this moiety is present in numerous pharmaceutical agents. Both Buchwald-Hartwig amination and Ullmann condensation are powerful methods for forging this C-N bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (or amide/sulfonamide) and an aryl halide or triflate. The reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, deprotonation, and reductive elimination.

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L_n) OxAdd->PdII_complex Ligand_Exchange Ligand Exchange PdII_complex->Ligand_Exchange Amine_Complex Ar-Pd(II)-NHR'R''(L_n) Ligand_Exchange->Amine_Complex -HX Deprotonation Deprotonation Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR'R''(L_n) Deprotonation->Amido_Complex BaseH Base-H+ Deprotonation->BaseH Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration of Pd(0) Product Ar-NR'R'' Reductive_Elimination->Product ArX Ar-X ArX->OxAdd Amine R'R''NH Amine->Ligand_Exchange Base Base Base->Deprotonation

Buchwald-Hartwig Amination Catalytic Cycle

Comparative Performance

While direct, side-by-side comparative studies under identical conditions are not abundant in the literature, the differing physicochemical properties of trifluorothis compound and this compound allow for well-grounded inferences on their relative performance in the Buchwald-Hartwig amination.

ParameterTrifluorothis compoundThis compoundRationale
Base Requirement Weaker bases (e.g., K₂CO₃, Cs₂CO₃) are often sufficient.Stronger, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄) are typically required.The high acidity of triflamide (pKa ~6.33) facilitates deprotonation.
Nucleophilicity The resulting triflinamidate anion is a weaker nucleophile.The methanesulfonamidate anion is a stronger nucleophile.The electron-withdrawing CF₃ group delocalizes the negative charge, reducing nucleophilicity.
Reaction Rate Potentially slower due to lower nucleophilicity of the anion.Generally faster due to the higher nucleophilicity of the corresponding anion.Nucleophilic attack on the palladium complex is a key step in the catalytic cycle.
Side Reactions Less prone to side reactions due to the stability of the anion.The more basic and nucleophilic anion can lead to side reactions like β-hydride elimination.The stability of the triflinamidate anion makes it a better leaving group in the reductive elimination step.

Experimental Protocol: Palladium-Catalyzed N-Arylation of this compound

This protocol is a representative example for the N-arylation of this compound. Modifications, particularly in the choice of base and ligand, would likely be necessary to optimize the reaction for trifluorothis compound.

  • Materials:

    • Aryl halide (1.0 mmol)

    • This compound (1.2 mmol)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • Xantphos (0.02 mmol, 2 mol%)

    • Sodium tert-butoxide (2.0 mmol)

    • Anhydrous toluene (B28343) (5 mL)

  • Procedure:

    • To an oven-dried Schlenk flask, add the aryl halide, this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the N-arylation of sulfonamides.[1] It typically requires higher temperatures than the Buchwald-Hartwig reaction and is often favored for large-scale syntheses due to the lower cost of copper catalysts.

Comparative Performance

Similar to the Buchwald-Hartwig reaction, the acidity of the sulfonamide plays a crucial role in the Ullmann condensation.

ParameterTrifluorothis compoundThis compoundRationale
Base Requirement Weaker bases are generally sufficient.Stronger bases are often necessary.Facilitated deprotonation due to the high acidity of the N-H bond.
Reaction Temperature Potentially lower temperatures may be feasible.Typically requires high temperatures (120-200 °C).The more acidic triflamide can coordinate more readily to the copper catalyst.
Ligand Effects May require specific ligands to promote the coupling of the less nucleophilic anion.A variety of ligands, such as 1,10-phenanthroline, can be effective.The choice of ligand is crucial for stabilizing the copper catalyst and facilitating the C-N bond formation.

Role as Directing Groups in C-H Functionalization

The sulfonamide moiety can act as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the selective introduction of functional groups at the ortho-position of an aromatic ring.[2] The coordination of the sulfonamide's oxygen atoms to the metal center positions the catalyst in proximity to the ortho C-H bonds, facilitating their activation.

Ortho_CH_Activation Substrate Aryl Sulfonamide (Ar-SO2NHR) Coordination Coordination Substrate->Coordination Catalyst [M] Catalyst Catalyst->Coordination Intermediate Cyclometalated Intermediate Coordination->Intermediate C-H Activation Functionalization C-H Functionalization (e.g., with R'-X) Intermediate->Functionalization Product ortho-Functionalized Aryl Sulfonamide Functionalization->Product Reductive Elimination Regen_Catalyst [M] Catalyst (Regenerated) Functionalization->Regen_Catalyst Catalyst Regeneration

Workflow for Ortho-Directed C-H Functionalization

Comparative Performance as Directing Groups

The electronic nature of the substituent on the sulfur atom can influence the directing group's efficacy and the reaction's selectivity.

ParameterTrifluorothis compoundThis compoundRationale
Directing Group Ability Potentially a stronger directing group.A good directing group.The electron-withdrawing CF₃ group can enhance the coordination of the sulfonyl oxygens to the metal center.
Selectivity Primarily directs to the ortho-position.Primarily directs to the ortho-position.The formation of a stable five- or six-membered metallacycle is the driving force for ortho-selectivity.
Substrate Reactivity The aromatic ring is more electron-deficient.The aromatic ring is more electron-rich.The CF₃ group deactivates the ring towards electrophilic attack, which can influence the C-H activation step.

Conclusion: A Matter of Tuning Reactivity

The choice between trifluorothis compound and this compound in organic synthesis is a clear example of how subtle changes in molecular structure can lead to significant differences in reactivity.

  • Trifluorothis compound is the reagent of choice when a highly acidic sulfonamide is required. Its lower pKa allows for the use of milder bases in coupling reactions and can enhance its ability as a directing group. However, the reduced nucleophilicity of its conjugate base may necessitate more specialized catalytic systems or longer reaction times in some cases.

  • This compound represents a more "classical" sulfonamide. Its moderate acidity and the higher nucleophilicity of its anion make it a robust and versatile reactant in a wide range of transformations, particularly in well-established protocols for N-arylation.

Ultimately, the selection between these two valuable reagents will depend on the specific requirements of the synthetic target and the reaction conditions that are most compatible with other functional groups present in the molecule. This guide provides the foundational knowledge for researchers to strategically employ either trifluorothis compound or this compound to achieve their synthetic goals.

References

A Comparative Guide to Analytical Methods for the Quantification of Methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of methanesulfonamide. The information is intended for researchers, scientists, and drug development professionals, offering an objective comparison of performance supported by experimental data to aid in the selection of the most suitable analytical methodology.

The validation of analytical methods is a critical process in pharmaceutical development and quality control, ensuring that a chosen procedure is fit for its intended purpose by providing reliable, reproducible, and accurate data. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3][4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS is a powerful and widely used technique for the quantification of this compound, offering high sensitivity and selectivity, particularly in complex biological matrices.

Experimental Protocol: LC-MS/MS

A validated method for the determination of this compound in human urine involves the following steps:

  • Sample Preparation and Derivatization:

    • An internal standard (e.g., ethanesulfonamide) is added to the urine sample.

    • A simple derivatization is performed using N-(4-methanesulfonyl-benzoyl)-imidazole to improve the chromatographic and mass spectrometric properties of this compound.

    • The derivatized sample is then evaporated and reconstituted in 30% acetonitrile.

  • Chromatographic Separation:

    • HPLC System: A standard high-performance liquid chromatography system is used.

    • Column: A reversed-phase C18 column (e.g., Luna 5µm C18) is typically employed for separation.

    • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is used.

    • Flow Rate: A typical flow rate is around 0.2-1.0 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is effective for the derivatized this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions: For the derivatized this compound, the transition of m/z 276.2 → 197.2 is monitored for quantification. The transition for the derivatized internal standard (ethanesulfonamide) is monitored at m/z 290.2 → 211.2.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is derivatization Derivatization with N-(4-methanesulfonyl-benzoyl)-imidazole add_is->derivatization evap_recon Evaporate and Reconstitute derivatization->evap_recon hplc_injection Inject into HPLC evap_recon->hplc_injection c18_column Reversed-Phase C18 Column hplc_injection->c18_column esi_source Electrospray Ionization (ESI) (Negative Mode) c18_column->esi_source mrm_detection Multiple Reaction Monitoring (MRM) esi_source->mrm_detection quantification Quantification mrm_detection->quantification

Figure 1: LC-MS/MS workflow for this compound quantification.

Alternative Analytical Methods

While LC-MS/MS is a robust technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be considered.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase volatility.

  • Sample Preparation and Derivatization:

    • Similar to the LC-MS method, an appropriate internal standard is added.

    • Derivatization is performed to make the analyte volatile. This could involve reactions to create a less polar and more volatile derivative.

    • The derivatized sample is extracted into an organic solvent suitable for GC injection.

  • Gas Chromatographic Separation:

    • GC System: A standard gas chromatograph is used.

    • Column: A capillary column with a suitable stationary phase (e.g., DB-5 or DB-624) is employed.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A temperature gradient is applied to the oven to ensure the separation of the analyte from other components.

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI) is commonly used.

    • Detection Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis sample Sample add_is Add Internal Standard sample->add_is derivatization Derivatization for Volatility add_is->derivatization extraction Solvent Extraction derivatization->extraction gc_injection Inject into GC extraction->gc_injection capillary_column Capillary Column gc_injection->capillary_column ei_source Electron Ionization (EI) capillary_column->ei_source sim_detection Selected Ion Monitoring (SIM) ei_source->sim_detection quantification Quantification sim_detection->quantification

Figure 2: GC-MS workflow for this compound quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique. However, this compound lacks a suitable chromophore for UV detection, necessitating a derivatization step to introduce a UV-absorbing moiety.

  • Sample Preparation and Derivatization:

    • An internal standard is added to the sample.

    • Derivatization is performed using a reagent that reacts with the sulfonamide group to form a product with strong UV absorbance (e.g., a dithiocarbamate (B8719985) derivatization reagent).

    • The reaction mixture is then prepared for HPLC injection.

  • Chromatographic Separation:

    • HPLC System: A standard HPLC system with a UV detector is used.

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is employed.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • UV Detection:

    • The detector is set to the wavelength of maximum absorbance of the derivatized product (e.g., 277 nm for a dithiocarbamate derivative).

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_separation HPLC Separation cluster_uv_detection UV Detection cluster_data_analysis Data Analysis sample Sample add_is Add Internal Standard sample->add_is derivatization Derivatization with UV-absorbing agent add_is->derivatization hplc_injection Inject into HPLC derivatization->hplc_injection c18_column Reversed-Phase C18 Column hplc_injection->c18_column uv_detector UV Detector c18_column->uv_detector quantification Quantification uv_detector->quantification

Figure 3: HPLC-UV workflow for this compound quantification.

Performance Comparison

The following table summarizes the performance characteristics of the different analytical methods for the quantification of this compound and related compounds.

Parameter LC-MS/MS GC-MS HPLC-UV (with Derivatization)
Linearity Range 1 - 100 µg/mL0.7 - 2.1 ppm (for related compounds)0.03 - 10 µg/mL (for related compounds)
Correlation Coefficient (r²) > 0.99> 0.999> 0.999
Limit of Quantification (LOQ) 1 µg/mL0.34 - 0.38 ppm (for related compounds)0.03 µg/mL (for related compounds)
Accuracy (% Recovery) -4.0% to +11.3%Not explicitly stated for this compound88.7% - 103.8% (for related compounds)
Precision (% RSD) Intra-day: < 5.5% Inter-day: < 10.1%Not explicitly stated for this compoundIntra-day: < 4.8% Inter-day: < 6.8% (for related compounds)

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.

  • LC-MS/MS stands out as the most sensitive and selective method, making it ideal for the analysis of this compound in complex biological matrices where low detection limits are required. The specificity of MRM detection minimizes interference from matrix components.

  • GC-MS is a viable alternative, particularly when high-throughput analysis of volatile compounds is needed. However, the requirement for derivatization to analyze this compound adds a step to the sample preparation process and may introduce variability.

  • HPLC-UV is a cost-effective and widely available technique. Its main limitation for this compound analysis is the lack of a native chromophore, which necessitates a derivatization step. While this can achieve good sensitivity, the derivatization reaction needs to be carefully optimized and validated.

References

A Comparative Analysis of Sulfonamides as Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of sulfonamide-containing cyclooxygenase-2 (COX-2) inhibitors, supported by experimental data. The document outlines the inhibitory activity of key sulfonamides, details the experimental protocols for assessing their efficacy, and visualizes the relevant biological pathways.

Introduction to Sulfonamides and COX-2 Inhibition

The sulfonamide functional group is a key pharmacophore in a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs. This guide focuses on a comparative study of prominent sulfonamide-based COX-2 inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of sulfonamide derivatives against COX-1 and COX-2 is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values. The ratio of IC50 (COX-1) to IC50 (COX-2) provides a selectivity index, with a higher value indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.04375[1]
Celecoxib>1000.83>120[1]
Valdecoxib21.90.2491.25[2]
Valdecoxib1500.00530000[2][3]

Note: IC50 values and the resulting selectivity indices can vary depending on the specific in vitro assay conditions, such as the enzyme source (e.g., human recombinant, ovine) and the assay methodology (e.g., whole blood assay, purified enzyme assay).

Experimental Protocols

A standardized in vitro assay is crucial for the comparative evaluation of COX-2 inhibitors. Below is a detailed methodology for a common fluorometric or colorimetric enzyme inhibition assay.

In Vitro COX-1 and COX-2 Inhibition Assay

Objective: To determine the IC50 values of sulfonamide compounds against purified human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • COX Probe (for fluorometric assays) or N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (for colorimetric assays)

  • Test sulfonamide compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well microplates (black for fluorometric, clear for colorimetric)

  • Microplate reader capable of kinetic fluorescence or absorbance measurement

Procedure:

  • Reagent Preparation: Prepare working solutions of the assay buffer, heme, COX enzymes, and arachidonic acid according to the manufacturer's instructions or established laboratory protocols. Prepare a series of dilutions of the test sulfonamide compounds and reference inhibitors.

  • Assay Setup: To each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Heme

    • COX-1 or COX-2 enzyme

    • Test compound or reference inhibitor at various concentrations. Include a vehicle control (solvent only) and a no-enzyme control.

  • Pre-incubation: Incubate the plate at room temperature (or 37°C, depending on the protocol) for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm for common probes) or absorbance (at ~590-620 nm for TMPD) kinetically for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of the test compound and controls.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Signaling Pathways and Visualization

The anti-inflammatory effects of sulfonamide COX-2 inhibitors are a result of their interference with the prostaglandin (B15479496) synthesis pathway. The following diagrams illustrate the relevant signaling cascade and a typical experimental workflow.

COX2_Signaling_Pathway COX-2 Signaling Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) COX2_Induction COX-2 Gene Induction ProInflammatory_Stimuli->COX2_Induction activate Cell_Membrane Cell Membrane Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid hydrolyzes PLA2 PLA2 Phospholipase A2 (PLA2) Prostaglandin_H2 Prostaglandin H2 (PGH2) Arachidonic_Acid->Prostaglandin_H2 catalyzes COX-2 Enzyme COX2_Enzyme COX-2 Enzyme COX2_Induction->COX2_Enzyme expresses Sulfonamides Sulfonamide Inhibitors (e.g., Celecoxib) Sulfonamides->COX2_Enzyme inhibits Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins converts Prostaglandin Synthases Prostaglandin_Synthases Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediates

Caption: Simplified COX-2 signaling pathway and the point of inhibition by sulfonamides.

Experimental_Workflow Experimental Workflow for COX-2 Inhibition Assay Start Start: Prepare Reagents (Enzymes, Buffers, Inhibitors) Plate_Setup Set up 96-well Plate: Add Enzyme, Buffer, Inhibitor Start->Plate_Setup Preincubation Pre-incubate Plate (e.g., 15 min at RT) Plate_Setup->Preincubation Reaction_Start Initiate Reaction (Add Arachidonic Acid) Preincubation->Reaction_Start Measurement Kinetic Measurement (Fluorescence/Absorbance) Reaction_Start->Measurement Data_Analysis Data Analysis: Calculate Reaction Rates and % Inhibition Measurement->Data_Analysis IC50_Determination IC50 Determination: Plot Dose-Response Curve Data_Analysis->IC50_Determination End End: Comparative Analysis of Inhibitor Potency IC50_Determination->End

Caption: General experimental workflow for determining the IC50 of COX-2 inhibitors.

References

A Comparative Guide to the Biological Efficacy of Methanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonamide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides an objective comparison of the anti-inflammatory and anticancer efficacy of various this compound derivatives, supported by experimental data from peer-reviewed studies. Detailed experimental protocols for key assays are also provided to aid in the replication and further investigation of these compounds.

I. Anti-Inflammatory Activity of this compound Derivatives

This compound derivatives have been extensively investigated for their anti-inflammatory properties, primarily through their action as cyclooxygenase (COX) inhibitors. The selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory drugs, as COX-1 is involved in gastrointestinal cytoprotection.

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities and in vivo anti-inflammatory efficacy of selected this compound derivatives.

Compound IDMolecular ScaffoldIn Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% edema inhibition)Reference
4f Pyrazoline>1000.15>66668.7% @ 3h[1]
4h Pyrazoline>1000.12>83372.3% @ 3h[1]
6b Pyridine>1000.18>555Not Reported[1]
2i 3,4-diaryl-2-imino-4-thiazolineNot ReportedNot ReportedNot Reported34.7% @ 50 mg/kg[2]
Celecoxib Reference Drug150.0437575.9% @ 3h[1]
Phenylbutazone Reference DrugNot ReportedNot ReportedNot Reported37% @ 50 mg/kg

The anti-inflammatory effects of many this compound derivatives are attributed to their inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade. The following diagram illustrates the prostaglandin (B15479496) synthesis pathway mediated by COX enzymes.

Prostaglandin_Synthesis Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 COX1 COX-1 (Constitutive) GI_Protection GI Protection, Platelet Aggregation COX1->GI_Protection COX2 COX-2 (Inducible) Inflammation Inflammation, Pain, Fever COX2->Inflammation PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Prostaglandins->Inflammation

Caption: Prostaglandin synthesis pathway highlighting the roles of COX-1 and COX-2.

II. Anticancer Activity of this compound Derivatives

The this compound moiety is also a key feature in a number of anticancer agents. These derivatives exert their effects through various mechanisms, including the inhibition of carbonic anhydrase, induction of apoptosis, and cell cycle arrest.

The following table presents the cytotoxic activity (IC50) of several this compound derivatives against different human cancer cell lines.

Compound IDMolecular ScaffoldHeLa (Cervical Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)Reference
8a N-ethyl toluene-4-sulphonamide19.2212.7410.91
8b 2,5-Dichlorothiophene-3-sulphonamide7.27.134.62
MMH-1 2-bromo-N-(4-sulfamoylphenyl)propanamideNot ReportedNot ReportedSelectively affects MDA-MB-231
Cisplatin Reference Drug8.510.29.8
Doxorubicin Reference Drug0.81.21.5

A common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death. The following diagram illustrates the extrinsic and intrinsic pathways of apoptosis.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cell_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family Proteins (Bax, Bak) Cell_Stress->Bcl2_Family Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The extrinsic and intrinsic pathways of apoptosis leading to programmed cell death.

III. Experimental Protocols

This assay determines the ability of a compound to inhibit the cyclooxygenase enzymes.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the respective wells. Include a control well with solvent only.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction and measure the product formation (e.g., Prostaglandin E2) using an appropriate method, such as an Enzyme Immunoassay (EIA).

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Pletysmometer

  • Syringes and needles

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer the test compounds or reference drug to the rats via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • The increase in paw volume is a measure of the inflammatory edema.

  • Calculate the percentage of inhibition of edema for each treatment group compared to the control group (treated with vehicle only).

References

Unveiling the Cross-Reactivity Profile of Methanesulfonamide in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects of common chemical moieties is paramount for the successful development of selective and safe therapeutics. This guide provides a comprehensive analysis of the cross-reactivity of the methanesulfonamide functional group in various biological assays. By presenting quantitative data, detailed experimental protocols, and illustrating relevant biological pathways, this document serves as a vital resource for assessing the potential for off-target binding and functional activity of this compound-containing compounds.

The this compound group is a common feature in a wide array of clinically important drugs, valued for its ability to improve physicochemical properties and engage in specific hydrogen bonding interactions with biological targets. However, the potential for this moiety to interact with unintended targets, leading to cross-reactivity in biological assays and potential clinical side effects, warrants a thorough investigation. This guide aims to provide an objective comparison of the cross-reactivity profile of this compound and its derivatives.

Quantitative Analysis of Cross-Reactivity

To provide a clear and comparative overview, the following table summarizes the inhibitory activity of this compound-containing compounds against a panel of biological targets. The data is presented as the concentration required to elicit a half-maximal inhibitory response (IC50) or as the inhibition constant (Ki).

Compound/DrugPrimary Target(s)Off-TargetAssay TypeIC50 / Ki (µM)Reference
Sotalolβ-adrenergic receptors, K+ channels-Radioligand Binding, Electrophysiologyβ1: 0.3, β2: 1.8[1][2]
DofetilidehERG K+ channel-Electrophysiology0.01[3][4]
IbutilideK+ channels (IKr), Na+ channels-ElectrophysiologyIKr: 0.03[5]
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)this compound-Carbonic Anhydrase IEnzyme Inhibition46
N-(1,2,3,4-tetrahydronaphthalene-2-yl)this compound-Carbonic Anhydrase IIEnzyme Inhibition94

Note: The data presented is for specific drug molecules containing the this compound moiety. The cross-reactivity of the isolated this compound group may vary.

Key Signaling Pathways

To contextualize the potential for off-target effects, it is crucial to understand the signaling pathways in which this compound-containing drugs are known to be active. The following diagrams, generated using the DOT language, illustrate two such pathways: the cardiac action potential, a key pathway for antiarrhythmic drugs, and the β-adrenergic signaling cascade, a primary target for beta-blockers.

Cardiac_Action_Potential cluster_phases Phases of Cardiac Action Potential Phase 4 Phase 4 Phase 0 Phase 0 Phase 4->Phase 0 Time Phase 1 Phase 1 Phase 0->Phase 1 Time Na_in Na+ Influx (INa) Phase 0->Na_in Rapid Depolarization Phase 2 Phase 2 Phase 1->Phase 2 Time K_out K+ Efflux (IKr, IKs, IK1) Phase 1->K_out Initial Repolarization Phase 3 Phase 3 Phase 2->Phase 3 Time Ca_in Ca2+ Influx (ICa,L) Phase 2->Ca_in Plateau Phase 4_end Phase 4 Phase 3->Phase 4_end Time Phase 3->K_out Repolarization

Figure 1: Cardiac Action Potential Pathway

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Epinephrine/ Norepinephrine Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP converts to PKA Protein Kinase A (PKA) cAMP->PKA activates Target_Proteins Target Proteins (e.g., Ion Channels) PKA->Target_Proteins phosphorylates Response Cellular Response (e.g., Increased Heart Rate) Target_Proteins->Response

Figure 2: β-Adrenergic Signaling Pathway

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental methodologies are essential. The following sections provide generalized protocols for key assays used to assess the interaction of compounds with biological targets.

Radioligand Receptor Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity.

Materials:

  • Receptor-containing membranes or whole cells

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Test compound (e.g., this compound derivative)

  • Assay buffer (e.g., Tris-HCl with appropriate ions)

  • Unlabeled ligand for determining non-specific binding

  • Glass fiber filters

  • Scintillation fluid

  • Microplate harvester and scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a microplate, combine the receptor preparation, radiolabeled ligand (at a concentration near its Kd), and either the test compound, assay buffer (for total binding), or excess unlabeled ligand (for non-specific binding).

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a microplate harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the log concentration of the test compound to determine the IC50 value.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-³²P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase, the test compound, and the kinase assay buffer. Incubate for a short period to allow for compound-enzyme interaction.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify either the amount of ADP produced, the amount of phosphorylated substrate, or the remaining ATP.

  • Measurement: Read the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.

  • Data Analysis: Plot the kinase activity (or inhibition) against the log concentration of the test compound to calculate the IC50 value.

Experimental_Workflow_Kinase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Dilutions Incubation1 Incubate Kinase with Compound Compound_Prep->Incubation1 Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Incubation1 Initiation Initiate Reaction with Substrate/ATP Incubation1->Initiation Incubation2 Incubate for Reaction Initiation->Incubation2 Detection Add Detection Reagent Incubation2->Detection Measurement Measure Signal (Luminescence/Fluorescence) Detection->Measurement Calculation Calculate IC50 Measurement->Calculation

Figure 3: Kinase Inhibition Assay Workflow

Conclusion

The data and protocols presented in this guide offer a foundational understanding of the cross-reactivity potential of the this compound moiety. While the presented data on specific drugs provides insights into potential off-target interactions, it is crucial to recognize that the overall pharmacological profile of a molecule is determined by its entire structure. Therefore, comprehensive in vitro profiling of any new chemical entity containing the this compound group is strongly recommended. The provided experimental protocols serve as a starting point for researchers to design and execute robust assays to assess the selectivity of their compounds. By carefully evaluating potential cross-reactivities early in the drug discovery process, researchers can mitigate the risk of unforeseen off-target effects and develop safer and more effective therapeutics.

References

A Comparative Guide to the Catalytic Activity of Methanesulfonic Acid and Methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of methanesulfonic acid (MSA) and methanesulfonamide. The information presented is supported by experimental data to assist researchers in selecting the appropriate catalyst for their specific applications.

At a Glance: Key Differences in Catalytic Performance

FeatureMethanesulfonic Acid (MSA)This compound
Acidity (pKa) -1.9 (Strong Acid)~10.87 (Very Weak Acid)
Primary Catalytic Role Strong Brønsted acid catalystWeak general acid catalyst and cosolvent
Typical Applications Esterification, alkylation, condensation reactionsSharpless asymmetric dihydroxylation
Mechanism Proton donation to activate electrophilesProtonation of intermediates; enhances reaction rates and enantioselectivity

Section 1: Methanesulfonic Acid (MSA) as a Potent Brønsted Acid Catalyst

Methanesulfonic acid is a strong, non-oxidizing organic acid that is increasingly utilized as a "green" catalyst in a variety of organic transformations.[1] Its high acidity, comparable to that of strong mineral acids, makes it an effective catalyst for reactions requiring protonation.

Catalytic Performance in Esterification Reactions

MSA is an excellent catalyst for esterification reactions, promoting high yields of esters from carboxylic acids and alcohols.

Table 1: Catalytic Performance of Methanesulfonic Acid in Esterification

ReactionReactantsCatalyst LoadingTemperature (°C)TimeYield (%)Reference
Esterification of Stearic AcidStearic Acid, Methanol (B129727)5 wt% (supported on lignin)2605 min91.1[2]
Biodiesel Production (Transesterification)Fatty Acid Glycerides, MethanolUsed for neutralization--Yield increases of 2.29-3.7% compared to H₂SO₄[3][4]

Experimental Protocol: Esterification of Stearic Acid with a Lignin-Supported MSA Catalyst [2]

  • Catalyst Preparation: A sulfonated carbon-based catalyst is prepared by solvothermal carbonization of extracted bagasse lignin (B12514952) and subsequent sulfonation with methanesulfonic acid.

  • Reaction Setup: In a suitable reactor, stearic acid is mixed with methanol at a molar ratio of 1:9. The lignin-supported MSA catalyst is added at a loading of 5 wt% relative to the stearic acid. 10% v/v of toluene (B28343) is used as a cosolvent.

  • Reaction Conditions: The reaction mixture is heated to 260°C for 5 minutes.

  • Work-up and Analysis: The resulting product mixture is analyzed to determine the yield of methyl stearate.

Catalytic Performance in Alkylation Reactions

MSA is also a highly effective catalyst for Friedel-Crafts alkylation reactions, promoting the addition of olefins to aromatic compounds.

Table 2: Catalytic Performance of Methanesulfonic Acid in Alkylation

ReactionReactantsCatalyst to Oil RatioTemperature (°C)TimeOlefin Conversion (%)Reference
Alkylation of AromaticsOlefins, Aromatics6% (mass ratio)14040 min89.45
Alkylation of BiphenylBiphenyl, 1-Octene1:1 (molar ratio to olefin)805 h94.9

Experimental Protocol: Alkylation of Aromatics with Olefins using MSA

  • Reaction Setup: The aromatic substrate and olefin are combined in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Methanesulfonic acid is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to the desired temperature and stirred for the specified time.

  • Analysis: The reaction progress is monitored, and the final olefin conversion is determined by appropriate analytical techniques.

Section 2: this compound as a Bifunctional Catalyst in Asymmetric Dihydroxylation

This compound is a weakly acidic compound that plays a unique dual role as a general acid catalyst and a cosolvent, most notably in the Sharpless asymmetric dihydroxylation of olefins. Its function is highly dependent on the structure of the olefin substrate.

Role in Sharpless Asymmetric Dihydroxylation

In the Sharpless asymmetric dihydroxylation, this compound accelerates the hydrolysis of the intermediate osmate ester, which is often the rate-limiting step. This acceleration can lead to improved reaction rates and, in some cases, enhanced enantioselectivity.

Table 3: Effect of this compound on Sharpless Asymmetric Dihydroxylation

Olefin TypeRole of this compoundEffect on Reaction RateReference
Nonterminal Aliphatic OlefinsCosolvent and General Acid CatalystAccelerates
Terminal Aliphatic Olefins-Minimal or decelerates
Conjugated Aromatic OlefinsGeneral Acid CatalystAccelerates (with electron-withdrawing groups) or decelerates (unfunctionalized)

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

  • Reagent Preparation: A mixture of a commercially available AD-mix (which contains the chiral ligand, K₃Fe(CN)₆, and K₂CO₃) and this compound is prepared in a tert-butanol/water solvent system.

  • Reaction Initiation: The olefin substrate is added to the cooled reaction mixture.

  • Reaction Monitoring: The reaction is stirred at a low temperature (e.g., 0°C) until the reaction is complete.

  • Work-up and Analysis: The reaction is quenched, and the diol product is extracted. The yield and enantiomeric excess are determined using techniques such as chiral chromatography.

Section 3: Visualizing the Catalytic Mechanisms

To illustrate the distinct roles of methanesulfonic acid and this compound, the following diagrams depict their involvement in representative catalytic cycles.

Methanesulfonic Acid in Acid Catalysis

MSA_Catalysis cluster_0 Protonation Step cluster_1 Nucleophilic Attack cluster_2 Product Formation & Catalyst Regeneration MSA CH₃SO₃H Protonated_Substrate Protonated Substrate (e.g., R-C(OH)₂⁺) MSA->Protonated_Substrate H⁺ Substrate Substrate (e.g., R-COOH) Substrate->Protonated_Substrate Intermediate Tetrahedral Intermediate Protonated_Substrate->Intermediate Nucleophile Nucleophile (e.g., R'-OH) Nucleophile->Intermediate Product Product (e.g., R-COOR') Intermediate->Product -H₂O, -H⁺ MSA_Regen CH₃SO₃⁻ MSA_Regen->MSA +H⁺ (from reaction)

Caption: General mechanism of acid catalysis by methanesulfonic acid.

This compound in Sharpless Asymmetric Dihydroxylation

Methanesulfonamide_Catalysis Start Os(VIII)-Ligand Complex + Olefin Intermediate Osmate(VI) Ester Intermediate Start->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product Diol Product + Os(VI) Hydrolysis->Product This compound CH₃SO₂NH₂ This compound->Hydrolysis General Acid Catalyst (protonates ester) Reoxidation Reoxidation (K₃Fe(CN)₆) Product->Reoxidation Regenerated_Catalyst Os(VIII)-Ligand Complex Reoxidation->Regenerated_Catalyst Regenerated_Catalyst->Start Catalytic Cycle

Caption: Role of this compound in the Sharpless asymmetric dihydroxylation cycle.

Conclusion

Methanesulfonic acid and this compound exhibit markedly different catalytic activities due to the significant disparity in their acidities. Methanesulfonic acid is a versatile and powerful Brønsted acid catalyst suitable for a broad range of organic reactions that proceed via protonation of the substrate. In contrast, this compound is a specialized, weakly acidic catalyst that plays a crucial bifunctional role in accelerating specific reactions like the Sharpless asymmetric dihydroxylation. The choice between these two catalysts is therefore dictated by the specific requirements of the chemical transformation.

References

A Comparative Spectroscopic Analysis of Methanesulfonamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of methanesulfonamide and its selected N-aryl derivatives, N-phenylthis compound and N-(4-chlorophenyl)this compound. Additionally, spectroscopic data for Celecoxib, a selective COX-2 inhibitor containing a sulfonamide moiety, is included to provide a relevant pharmaceutical context. This document aims to serve as a practical resource by presenting supporting experimental data in clearly structured tables, detailing experimental protocols for key spectroscopic techniques, and illustrating a relevant biological pathway.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its derivatives. These values are essential for the identification, characterization, and purity assessment of these compounds.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppm
This compound -CH₃: 2.9 (s, 3H)NH₂: 4.8 (br s, 2H)
N-Phenylthis compound [1][2]CDCl₃CH₃: 3.01 (s, 3H)NH: 6.97 (s, 1H)Ar-H (para): 7.19 (t, J = 7.4 Hz, 1H)Ar-H (ortho): 7.24 (d, J = 8.0 Hz, 2H)Ar-H (meta): 7.35 (t, J = 8.0 Hz, 2H)[1][2]
N-(4-Chlorophenyl)this compound [2]CDCl₃CH₃: 3.01 (s, 3H)NH: 6.88 (br, 1H)Ar-H: 7.18 (d, J = 8.4 Hz, 2H)Ar-H: 7.32 (d, J = 8.8 Hz, 2H)
Celecoxib DMSO-d₆CH₃ (tolyl): 2.32 (s, 3H)NH₂: 7.52 (s, 2H)Ar-H & Pyrazole-H: 7.17-7.89 (m)

s = singlet, d = doublet, t = triplet, m = multiplet, br = broad

Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppm
This compound -CH₃: 41.5
N-Phenylthis compound CDCl₃CH₃: 39.2Ar-C: 120.9, 125.4, 129.7Ar-C (quaternary): 136.9
N-(4-Chlorophenyl)this compound CDCl₃CH₃: 39.5Ar-C: 122.2, 129.8Ar-C (quaternary): 131.1, 135.2
Celecoxib DMSO-d₆20.7, 37.4, 106.1, 121.5, 125.3, 125.9, 126.8, 128.7, 129.4, 139.1, 141.1, 142.2, 144.0, 145.2, 267.4
Table 3: Infrared (IR) Spectroscopy Data (Selected Peaks)
CompoundWavenumber (cm⁻¹)Assignment
This compound ~3380, ~3280~1385, ~1172~976N-H stretchingSO₂ asymmetric & symmetric stretchingCH₃ wagging
N-Phenylthis compound 32571338, 1161908N-H stretchingSO₂ asymmetric & symmetric stretchingS-N stretching
N-(4-Chlorophenyl)this compound 32321331, 1150892N-H stretchingSO₂ asymmetric & symmetric stretchingS-N stretching
Celecoxib 3332, 32251346, 11601560NH₂ asymmetric & symmetric stretchingSO₂ asymmetric & symmetric stretchingN-H bending
Table 4: Mass Spectrometry Data
CompoundIonization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound EI95 (M⁺)80, 79, 64
N-Phenylthis compound EI171 (M⁺)93, 92, 77, 65
N-(4-Chlorophenyl)this compound ESI206/208127/129, 92
Celecoxib ESI (+)382316, 300, 276

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Spectra are typically recorded on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent signal, which is calibrated to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the sample is finely ground with ~200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The spectrum is recorded using an FT-IR spectrometer.

  • Acquisition: The KBr pellet is placed in the sample holder, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Raman Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on a microscope slide or in a capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) is used.

  • Acquisition: The laser is focused on the sample, and the scattered light is collected and dispersed onto a detector. The spectrum is typically recorded over a Raman shift range of 200-3400 cm⁻¹.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source is used.

  • Chromatography: The sample is injected onto a C18 column and eluted with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry: The mass spectrometer is operated in positive or negative ion mode to detect the protonated or deprotonated molecule and its fragments.

Biological Pathway: COX-2 Inhibition

Many this compound derivatives are designed as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response and pain signaling. The diagram below illustrates the general workflow of identifying and characterizing such inhibitors, followed by a simplified representation of the COX-2 signaling pathway.

experimental_workflow cluster_workflow Experimental Workflow for Inhibitor Characterization cluster_pathway Simplified COX-2 Signaling Pathway synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, IR, MS) synthesis->purification screening In vitro COX-2 Inhibition Assay purification->screening lead_compound Lead Compound Identification screening->lead_compound stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) phospholipase Phospholipase A2 stimuli->phospholipase activates cell_membrane Cell Membrane arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate for prostaglandins (B1171923) Prostaglandins (PGE2) cox2->prostaglandins produces inflammation Inflammation & Pain prostaglandins->inflammation mediates inhibitor This compound-based COX-2 Inhibitor inhibitor->cox2 inhibits

Workflow for inhibitor characterization and the COX-2 pathway.

The workflow begins with the synthesis of this compound derivatives, which are then purified and their structures confirmed using various spectroscopic techniques. These compounds are subsequently screened for their ability to inhibit the COX-2 enzyme. Lead compounds with high inhibitory activity are then selected for further development.

The signaling pathway illustrates that in response to inflammatory stimuli, phospholipase A2 releases arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. This compound-based COX-2 inhibitors, such as Celecoxib, selectively block the active site of the COX-2 enzyme, thereby preventing the production of prostaglandins and reducing inflammation and pain.

References

Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stability of a molecule is paramount to ensuring its efficacy, safety, and shelf-life. This guide provides an objective comparison of the chemical and metabolic stability of methanesulfonamide against other widely used sulfonamides, supported by experimental data and detailed methodologies.

This compound, an aliphatic sulfonamide, presents a unique stability profile when compared to its aromatic counterparts such as sulfadiazine (B1682646) and sulfamethoxazole (B1682508). This difference is primarily attributed to the absence of the aromatic amine group in this compound, which is a common site for metabolic modification and a chromophore that can contribute to photolytic degradation in other sulfonamides.

Executive Summary of Stability Comparison

Stability ParameterThis compoundAromatic Sulfonamides (e.g., Sulfadiazine, Sulfamethoxazole)Key Observations
Hydrolytic Stability Generally stable, with degradation primarily occurring through cleavage of the S-N bond under forced conditions.[1]Stable under neutral to alkaline conditions, but can undergo hydrolysis at acidic pH.[2][3][4]Both classes are relatively stable under physiological pH, but aromatic sulfonamides show greater susceptibility to acid-catalyzed hydrolysis.
Photolytic Stability Expected to be more stable due to the lack of a significant chromophore.Susceptible to photodegradation upon exposure to UV light, often involving the aromatic amine group.[5]The aromatic ring in sulfonamides like sulfamethoxazole acts as a chromophore, making them more prone to degradation by light.
Metabolic Stability Predicted to have higher metabolic stability due to the absence of common metabolic sites found in aromatic sulfonamides.Can be metabolized through various pathways, including N-acetylation and oxidation of the aromatic ring and amino group.The aromatic amine and heterocyclic rings in many sulfonamide drugs are key sites for enzymatic metabolism.

Hydrolytic Stability

Hydrolytic stability is a critical parameter that affects a drug's shelf-life and its behavior in aqueous environments.

Comparative Hydrolytic Stability Data

While direct comparative studies including this compound are limited, the following table summarizes available data for related sulfonamides under different pH conditions.

CompoundpHTemperature (°C)Half-life (t½) / DegradationReference
Sulfadiazine4.7Not SpecifiedConcentration decreased from 9.8 mg/L to 8.1 mg/L over 336 hours.
Sulfadiazine7.6Not SpecifiedNo significant change in concentration observed.
Sulfadiazine (from powder)9.84Stable for 3 days.
Sulfadiazine (from tablets)6.94Lost >10% of initial concentration within 2 days.

The primary degradation pathway for sulfonamides under hydrolytic stress is the cleavage of the sulfonamide (S-N) bond. For aromatic sulfonamides like sulfadiazine, stability is pH-dependent, with greater degradation observed in acidic conditions.

Experimental Protocol: Hydrolytic Stability Assessment

This protocol outlines a general procedure for evaluating the hydrolytic stability of a sulfonamide under forced degradation conditions.

  • Solution Preparation: Prepare a stock solution of the sulfonamide (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours), protected from light.

  • Sampling and Analysis:

    • Withdraw aliquots at specified time points.

    • Neutralize the acid and base samples.

    • Dilute the samples with the mobile phase to an appropriate concentration.

    • Analyze the samples using a stability-indicating HPLC or LC-MS/MS method to determine the concentration of the parent compound and identify any degradation products.

G cluster_prep Sample Preparation cluster_stress Forced Hydrolysis cluster_analysis Analysis start Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base neutral Neutral (Water, 60°C) start->neutral sampling Time-point Sampling acid->sampling base->sampling neutral->sampling neutralization Neutralization (Acid/Base) sampling->neutralization analysis LC-MS/MS Analysis neutralization->analysis G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis solid Solid Sample light_source Xenon or Metal Halide Lamp (UV and Visible Light) solid->light_source dark_control Dark Control solid->dark_control solution Solution Sample solution->light_source solution->dark_control analysis LC-MS/MS Analysis light_source->analysis dark_control->analysis G cluster_prep Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis reagents HLM, Buffer, Test Compound initiation Initiate with NADPH (37°C) reagents->initiation sampling Time-course Sampling (0, 5, 15, 30, 45, 60 min) initiation->sampling termination Quench with Acetonitrile + Internal Standard sampling->termination processing Protein Precipitation termination->processing analysis LC-MS/MS Quantification processing->analysis calculation Calculate t½ and CLint analysis->calculation

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of Methanesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to stringent safety protocols is paramount, extending from the handling of chemical reagents to their ultimate disposal. This guide provides essential, step-by-step procedures for the proper disposal of methanesulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. By fostering a culture of safety and responsibility, we aim to be the preferred source for critical information in laboratory and chemical handling.

This compound, while a valuable reagent in research and development, requires careful management as a hazardous waste. Its disposal must comply with all applicable federal, state, and local regulations to mitigate potential risks.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.

Key Safety Information:

Hazard ClassificationPrecautionary MeasuresPersonal Protective Equipment (PPE)
Skin Irritation (Category 2) Wash hands and any exposed skin thoroughly after handling.[1]Wear protective gloves and clothing.[1]
Serious Eye Irritation (Category 2) Avoid contact with eyes.[1]Wear safety glasses with side-shields or chemical safety goggles.[1]
May Cause Respiratory Irritation Avoid breathing dust. Use only in a well-ventilated area.[1]In case of insufficient ventilation, wear suitable respiratory equipment.

Step-by-Step Disposal Procedures

The proper disposal of this compound is a systematic process that ensures safety from the point of generation to its final disposition by a licensed hazardous waste contractor.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be identified as hazardous waste.

  • Segregate this compound waste from other waste streams to prevent accidental chemical reactions. It is particularly important to keep it separate from incompatible materials.

2. Containerization:

  • Collect solid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.

  • For liquid waste containing this compound, use a sealable, non-reactive container. Ensure there is adequate headspace (approximately 10%) to accommodate any potential vapor pressure changes.

3. Labeling:

  • Properly label the hazardous waste container with the words "Hazardous Waste."

  • The label must clearly identify the contents, including the full chemical name: "this compound."

  • Indicate the approximate quantity of waste and the date of accumulation.

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible chemicals.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.

  • Follow your institution's specific procedures for requesting a waste pickup.

Hazardous Waste Classification

While a specific EPA hazardous waste code for this compound is not explicitly listed, it must be evaluated against the characteristics of hazardous waste as defined by the Resource Conservation and Recovery Act (RCRA) to determine the appropriate waste code(s). The four characteristics are:

  • Ignitability (D001): The potential to catch fire.

  • Corrosivity (D002): The ability to corrode metal.

  • Reactivity (D003): The tendency to explode or react violently.

  • Toxicity (D004 - D043): The presence of certain toxic chemicals at or above specified concentrations.

Your institution's EHS department will be responsible for making the final determination of the appropriate waste code.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_generation Waste Generation cluster_characterization Waste Characterization & Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal Generate this compound Waste Generate this compound Waste Identify as Hazardous Waste Identify as Hazardous Waste Generate this compound Waste->Identify as Hazardous Waste Step 1 Segregate from Incompatible Materials Segregate from Incompatible Materials Identify as Hazardous Waste->Segregate from Incompatible Materials Step 2 Collect in a Labeled, Compatible Container Collect in a Labeled, Compatible Container Segregate from Incompatible Materials->Collect in a Labeled, Compatible Container Step 3 Label with 'Hazardous Waste' and Chemical Name Label with 'Hazardous Waste' and Chemical Name Collect in a Labeled, Compatible Container->Label with 'Hazardous Waste' and Chemical Name Step 4 Store in a Designated Secure Area Store in a Designated Secure Area Label with 'Hazardous Waste' and Chemical Name->Store in a Designated Secure Area Step 5 Contact EHS or Licensed Contractor for Pickup Contact EHS or Licensed Contractor for Pickup Store in a Designated Secure Area->Contact EHS or Licensed Contractor for Pickup Step 6 Proper Disposal via Licensed Facility Proper Disposal via Licensed Facility Contact EHS or Licensed Contractor for Pickup->Proper Disposal via Licensed Facility Step 7

Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.